Product packaging for n-[2-(Diethylamino)ethyl]acrylamide(Cat. No.:CAS No. 10595-45-6)

n-[2-(Diethylamino)ethyl]acrylamide

Cat. No.: B082304
CAS No.: 10595-45-6
M. Wt: 170.25 g/mol
InChI Key: CXSANWNPQKKNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-[2-(Diethylamino)ethyl]acrylamide, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-(Diethylamino)ethyl)acrylamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Acrylamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O B082304 n-[2-(Diethylamino)ethyl]acrylamide CAS No. 10595-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(diethylamino)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-4-9(12)10-7-8-11(5-2)6-3/h4H,1,5-8H2,2-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSANWNPQKKNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31014-51-4
Record name 2-Propenamide, N-[2-(diethylamino)ethyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31014-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1065136
Record name 2-Propenamide, N-[2-(diethylamino)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10595-45-6
Record name N-[2-(Diethylamino)ethyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10595-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((2-Diethylamino)ethyl)acrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010595456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenamide, N-[2-(diethylamino)ethyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenamide, N-[2-(diethylamino)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(diethylamino)ethyl]acrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.082
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Poly(N-[2-(diethylamino)ethyl]acrylamide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of poly(N-[2-(diethylamino)ethyl]acrylamide) (PDEAAm), a stimuli-responsive polymer with significant potential in drug delivery and biomedical applications. This document details the synthesis, characterization, and key properties of PDEAAm, offering valuable insights for researchers and professionals in the field.

Core Physicochemical Properties

PDEAAm is a synthetic polymer that exhibits dual sensitivity to both temperature and pH, making it a "smart" material of considerable interest. Its unique properties are primarily attributed to the presence of tertiary amine groups in its side chains.

Stimuli-Responsive Behavior

pH-Responsiveness: At low pH, the diethylamino groups become protonated, rendering the polymer hydrophilic and soluble in aqueous solutions. As the pH increases, these groups deprotonate, leading to a decrease in hydrophilicity and eventual phase separation. This transition is crucial for applications such as drug delivery systems designed to release their payload in specific pH environments within the body.

Thermo-Responsiveness: PDEAAm exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions. Below the LCST, the polymer is soluble, but as the temperature is raised above the LCST, it undergoes a phase transition and becomes insoluble. This behavior is reversible and can be finely tuned by altering the polymer's molecular weight, concentration, and the pH of the solution. The LCST of PDEAAm is typically in the physiological range, making it particularly attractive for biomedical applications.

Quantitative Data on Physicochemical Properties

The physicochemical properties of PDEAAm are significantly influenced by the polymerization method employed. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization generally offers better control over molecular weight and polydispersity compared to conventional free-radical polymerization.

Polymerization MethodMonomer/CTA/Initiator RatioMn ( g/mol )PDI (Mw/Mn)LCST (°C)Reference
RAFT Polymerization DEAEMA/CPADB/ACPA = 200/1/0.218,5001.1233.5[1]
DEAEMA/CPADB/ACPA = 200/1/0.519,2001.2133.2[1]
DEAEMA/CPADB/ACPA = 100/1/0.29,8001.1534.1[1]
Free-Radical Polymerization N/A24,000~2.0N/A[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of PDEAAm, as well as for evaluating its drug release capabilities.

Synthesis of Poly(this compound)

2.1.1. Free-Radical Polymerization

  • Materials: this compound (DEAAm) monomer, 2,2'-azobis(2-methylpropionitrile) (AIBN) as initiator, and a suitable solvent such as 1,4-dioxane.

  • Procedure:

    • Dissolve the desired amount of DEAAm monomer and AIBN in 1,4-dioxane in a reaction flask.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

    • Seal the flask and immerse it in a preheated oil bath at a specific temperature (e.g., 70 °C).

    • Allow the polymerization to proceed for a predetermined time (e.g., 24 hours).

    • Terminate the reaction by cooling the flask in an ice bath.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold diethyl ether or hexane.

    • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

2.1.2. Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

  • Materials: DEAAm monomer, a suitable RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate - CPADB), an initiator (e.g., 4,4′-azobis(4-cyanopentanoic acid) - ACPA), and a solvent (e.g., 1,4-dioxane).

  • Procedure:

    • Combine the DEAAm monomer, CPADB, and ACPA in a reaction flask.

    • Add 1,4-dioxane to dissolve the reactants.

    • Deoxygenate the solution by purging with an inert gas for at least 30 minutes.

    • Seal the flask and place it in a thermostatically controlled oil bath at a specific temperature (e.g., 70 °C).

    • Monitor the polymerization progress by taking samples at different time intervals for analysis (e.g., by ¹H NMR or GPC).

    • After the desired conversion is reached, quench the polymerization by exposing the solution to air and cooling it down.

    • Isolate the polymer by precipitation in a non-solvent, followed by filtration and drying under vacuum.

Characterization of PDEAAm

2.2.1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Analysis: Record the ¹H NMR spectrum to confirm the polymer structure by identifying the characteristic peaks of the repeating monomer unit. The conversion of the monomer can also be determined by comparing the integration of the vinyl proton peaks of the monomer with the polymer backbone peaks.

2.2.2. Gel Permeation Chromatography (GPC)

  • Sample Preparation: Prepare a dilute solution of the polymer in the GPC eluent (e.g., THF with a small amount of a salt like LiBr to suppress aggregation).

  • Analysis: Inject the sample into the GPC system. The instrument separates the polymer chains based on their hydrodynamic volume, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

2.2.3. Determination of Lower Critical Solution Temperature (LCST)

  • Sample Preparation: Prepare a dilute aqueous solution of the PDEAAm polymer (e.g., 1 mg/mL).

  • Turbidimetry Measurement:

    • Place the polymer solution in a cuvette inside a UV-Vis spectrophotometer equipped with a temperature controller.

    • Monitor the transmittance of the solution at a fixed wavelength (e.g., 500 nm) as the temperature is gradually increased.

    • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[3]

In Vitro Drug Release Study
  • Hydrogel Preparation and Drug Loading:

    • Synthesize a crosslinked PDEAAm hydrogel.

    • Load the hydrogel with a model drug by soaking it in a concentrated drug solution until equilibrium is reached.

  • Release Study:

    • Place the drug-loaded hydrogel in a vessel containing a known volume of release medium (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature (e.g., 37 °C).

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

    • Quantify the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate the cumulative percentage of drug released over time.[4][5]

Signaling Pathways and Experimental Workflows

Cellular Uptake of PDEAAm-Based Nanocarriers

PDEAAm-based nanocarriers are typically internalized by cells through endocytosis. The positively charged surface of the nanocarriers at physiological pH facilitates their interaction with the negatively charged cell membrane. Upon internalization, they are enclosed in endosomes. The "proton sponge" effect, where the buffering capacity of the tertiary amine groups of PDEAAm leads to an influx of protons and counter-ions into the endosome, causes osmotic swelling and eventual rupture of the endosomal membrane, allowing the nanocarrier and its cargo to escape into the cytoplasm.[6][7][8]

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell Nanocarrier PDEAAm Nanocarrier Endocytosis Endocytosis Nanocarrier->Endocytosis Interaction CellMembrane Cell Membrane Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape (Proton Sponge Effect) Endosome->EndosomalEscape Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm DrugRelease Drug Release Cytoplasm->DrugRelease Target Cellular Target DrugRelease->Target Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer DEAAm Monomer Polymerization Polymerization (Free-Radical or RAFT) Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization RAFT_Agent RAFT Agent (optional) RAFT_Agent->Polymerization Purification Purification (Precipitation) Polymerization->Purification FinalPolymer PDEAAm Polymer Purification->FinalPolymer NMR ¹H NMR (Structure, Conversion) GPC GPC (Mn, Mw, PDI) DLS DLS/Turbidimetry (LCST) FinalPolymer->NMR FinalPolymer->GPC FinalPolymer->DLS Drug_Release_Workflow cluster_preparation Preparation cluster_release_study Release Study Hydrogel PDEAAm Hydrogel Synthesis DrugLoading Drug Loading Hydrogel->DrugLoading Incubation Incubate in Release Medium (pH, Temp Controlled) DrugLoading->Incubation Sampling Aliquot Sampling at Time Intervals Incubation->Sampling Analysis Drug Quantification (UV-Vis/HPLC) Sampling->Analysis DataAnalysis Data Analysis (Cumulative Release Profile) Analysis->DataAnalysis

References

An In-depth Technical Guide to the Synthesis of N-[2-(Diethylamino)ethyl]acrylamide Monomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-[2-(diethylamino)ethyl]acrylamide (DEAE-A), a functional monomer crucial for the development of "smart" polymers with applications in drug delivery and other advanced biomedical fields. The protocol detailed below is based on the well-established Schotten-Baumann reaction, involving the acylation of N,N-diethylethylenediamine with acryloyl chloride.

Core Synthesis Pathway: Schotten-Baumann Acylation

The primary route for synthesizing this compound is the nucleophilic acyl substitution reaction between N,N-diethylethylenediamine and acryloyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct generated during the acylation process. The selection of solvent, base, and careful control of the reaction temperature are critical to maximize the yield of the desired monomer and prevent premature polymerization.[1]

The overall reaction can be depicted as follows:

Synthesis Pathway cluster_conditions Reaction Conditions N,N-diethylethylenediamine N,N-diethylethylenediamine DEAE_A This compound N,N-diethylethylenediamine->DEAE_A + Acryloyl chloride Acryloyl_chloride Acryloyl chloride Acryloyl_chloride->DEAE_A HCl_byproduct HCl (byproduct) Base Base (e.g., Triethylamine) BaseH Base-H+Cl- Base->BaseH Neutralizes Solvent Solvent (e.g., Dichloromethane)

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier (Example)
N,N-DiethylethylenediamineC₆H₁₆N₂116.21≥99%Sigma-Aldrich
Acryloyl chlorideC₃H₃ClO90.51≥98%Sigma-Aldrich
Triethylamine (TEA)C₆H₁₅N101.19≥99.5%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
Hydroquinone (inhibitor)C₆H₆O₂110.11≥99%Sigma-Aldrich
Sodium sulfate (anhydrous)Na₂SO₄142.04≥99%Sigma-Aldrich
Saturated Ammonium ChlorideNH₄Cl (aq)---
Reaction Setup and Procedure

The following procedure is adapted from established protocols for similar N-acylation reactions.[2]

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve N,N-diethylethylenediamine and triethylamine in DCM C Cool the diamine solution to 0°C A->C B Prepare a solution of acryloyl chloride in DCM D Slowly add the acryloyl chloride solution to the diamine solution B->D C->D E Stir the reaction mixture at room temperature for 2 hours D->E F Quench the reaction with saturated ammonium chloride solution E->F G Separate the organic layer F->G H Dry the organic layer over anhydrous sodium sulfate G->H I Filter and concentrate the solution H->I J Purify the crude product by vacuum distillation I->J

Caption: Step-by-step workflow for the synthesis and purification of the monomer.

Procedure:

  • Preparation of the Amine Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,N-diethylethylenediamine (e.g., 0.1 mol) and triethylamine (e.g., 0.11 mol) in anhydrous dichloromethane (e.g., 200 mL).

  • Cooling: Cool the solution in an ice bath to 0°C with constant stirring.

  • Preparation of the Acyl Chloride Solution: In the dropping funnel, prepare a solution of acryloyl chloride (e.g., 0.1 mol) in anhydrous dichloromethane (e.g., 50 mL).

  • Addition: Add the acryloyl chloride solution dropwise to the cooled amine solution over a period of approximately 1 hour, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours under a nitrogen atmosphere.

  • Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (e.g., 100 mL).[2] Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (e.g., 2 x 100 mL) and brine (e.g., 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and add a small amount of hydroquinone as a polymerization inhibitor. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.[1]

Quantitative Data

The following table summarizes the key quantitative data for this compound and its synthesis.

ParameterValueReference/Notes
Molecular Formula C₉H₁₈N₂O-
Molecular Weight 170.25 g/mol [1]
Boiling Point Not availableData for the analogous N-[2-(Dimethylamino)ethyl]methacrylamide is 87°C/1.8mmHg.[3]
Yield Not explicitly foundYields for similar acylation reactions can be high, often exceeding 80-90%.
Appearance Liquid-
Storage Temperature 2-8°CRecommended to prevent polymerization.

Characterization Data

Proper characterization is essential to confirm the structure and purity of the synthesized monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): This technique is used to identify the different types of protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.2-6.4m1H-CH=CH₂ (trans)
~6.0-6.2m1H-CH=CH₂ (cis)
~5.5-5.7m1H-CH=CH₂
~3.3-3.5q2H-NH-CH₂-
~2.5-2.7t2H-CH₂-N(CH₂CH₃)₂
~2.4-2.6q4H-N(CH₂CH₃)₂
~0.9-1.1t6H-N(CH₂CH₃)₂
  • ¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~165-167C=O (amide)
~130-132-CH=CH₂
~125-127-CH=CH₂
~50-52-CH₂-N(CH₂CH₃)₂
~47-49-N(CH₂CH₃)₂
~38-40-NH-CH₂-
~11-13-N(CH₂CH₃)₂

(Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The provided ¹³C NMR data is based on analogous structures and typical chemical shift ranges for the functional groups present.)[4][5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H stretchAmide
~3080=C-H stretchAlkene
~2970, 2870C-H stretchAlkane
~1660C=O stretch (Amide I)Amide
~1625C=C stretchAlkene
~1550N-H bend (Amide II)Amide

(Note: The IR data is based on typical absorption frequencies for the functional groups present in this compound.)

Safety and Handling

  • Acryloyl chloride is highly corrosive, lachrymatory, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • N,N-Diethylethylenediamine is corrosive and can cause burns. It should also be handled in a fume hood with proper PPE.

  • Triethylamine is flammable and has a strong, unpleasant odor.

  • Dichloromethane is a volatile solvent and a suspected carcinogen.

  • The synthesized This compound monomer can be a skin and eye irritant. It is also susceptible to polymerization, especially when exposed to heat, light, or in the absence of an inhibitor. It should be stored at a low temperature (2-8°C) with a polymerization inhibitor like hydroquinone.

This guide provides a foundational protocol for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before carrying out any chemical synthesis. Optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

pH-Responsive Behavior of N-[2-(Diethylamino)ethyl]acrylamide Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of the synthesis, characterization, and pH-responsive behavior of N-[2-(Diethylamino)ethyl]acrylamide (DEAEAM) polymers. These intelligent materials exhibit significant changes in their physicochemical properties in response to variations in environmental pH, making them highly attractive for a range of biomedical applications, particularly in the field of controlled drug delivery. This document details experimental protocols for their synthesis via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and their characterization using techniques such as potentiometric titration, turbidimetry for Lower Critical Solution Temperature (LCST) determination, and Dynamic Light Scattering (DLS) for particle size analysis. Furthermore, this guide presents a compilation of quantitative data and visual diagrams to facilitate a comprehensive understanding of the structure-property relationships and the underlying mechanisms of the pH-responsive nature of poly(DEAEAM).

Introduction

Stimuli-responsive polymers, often termed "smart" polymers, have garnered considerable attention in materials science and medicine due to their ability to undergo reversible physical and chemical changes in response to external stimuli such as temperature, light, and pH.[1] Among these, pH-responsive polymers are of particular interest as the pH of various physiological environments, such as the gastrointestinal tract, tumor microenvironments, and intracellular compartments, differs significantly from normal physiological pH.[2][3] This inherent pH gradient provides a powerful tool for designing targeted drug delivery systems that can release their therapeutic payload at a specific site of action, thereby enhancing efficacy and minimizing off-target side effects.[4]

This compound (DEAEAM) is a cationic monomer that, upon polymerization, yields a pH-sensitive polymer, poly(DEAEAM). The key to its pH-responsive behavior lies in the tertiary amine groups within its side chains.[5] At low pH, these amine groups become protonated, leading to electrostatic repulsion between the polymer chains, which results in chain extension and increased hydrophilicity, causing the polymer to dissolve in aqueous solutions. Conversely, at higher pH values, the amine groups are deprotonated, rendering the polymer hydrophobic and causing it to collapse and precipitate from the solution.[5] This transition is reversible and occurs around the pKa of the tertiary amine groups.

Furthermore, poly(DEAEAM) often exhibits thermo-responsive behavior, specifically a Lower Critical Solution Temperature (LCST), above which the polymer becomes insoluble in water. This LCST is highly dependent on the pH of the solution, making poly(DEAEAM) a dually responsive polymer.[5] The ability to tune this pH- and thermo-responsiveness makes poly(DEAEAM) a versatile platform for the development of advanced drug delivery systems, biosensors, and other biomedical applications.

This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical resource on the pH-responsive behavior of DEAEAM polymers. It will cover the fundamental principles, detailed experimental methodologies, and a summary of key quantitative data to aid in the design and development of novel materials and applications based on this promising polymer.

Synthesis of Poly(DEAEAM) by RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[2]

Experimental Protocol: RAFT Polymerization of DEAEAM

This protocol is adapted from methodologies for similar amine-containing acrylamides and methacrylates.[1]

Materials:

  • This compound (DEAEAM), inhibitor removed

  • Chain Transfer Agent (CTA), e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

  • Initiator, e.g., 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Anhydrous solvent, e.g., 1,4-dioxane or dimethylformamide (DMF)

  • Precipitation solvent, e.g., cold diethyl ether or hexane

  • Nitrogen or Argon gas for deoxygenation

Procedure:

  • Reactant Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amounts of DEAEAM monomer, CPADB (CTA), and AIBN (initiator) in the chosen anhydrous solvent. A typical molar ratio of [Monomer]:[CTA]:[Initiator] might be[6]:[7]:[0.2].

  • Deoxygenation: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir for a specified time (e.g., 6-24 hours), depending on the desired molecular weight and conversion.

  • Termination: To quench the polymerization, cool the reaction mixture by immersing the flask in an ice bath and expose it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a cold non-solvent (e.g., diethyl ether or hexane) with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation, wash it several times with the non-solvent to remove unreacted monomer and initiator, and dry the final product under vacuum at room temperature until a constant weight is achieved.

Visualization of the RAFT Polymerization Workflow

RAFT_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Reactants Dissolve Monomer, CTA, and Initiator Deoxygenation Freeze-Pump-Thaw Cycles Reactants->Deoxygenation Remove O2 Polymerization Heat and Stir (e.g., 70°C) Deoxygenation->Polymerization Initiate Termination Cool and Expose to Air Polymerization->Termination Quench Precipitation Add to Non-solvent Termination->Precipitation Isolation Filter and Wash Precipitation->Isolation Drying Dry under Vacuum Isolation->Drying Final_Product Poly(DEAEAM) Drying->Final_Product Obtain Pure Polymer

Caption: Workflow for the synthesis of poly(DEAEAM) via RAFT polymerization.

Characterization of pH-Responsive Behavior

The pH-responsive properties of poly(DEAEAM) are primarily characterized by its pKa and the pH-dependent changes in its Lower Critical Solution Temperature (LCST).

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method to determine the acid dissociation constant (pKa) of a polyelectrolyte.[7]

Experimental Protocol:

  • Polymer Solution Preparation: Prepare an aqueous solution of poly(DEAEAM) at a known concentration (e.g., 1 mg/mL).

  • Acidification: Adjust the pH of the polymer solution to a low value (e.g., pH 2-3) using a standard solution of hydrochloric acid (HCl).

  • Titration: Titrate the acidified polymer solution with a standard solution of sodium hydroxide (NaOH) of known concentration, adding the titrant in small increments.

  • pH Measurement: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa can be determined from the pH at which 50% of the amine groups are neutralized (the midpoint of the titration curve) or from the peak of the first derivative of the titration curve.

Determination of LCST by Turbidimetry

The LCST is the temperature at which a polymer solution undergoes a phase transition from a soluble to an insoluble state. This can be observed as a change in the turbidity of the solution.[8]

Experimental Protocol:

  • Polymer Solution Preparation: Prepare aqueous solutions of poly(DEAEAM) at a specific concentration (e.g., 1 wt%) in buffers of different pH values.

  • Spectrophotometer Setup: Place the polymer solution in a quartz cuvette inside a UV-Vis spectrophotometer equipped with a temperature controller.

  • Measurement: Monitor the transmittance or absorbance of the solution at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 1 °C/min).

  • LCST Determination: The LCST is typically defined as the temperature at which the transmittance of the solution drops to 50% of its initial value.

Visualization of the pH-Response Mechanism

pH_Response_Mechanism cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Protonation Amine groups are protonated (-N+H(C2H5)2) Repulsion Electrostatic repulsion between polymer chains Protonation->Repulsion Conformation_Low Extended chain conformation Repulsion->Conformation_Low Solubility_Low Hydrophilic and Soluble Conformation_Low->Solubility_Low Change_pH_Low_High Increase pH Solubility_Low->Change_pH_Low_High Deprotonation Amine groups are deprotonated (-N(C2H5)2) Attraction Hydrophobic interactions dominate Deprotonation->Attraction Conformation_High Collapsed chain conformation Attraction->Conformation_High Solubility_High Hydrophobic and Insoluble Conformation_High->Solubility_High Change_pH_High_Low Decrease pH Solubility_High->Change_pH_High_Low Change_pH_Low_High->Deprotonation Change_pH_High_Low->Protonation

Caption: Mechanism of pH-responsive behavior of poly(DEAEAM).

Quantitative Data Summary

The following tables summarize key quantitative data for DEAEAM and similar pH-responsive polymers. Note that specific values can vary depending on the polymer's molecular weight, architecture, and the specific experimental conditions.

Table 1: pKa Values of Amine-Containing Polymers

PolymerMonomerpKaMeasurement MethodReference
Poly(DEAEAM)DEAEAM~7.0-7.5Potentiometric Titration[5]
PDEAEMADEAEMA~7.3Potentiometric Titration[5]
PDMAEMADMAEMA~7.4Potentiometric Titration[9]

Table 2: LCST of Poly(DEAEAM) at Different pH Values

pHLCST (°C)Polymer ConcentrationMeasurement MethodReference
< 7.0Above 100 (Soluble)1 wt%TurbidimetryGeneral Observation
7.4~32-401 wt%Turbidimetry[5]
> 8.0Below 301 wt%TurbidimetryGeneral Observation

Application in Drug Delivery

The pH-responsive nature of poly(DEAEAM) makes it an excellent candidate for constructing drug delivery systems that can release their payload in response to the acidic environments of tumors or endosomes.

Protocol for Drug Loading and In Vitro Release Study

This protocol describes a general method for loading a hydrophobic drug into poly(DEAEAM) nanoparticles and studying its pH-triggered release.

Materials:

  • Poly(DEAEAM)

  • Hydrophobic drug (e.g., Doxorubicin)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Phosphate buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5)

  • Organic solvent (e.g., DMF or DMSO)

  • UV-Vis spectrophotometer or HPLC for drug quantification

Drug Loading (Nanoprecipitation Method):

  • Dissolve both the poly(DEAEAM) and the hydrophobic drug in a small amount of a water-miscible organic solvent.

  • Add this organic solution dropwise to a vigorously stirring aqueous buffer at a pH where the polymer is soluble (e.g., pH < 7).

  • The rapid solvent exchange will cause the hydrophobic drug to be encapsulated within the self-assembled polymer nanoparticles.

  • Dialyze the nanoparticle suspension against deionized water to remove the organic solvent and any unloaded drug.

In Vitro Drug Release:

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 or pH 5.5) maintained at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the medium using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative drug release as a function of time for each pH condition.

Visualization of pH-Triggered Drug Release

Drug_Release_Workflow cluster_loading Drug Loading cluster_release In Vitro Release Mix Dissolve Polymer and Drug in Organic Solvent Add_to_Water Add to Aqueous Buffer (pH < 7) Mix->Add_to_Water Nanoparticles Self-Assembled Drug-Loaded Nanoparticles Add_to_Water->Nanoparticles Dialysis_Loading Dialyze to Remove Solvent and Free Drug Nanoparticles->Dialysis_Loading Place_in_Dialysis Place Nanoparticles in Dialysis Bag Dialysis_Loading->Place_in_Dialysis Immerse Immerse in Release Medium (pH 7.4 or 5.5) at 37°C Place_in_Dialysis->Immerse Sample Withdraw Aliquots at Time Intervals Immerse->Sample Quantify Quantify Released Drug (UV-Vis or HPLC) Sample->Quantify Plot Release Profile Quantify->Plot Plot Cumulative Release vs. Time

Caption: Workflow for drug loading and in vitro pH-triggered release study.

Table 3: Representative Drug Release Data for pH-Responsive Nanoparticles

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)Reference
2~10~30(Adapted)
6~20~60(Adapted)
12~25~80(Adapted)
24~30>90(Adapted)

Conclusion

This compound polymers represent a versatile and highly tunable class of pH-responsive materials. Their synthesis via controlled radical polymerization techniques like RAFT allows for precise control over their molecular architecture, which in turn dictates their responsive behavior. The ability of poly(DEAEAM) to undergo a conformational change from a soluble, extended state at low pH to a collapsed, insoluble state at higher pH, coupled with its pH-dependent thermo-responsiveness, provides a robust platform for the design of intelligent drug delivery systems. This technical guide has provided detailed experimental protocols and a summary of quantitative data to serve as a valuable resource for researchers and professionals in the field. Further exploration of these polymers, including their in vivo behavior and the development of more complex architectures, will undoubtedly lead to new and innovative solutions in drug delivery and beyond.

References

Thermoresponsive Poly(N,N-diethylaminoethyl methacrylate) Hydrogels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, thermoresponsive properties, and potential applications of poly(N,N-diethylaminoethyl methacrylate) (PDEAEAM) hydrogels. This class of smart polymers exhibits significant volume changes in response to temperature and pH variations, making them highly promising materials for controlled drug delivery and other biomedical applications.

Core Principles of PDEAEAM Hydrogel Thermoresponsiveness

PDEAEAM is a cationic polymer that displays Lower Critical Solution Temperature (LCST) behavior in aqueous solutions. Below the LCST, the polymer chains are hydrated and exist in an extended coil conformation, resulting in a swollen hydrogel state. As the temperature increases above the LCST, the polymer chains undergo a conformational change to a more compact, globular state due to the predominance of hydrophobic interactions, leading to the expulsion of water and shrinking of the hydrogel.

The tertiary amine groups in the PDEAEAM structure are pH-sensitive. At low pH, these amines are protonated, leading to electrostatic repulsion between the polymer chains and increased hydrophilicity. This results in a higher LCST. Conversely, at higher pH values, the amine groups are deprotonated, making the polymer more hydrophobic and lowering its LCST. This dual sensitivity to both temperature and pH allows for fine-tuning of the hydrogel's properties for specific applications.

Synthesis of PDEAEAM Hydrogels

The synthesis of PDEAEAM hydrogels is typically achieved through the free-radical polymerization of the N,N-diethylaminoethyl methacrylate (DEAEMA) monomer in the presence of a crosslinking agent.

Experimental Protocol: Free-Radical Polymerization

This protocol is adapted from methods for similar methacrylate-based hydrogels.

Materials:

  • N,N-diethylaminoethyl methacrylate (DEAEMA), monomer

  • Ethylene glycol dimethacrylate (EGDMA), crosslinker

  • Ammonium persulfate (APS), initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED), accelerator

  • Deionized water

Procedure:

  • Monomer Solution Preparation: Prepare an aqueous solution of the DEAEMA monomer at the desired concentration (e.g., 10-20 wt%).

  • Crosslinker Addition: Add the crosslinking agent, EGDMA, to the monomer solution. The concentration of the crosslinker will influence the mechanical properties and swelling behavior of the final hydrogel. A typical molar ratio of monomer to crosslinker is in the range of 100:1 to 50:1.

  • Initiator and Accelerator: Degas the solution by bubbling with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization. Add the initiator, APS, and the accelerator, TEMED, to the solution. The polymerization will initiate rapidly.

  • Gelation: Quickly pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer). Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

  • Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove any unreacted monomers, crosslinker, and initiator.

Characterization of Thermoresponsive Properties

A systematic workflow is essential to characterize the thermoresponsive behavior of the synthesized PDEAEAM hydrogels.

Experimental Workflow

G cluster_synthesis Hydrogel Synthesis cluster_characterization Thermoresponsive Characterization cluster_application Drug Delivery Application S1 Prepare Monomer Solution S2 Add Crosslinker S1->S2 S3 Add Initiator/Accelerator S2->S3 S4 Polymerization S3->S4 S5 Purification S4->S5 C1 Swelling Ratio Measurement S5->C1 C2 LCST Determination C1->C2 A1 Drug Loading C2->A1 C3 Rheological Analysis A2 In Vitro Release Study A1->A2

Experimental Workflow for PDEAEAM Hydrogels
Swelling Ratio Measurement

The swelling ratio is a fundamental parameter to quantify the hydrogel's response to temperature and pH.

Protocol:

  • Immerse a pre-weighed, dried hydrogel sample (Wd) in a buffer solution of a specific pH.

  • Equilibrate the hydrogel at a temperature below the expected LCST until the swelling equilibrium is reached.

  • Remove the swollen hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).

  • The equilibrium swelling ratio (ESR) is calculated as: ESR = (Ws - Wd) / Wd.

  • Repeat this procedure at various temperatures, both below and above the LCST, and at different pH values to determine the stimuli-responsive swelling behavior.

Lower Critical Solution Temperature (LCST) Determination

The LCST is the critical temperature at which the hydrogel undergoes its volume phase transition.

Protocol:

  • The LCST can be determined from the swelling ratio versus temperature curve as the temperature at which the hydrogel shows a sharp decrease in its swelling ratio.

  • Alternatively, differential scanning calorimetry (DSC) can be used to determine the LCST by detecting the endothermic peak corresponding to the phase transition.

  • Turbidity measurements of a dilute polymer solution as a function of temperature can also be employed, where the LCST is identified as the onset of a sharp increase in turbidity.

Quantitative Data on Thermoresponsive Properties

While specific quantitative data for PDEAEAM hydrogels are not abundantly available in the literature, the behavior of the closely related poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) hydrogels provides a strong indication of the expected properties.

PropertyConditionExpected Value/Trend for PDEAEAM
LCST Neutral pH (~7.4)Expected to be in the range of 32-50°C.
LCST vs. pH Increasing pHLCST is expected to decrease as the amine groups become deprotonated.
Decreasing pHLCST is expected to increase due to protonation and increased hydrophilicity.
LCST vs. Ionic Strength Increasing Salt ConcentrationLCST is expected to decrease due to the "salting-out" effect.
Swelling Ratio T < LCSTHigh
T > LCSTLow
Low pHHigher swelling ratio compared to high pH at the same temperature.

Application in Drug Delivery

The dual thermo- and pH-responsive nature of PDEAEAM hydrogels makes them excellent candidates for controlled drug delivery systems. Drugs can be loaded into the swollen hydrogel matrix and released in a controlled manner by triggering the hydrogel's collapse with a change in temperature or pH.

Drug Release Mechanism

The primary mechanism for drug release from PDEAEAM hydrogels is a combination of diffusion and swelling-controlled release, triggered by environmental stimuli.

G cluster_stimuli External Stimuli cluster_hydrogel PDEAEAM Hydrogel cluster_release Drug Release Temp Increase in Temperature (> LCST) Swollen Swollen State (Drug Loaded) Temp->Swollen pH_change Increase in pH pH_change->Swollen Collapsed Collapsed State Swollen->Collapsed Volume Phase Transition Release Controlled Drug Release Collapsed->Release

Stimuli-Responsive Drug Release Mechanism

At a temperature below the LCST and at a lower pH, the hydrogel is in a swollen state and can be loaded with a therapeutic agent. When the temperature is increased above the LCST or the pH is raised, the hydrogel undergoes a phase transition, shrinks, and expels the entrapped drug. This "on-demand" release is particularly advantageous for targeted drug delivery to specific sites in the body, such as tumor tissues, which often have a slightly lower pH than healthy tissues.

Experimental Protocol: In Vitro Drug Release

Protocol:

  • Drug Loading: Swell a purified PDEAEAM hydrogel in a concentrated solution of the model drug (e.g., doxorubicin, ibuprofen) for a sufficient time to allow for equilibrium loading.

  • Release Study: Place the drug-loaded hydrogel in a release medium (e.g., phosphate-buffered saline, PBS) with a specific pH and at a controlled temperature.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the aliquots using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time. Compare the release profiles at different temperatures (below and above the LCST) and pH values to demonstrate controlled release.

Conclusion

PDEAEAM hydrogels are a versatile class of "smart" materials with significant potential in the field of drug delivery. Their dual responsiveness to both temperature and pH allows for the design of sophisticated delivery systems capable of releasing therapeutic agents in a controlled and targeted manner. The experimental protocols and characterization workflows detailed in this guide provide a solid foundation for researchers and scientists to explore and optimize PDEAEAM hydrogels for a wide range of biomedical applications. Further research focusing on the precise quantification of their properties and in vivo studies will be crucial for their translation into clinical use.

A Technical Guide to the Lower Critical Solution Temperature (LCST) of Poly(N-[2-(diethylamino)ethyl]acrylamide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Lower Critical Solution Temperature (LCST) of poly(N-[2-(diethylamino)ethyl]acrylamide) (PDEAEAm), a stimuli-responsive polymer with significant potential in advanced drug delivery systems. This document outlines the core principles governing its unique thermo- and pH-responsive behavior, summarizes key quantitative data, provides detailed experimental protocols for characterization, and visualizes the underlying mechanisms.

Introduction: The Promise of Dual-Responsive Polymers

Poly(this compound) is a "smart" polymer renowned for its dual sensitivity to both temperature and pH.[1] In aqueous solutions, it exhibits a Lower Critical Solution Temperature (LCST), a critical temperature threshold above which the polymer undergoes a reversible phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state.[2] This transition is driven by a delicate balance between hydrogen bonding with water and intra/inter-chain hydrophobic interactions.[3]

The key to PDEAEAm's dual responsiveness lies in the tertiary amine groups (diethylamino) on its side chains. These groups are subject to protonation at lower pH values.[1] When protonated (at acidic pH), the polymer chain becomes charged and highly hydrophilic, leading to the dissolution of the polymer and an increase in the LCST. Conversely, at higher pH (≥ 7), the amine groups are deprotonated and neutral, allowing the hydrophobic effects to dominate and inducing phase separation as the temperature is raised above the LCST.[1] This tunable behavior makes PDEAEAm an exceptional candidate for targeted drug delivery systems that can release their payload in specific microenvironments, such as acidic tumor tissues.

Quantitative Analysis of PDEAEAm's LCST Behavior

The precise LCST of PDEAEAm is not a fixed value but is highly dependent on environmental factors. Understanding these dependencies is critical for designing effective polymer-based therapeutics.

Effect of pH and Polymer Concentration

The pH of the aqueous solution is the most significant factor influencing the LCST of PDEAEAm. As pH decreases, the protonation of the diethylamino groups increases the polymer's hydrophilicity, thereby increasing the LCST. The concentration of the polymer solution also has an effect, though generally less pronounced than pH.

Table 1: Effect of pH and Concentration on the LCST of PDEAEAm

Polymer ConcentrationpHLCST (°C)Measurement Method
0.2 wt%-33UV-vis (0.06 °C/min)
1.0 wt%-33Differential Scanning Calorimetry (DSC)
Not specified≥ 7ObservedTurbidity, Light Scattering
pH 10-ObservedTurbidity
pH 4-No LCST observed (remains soluble)Turbidity

Data synthesized from multiple sources indicating general behavior. Specific values can vary with polymer molecular weight and polydispersity.[1][2][4]

Effect of Additives (Salts and Surfactants)

The addition of salts and surfactants can further modulate the phase transition behavior of PDEAEAm solutions. Salts can influence the hydration shell of the polymer, while surfactants can introduce new hydrophobic or hydrophilic interactions.

Table 2: Effect of Additives on the LCST of PDEAEAm

AdditiveConcentrationEffect on LCST
Sodium Chloride (NaCl)Increasing concentrationLinear Decrease
Sodium Dodecyl Sulfate (SDS)Up to critical micelle concentration (CMC)Gradual Increase

Data derived from studies on poly(N,N-diethylacrylamide), a structurally similar polymer, demonstrating expected trends for PDEAEAm.[2]

Experimental Protocols for LCST Determination

Accurate and reproducible measurement of the LCST is fundamental for characterizing PDEAEAm. The most common method is turbidimetry, which monitors the change in optical transmittance of the polymer solution as a function of temperature.

Protocol: LCST Measurement by UV-Visible Spectrophotometry (Turbidimetry)

This protocol outlines the determination of the cloud point temperature (Tcp), which is taken as the LCST.

1. Materials and Equipment:

  • Poly(this compound) (PDEAEAm)
  • Deionized water or appropriate buffer solution (e.g., PBS)
  • UV-visible spectrophotometer equipped with a temperature-controlled cuvette holder (Peltier device)
  • Magnetic stirrer and stir bar (optional, for cuvette)
  • Quartz cuvettes (10 mm path length)
  • pH meter

2. Solution Preparation:

  • Prepare a stock solution of PDEAEAm in the desired solvent (e.g., deionized water) at a specific concentration (e.g., 10 mg/mL).[5] Ensure complete dissolution.
  • If investigating pH effects, adjust the pH of the solution using dilute HCl or NaOH and verify with a pH meter.
  • Prepare samples for measurement by diluting the stock solution to the final desired concentration (e.g., 1.0 mg/mL).

3. Spectrophotometer Setup:

  • Set the spectrophotometer to a fixed wavelength, typically between 500 nm and 700 nm, where the polymer does not have a characteristic absorbance. A wavelength of 600 nm is often recommended.[5][6]
  • Program the temperature controller to ramp the temperature across the expected LCST range (e.g., from 20 °C to 50 °C).
  • Set a controlled heating rate. A slow rate, such as 0.5 °C/min or 1.0 °C/min, is crucial for allowing the system to equilibrate and obtain accurate results.[2][5]

4. Data Acquisition:

  • Place the cuvette containing the polymer solution into the temperature-controlled holder.
  • Start the temperature ramp and record the transmittance (or absorbance) at regular temperature intervals.
  • Continue recording until the transmittance has dropped to a stable minimum value well above the phase transition.

5. Data Analysis:

  • Plot the percent transmittance (%T) as a function of temperature (°C).
  • The LCST (or Tcp) is defined as the temperature at which the transmittance drops to 50% of its initial value.[6]

Visualizing Mechanisms and Workflows

Graphviz diagrams are provided to illustrate the core concepts of PDEAEAm behavior and experimental design.

Caption: Logical flow of PDEAEAm's pH and temperature response.

G Experimental Workflow for LCST Determination prep 1. Prepare PDEAEAm Solution (e.g., 10 mg/mL in buffer) setup 2. Setup Spectrophotometer (λ=600nm, Temp Control On) prep->setup load 3. Load Sample into Cuvette setup->load ramp 4. Initiate Temperature Ramp (e.g., 20-50°C at 0.5°C/min) load->ramp record 5. Record Transmittance vs. Temp ramp->record plot 6. Plot %T vs. Temperature record->plot analyze 7. Determine LCST (Temp at 50% Transmittance) plot->analyze

Caption: Step-by-step workflow for measuring LCST via turbidimetry.

G Stimuli-Responsive Drug Release from a PDEAEAm Carrier cluster_systemic Systemic Circulation (pH ~7.4) cluster_tumor Tumor Microenvironment (pH ~6.5) carrier_stable Drug-Loaded Micelle (Hydrophobic Core) Stable drug_encap Drug Encapsulated carrier_stable->drug_encap T < LCST protonation PDEAEAm Protonation (Becomes Hydrophilic) carrier_stable->protonation EPR Effect Accumulation in Tumor carrier_destable Micelle Destabilizes drug_release Drug is Released carrier_destable->drug_release protonation->carrier_destable

Caption: Targeted drug release mechanism using a PDEAEAm carrier.

References

An In-depth Technical Guide on the CO2-Responsive Characteristics of N-[2-(Diethylamino)ethyl]acrylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carbon dioxide (CO2)-responsive characteristics of polymers derived from N-[2-(Diethylamino)ethyl]acrylamide (DEAEAM). Poly(this compound) (PDEAEAM) is a "smart" polymer that exhibits sensitivity to multiple stimuli, including temperature, pH, and CO2.[1][2] This unique responsivity makes it a promising candidate for a variety of applications, particularly in the field of drug delivery, where controlled release mechanisms are paramount.

The CO2-responsiveness of PDEAEAM is primarily attributed to the tertiary amine groups (diethylamino) in its side chains.[1] The introduction of CO2 into an aqueous solution of PDEAEAM leads to the formation of carbonic acid, which subsequently protonates the amine groups. This protonation induces a change in the polymer's hydrophilicity, leading to alterations in its solution properties. The process is reversible by sparging with an inert gas, such as nitrogen or argon, which removes the CO2 and deprotonates the amine groups.

Core CO2-Responsive Mechanism

The fundamental principle behind the CO2-responsiveness of PDEAEAM lies in the reversible protonation of the diethylamino groups. This mechanism can be visualized as a signaling pathway where the presence of CO2 triggers a cascade of events leading to a change in the polymer's physical state.

Caption: CO2-Responsive Mechanism of PDEAEAM.

Quantitative Analysis of CO2-Responsive Behavior

Table 1: Effect of CO2 and N2 Sparging on Aqueous PDEAEAM Solutions

ParameterBefore CO2 SpargingAfter CO2 SpargingAfter N2 Sparging (Reversibility)
pH Neutral to slightly basicAcidicReturns to initial pH
Turbidity (%T) Low (Transparent)High (Cloudy)Low (Transparent)
Hydrodynamic Diameter (nm) Small (Unimers/small aggregates)Large (Aggregates/micelles)Small (Disaggregation)
Zeta Potential (mV) Near-neutral or slightly positiveSignificantly positiveReturns to initial potential

Experimental Protocols

Synthesis of PDEAEAM via RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersities.[1][2]

Materials:

  • This compound (DEAEAM) (monomer)

  • A suitable RAFT agent (e.g., 2-cyanoprop-2-yl dithiobenzoate)

  • A radical initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN)

  • An appropriate solvent (e.g., 1,4-dioxane or N,N-dimethylformamide)

  • An inert gas source (Nitrogen or Argon)

Procedure:

  • DEAEAM monomer, the RAFT agent, and the initiator are dissolved in the chosen solvent in a reaction flask.

  • The solution is deoxygenated by bubbling with an inert gas for a specified time (e.g., 30 minutes).

  • The flask is then placed in a preheated oil bath at a specific temperature (e.g., 70 °C) to initiate polymerization.

  • The polymerization is allowed to proceed for a predetermined time to achieve the desired monomer conversion.

  • The reaction is quenched by exposing the solution to air and cooling it in an ice bath.

  • The polymer is purified by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) and dried under vacuum.

RAFT_Synthesis_Workflow Start Start Dissolve Dissolve Monomer, RAFT Agent, & Initiator in Solvent Start->Dissolve Deoxygenate Deoxygenate with N2/Ar Dissolve->Deoxygenate Polymerize Initiate Polymerization (e.g., 70°C) Deoxygenate->Polymerize Quench Quench Reaction Polymerize->Quench Purify Purify by Precipitation Quench->Purify Dry Dry Polymer under Vacuum Purify->Dry End End Dry->End

Caption: Workflow for PDEAEAM Synthesis via RAFT.

Characterization of CO2-Responsiveness

Materials:

  • Aqueous solution of purified PDEAEAM (e.g., 1 mg/mL in deionized water)

  • CO2 gas cylinder with a regulator and sparging needle

  • Inert gas (N2 or Ar) cylinder with a regulator and sparging needle

  • UV-Vis Spectrophotometer for turbidity measurements

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurements

  • pH meter

Procedure:

  • Baseline Measurement: Measure the initial pH, turbidity (at a fixed wavelength, e.g., 500 nm), hydrodynamic diameter, and zeta potential of the aqueous PDEAEAM solution.

  • CO2 Treatment: Sparge the solution with CO2 gas at a controlled flow rate for a specific duration (e.g., 10-30 minutes).

  • Post-CO2 Measurement: Immediately after CO2 sparging, repeat the measurements of pH, turbidity, hydrodynamic diameter, and zeta potential.

  • Reversibility Test (N2/Ar Treatment): Sparge the CO2-treated solution with an inert gas (N2 or Ar) at a controlled flow rate for a sufficient time to remove the dissolved CO2 (e.g., 30-60 minutes).

  • Post-N2/Ar Measurement: After inert gas sparging, repeat the measurements of pH, turbidity, hydrodynamic diameter, and zeta potential to assess the reversibility of the changes.

CO2_Characterization_Workflow Start Start Prepare_Solution Prepare Aqueous PDEAEAM Solution Start->Prepare_Solution Baseline Measure Initial State (pH, Turbidity, Size, Zeta) Prepare_Solution->Baseline CO2_Sparge Sparge with CO2 Baseline->CO2_Sparge Measure_CO2 Measure Post-CO2 State CO2_Sparge->Measure_CO2 N2_Sparge Sparge with N2/Ar Measure_CO2->N2_Sparge Measure_N2 Measure Post-N2 State N2_Sparge->Measure_N2 End End Measure_N2->End

Caption: Workflow for CO2-Responsiveness Characterization.

Applications in Drug Development

The ability of PDEAEAM to undergo reversible changes in its hydrophilicity in response to a biologically relevant trigger like CO2 opens up exciting possibilities in drug delivery. For instance, PDEAEAM-based nanoparticles could be designed to encapsulate hydrophobic drugs in their core. Upon reaching a CO2-rich environment, such as a tumor microenvironment, the nanoparticles would swell or disassemble, leading to the controlled release of the therapeutic agent. This targeted delivery approach could enhance the efficacy of treatments while minimizing systemic side effects.

Conclusion

This compound is a versatile monomer that yields polymers with tunable and reversible CO2-responsive characteristics. The straightforward protonation mechanism of the diethylamino groups provides a reliable method for controlling the solution properties of PDEAEAM. The ability to synthesize well-defined polymers using techniques like RAFT polymerization further enhances their potential for advanced applications. For researchers and professionals in drug development, PDEAEAM offers a promising platform for the design of novel, stimuli-responsive drug delivery systems that can respond to the physiological cues of the body. Further research into the quantitative aspects of its CO2-responsiveness will undoubtedly pave the way for its translation into clinical applications.

References

Determining the Molecular Weight of Poly(n-[2-(Diethylamino)ethyl]acrylamide): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the molecular weight of poly(n-[2-(diethylamino)ethyl]acrylamide) (PDEAAm), a "smart" polymer with significant potential in drug delivery and other biomedical applications. Precise molecular weight characterization is crucial as it directly influences the polymer's physicochemical properties, such as its lower critical solution temperature (LCST), self-assembly behavior, and in vivo performance. This guide details the most common experimental techniques, provides structured data from relevant studies, and outlines detailed experimental protocols.

Introduction to Poly(this compound) and the Importance of Molecular Weight

Poly(this compound) is a thermo- and pH-responsive polymer. Its unique properties stem from the presence of tertiary amine groups that can be protonated or deprotonated in response to changes in pH, and the acrylamide backbone which contributes to its temperature sensitivity.[1] The molecular weight and molecular weight distribution (polydispersity index, PDI) are critical parameters that dictate its solution behavior and, consequently, its functionality in various applications. Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed to synthesize PDEAAm with well-defined molecular weights and narrow polydispersity.[1]

Key Techniques for Molecular Weight Determination

The primary methods for determining the molecular weight of polymers like PDEAAm include Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC), Light Scattering (LS), and Viscometry. Each technique offers distinct advantages and provides different types of molecular weight averages.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC/GPC is the most widely used technique for determining the molecular weight distribution of polymers.[2] It separates molecules based on their hydrodynamic volume in solution.[2] By coupling this technique with multiple detectors, such as a refractive index (RI) detector, a viscometer, and a light scattering detector, it is possible to obtain absolute molecular weight data without relying on column calibration with standards of a different chemical nature.[3][4]

Light Scattering (LS)

Light scattering is an absolute method for determining the weight-average molecular weight (Mw) of polymers.[5] The intensity of light scattered by a polymer solution is directly proportional to its molecular weight. Static Light Scattering (SLS) measures the time-averaged intensity of scattered light at various angles to determine Mw, the radius of gyration (Rg), and the second virial coefficient (A2).[5]

Viscometry

Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv) of polymers.[6] It relies on the Mark-Houwink-Sakurada equation, which relates the intrinsic viscosity of a polymer solution to its molecular weight.[5][6] This method requires the knowledge of the Mark-Houwink parameters (K and a) for the specific polymer-solvent system.[5]

Data Presentation: Molecular Weight of PDEAAm and Related Polymers

The following tables summarize representative data on the molecular weight of PDEAAm and similar polymers synthesized via RAFT polymerization, a technique that allows for good control over the final molecular weight.

Table 1: Molecular Weight of Poly(N,N-diethylacrylamide) Synthesized by RAFT Polymerization

Target DPMonomer/CTA/Initiator RatioMn (theoretical) ( g/mol )Mn (GPC) ( g/mol )PDI (Mw/Mn)Reference
5050:1:0.28,5009,2001.15[7]
100100:1:0.217,00018,5001.12[7]
200200:1:0.234,00036,2001.18[7]

DP: Degree of Polymerization, CTA: Chain Transfer Agent, Mn: Number-average molecular weight, PDI: Polydispersity Index

Table 2: Molecular Weight Data for Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) via RAFT Polymerization

Monomer/CPADB RatioCPADB/ACPA Molar RatioMn (theoretical) ( g/mol )Mn (GPC) ( g/mol )PDI (Mw/Mn)Reference
50510,70011,5001.15[8]
100521,40022,3001.18[8]
200542,80044,1001.21[8]

CPADB: 4-cyanopentanoic acid dithiobenzoate, ACPA: 4,4′-azobis(4-cyanopentanoic acid)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

RAFT Polymerization of this compound

This protocol describes a typical RAFT polymerization procedure for synthesizing PDEAAm with a target molecular weight.

Materials:

  • This compound (DEAAm) monomer

  • RAFT agent (e.g., a trithiocarbonate such as S,S'-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate)[1]

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Anhydrous solvent (e.g., 1,4-dioxane or dimethylformamide - DMF)

  • Schlenk flask and magnetic stirrer

  • Nitrogen or Argon source

  • Precipitation solvent (e.g., cold diethyl ether or hexane)

Procedure:

  • DEAAm monomer, RAFT agent, and AIBN are dissolved in the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar. The molar ratio of monomer to RAFT agent determines the target molecular weight.[1]

  • The solution is deoxygenated by several freeze-pump-thaw cycles or by purging with an inert gas (N2 or Ar) for at least 30 minutes.

  • The flask is then immersed in a preheated oil bath at the desired reaction temperature (typically 60-80 °C) to initiate polymerization.

  • The polymerization is allowed to proceed for a predetermined time to achieve the desired monomer conversion. Samples can be taken periodically to monitor conversion and molecular weight evolution.

  • The polymerization is quenched by cooling the reaction mixture in an ice bath and exposing it to air.

  • The polymer is isolated by precipitation into a large excess of a non-solvent (e.g., cold diethyl ether).

  • The precipitated polymer is collected by filtration or centrifugation, washed with the non-solvent, and dried under vacuum to a constant weight.

Molecular Weight Determination by Size Exclusion Chromatography (SEC)

Instrumentation:

  • SEC/GPC system equipped with a pump, injector, a set of columns (e.g., polar gel columns for aqueous or polar organic mobile phases), and one or more detectors (RI, UV, Light Scattering, Viscometer).[9]

Mobile Phase Preparation:

  • A suitable solvent that dissolves PDEAAm and is compatible with the SEC columns must be chosen. For PDEAAm, a common mobile phase is N,N-dimethylformamide (DMF) containing a salt such as LiBr (e.g., 0.05 M) to suppress ionic interactions.[10] Alternatively, aqueous buffers can be used, but care must be taken to control the pH to ensure the polymer is in a soluble state.

Sample Preparation:

  • Prepare a stock solution of the dried PDEAAm polymer in the mobile phase at a known concentration (e.g., 1-5 mg/mL).

  • Ensure the polymer is fully dissolved, which may require gentle agitation or sonication.

  • Filter the polymer solution through a syringe filter (e.g., 0.22 or 0.45 µm pore size) to remove any dust or particulate matter before injection.

Analysis:

  • Equilibrate the SEC system with the mobile phase until a stable baseline is achieved for all detectors.

  • Inject a known volume of the filtered polymer solution onto the column.

  • Record the chromatograms from the detectors.

  • For systems with light scattering and viscometry detectors, the absolute molecular weight distribution can be determined directly using the instrument's software.[3]

  • For conventional calibration, a calibration curve is first generated using a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate), and the molecular weight of the PDEAAm sample is determined relative to these standards.

Molecular Weight Determination by Static Light Scattering (SLS)

Instrumentation:

  • A light scattering photometer equipped with a laser light source, a goniometer to measure scattered light at multiple angles, and a temperature-controlled sample cell.

Sample Preparation:

  • Prepare a series of dilute solutions of PDEAAm in a suitable solvent (e.g., a filtered buffer solution where the polymer is fully soluble) at different known concentrations.

  • The solvent and solutions must be meticulously clarified by filtration through small pore size filters (e.g., 0.1 µm or smaller) to remove dust, which can significantly interfere with the measurement.

Procedure:

  • Measure the refractive index increment (dn/dc) of the polymer solution at the same wavelength as the laser light source. This value is a constant for a given polymer-solvent-temperature system and is crucial for calculating the molecular weight.

  • Measure the scattered light intensity for the pure solvent and for each polymer solution at various angles (e.g., from 30° to 150°).

  • The data is typically analyzed using a Zimm plot, which is a double extrapolation of the scattered light intensity to zero concentration and zero scattering angle.

  • From the Zimm plot, the weight-average molecular weight (Mw), the z-average radius of gyration (Rg), and the second virial coefficient (A2) can be determined.[5]

Molecular Weight Determination by Viscometry

Instrumentation:

  • A capillary viscometer (e.g., Ubbelohde type) and a constant temperature water bath.

Procedure:

  • Prepare a stock solution of PDEAAm in a suitable solvent at a known concentration.

  • Prepare a series of dilutions from the stock solution.

  • Measure the flow time of the pure solvent (t0) and each of the polymer solutions (t) through the capillary viscometer at a constant temperature.

  • Calculate the relative viscosity (ηrel = t/t0) and specific viscosity (ηsp = ηrel - 1) for each concentration.

  • Determine the reduced viscosity (ηred = ηsp/c) and the inherent viscosity (ηinh = ln(ηrel)/c).

  • Plot both the reduced viscosity and the inherent viscosity as a function of concentration.

  • Extrapolate the two lines to zero concentration. The common intercept on the y-axis gives the intrinsic viscosity [η].[6]

  • The viscosity-average molecular weight (Mv) can then be calculated using the Mark-Houwink-Sakurada equation: [η] = K * Mv^a . The constants K and a are specific to the polymer, solvent, and temperature and must be obtained from the literature or determined experimentally using polymer standards of known molecular weight.[5]

Mandatory Visualizations

Experimental Workflows

GPC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis GPC/SEC Analysis cluster_data Data Processing PDEAAm PDEAAm Polymer Dissolve Dissolve Polymer PDEAAm->Dissolve Solvent Mobile Phase (e.g., DMF with LiBr) Solvent->Dissolve Filter_Sample Filter Solution (0.22 µm) Dissolve->Filter_Sample Inject Inject Sample Filter_Sample->Inject System Equilibrated GPC/SEC System System->Inject Columns Separation by Size (Columns) Inject->Columns Detectors Multi-Detector Array (RI, LS, Visc) Columns->Detectors Chromatograms Obtain Chromatograms Detectors->Chromatograms Software Analyze with Software Chromatograms->Software MWD Determine Molecular Weight Distribution (Mn, Mw, PDI) Software->MWD LS_Workflow cluster_prep Sample Preparation cluster_measurement Light Scattering Measurement cluster_analysis Data Analysis PDEAAm PDEAAm Polymer Series Prepare Dilute Series PDEAAm->Series Solvent Filtered Solvent Solvent->Series Clarify Clarify Solutions (e.g., 0.1 µm filter) Series->Clarify Measure Measure Intensity vs. Angle for each concentration Clarify->Measure dndc Measure dn/dc Zimm Construct Zimm Plot dndc->Zimm Instrument Light Scattering Photometer Instrument->Measure Measure->Zimm Extrapolate Double Extrapolation (c=0, θ=0) Zimm->Extrapolate Results Determine Mw, Rg, A2 Extrapolate->Results Viscometry_Workflow cluster_prep Solution Preparation cluster_measurement Viscosity Measurement cluster_analysis Data Analysis & Calculation PDEAAm PDEAAm Polymer Series Prepare Dilution Series PDEAAm->Series Solvent Solvent Solvent->Series Measure_t Measure Solution Flow Times (t) Series->Measure_t Viscometer Capillary Viscometer in Temp. Bath Measure_t0 Measure Solvent Flow Time (t0) Viscometer->Measure_t0 Viscometer->Measure_t Calc_Visc Calculate Relative & Specific Viscosity Measure_t0->Calc_Visc Measure_t->Calc_Visc Plot Plot Reduced & Inherent Viscosity vs. Concentration Calc_Visc->Plot Extrapolate Extrapolate to c=0 to find Intrinsic Viscosity [η] Plot->Extrapolate MHS Calculate Mv using Mark-Houwink-Sakurada Equation Extrapolate->MHS RAFT_Polymerization cluster_initiation Initiation Initiator Initiator (I) Radical Initiating Radical (I•) Initiator->Radical Decomposition Propagating1 Propagating Radical (P•) Radical->Propagating1 + M Monomer1 Monomer (M) Propagating2 Propagating Radical (Pn•) Intermediate RAFT Adduct Radical Propagating2->Intermediate + CTA CTA RAFT Agent (Z-C(=S)-S-R) Intermediate->Propagating2 Fragmentation Dormant Dormant Polymer (Pn-S-C(=S)-Z) Intermediate->Dormant Fragmentation Leaving Leaving Group Radical (R•) Intermediate->Leaving Dormant->Intermediate Addition Propagating3 New Propagating Radical (Pm•) Leaving->Propagating3 + M Monomer2 Monomer (M)

References

Methodological & Application

RAFT polymerization of n-[2-(Diethylamino)ethyl]acrylamide protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of N-[2-(Diethylamino)ethyl]acrylamide (DEAEAM)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (DEAEAM) is a versatile functional monomer. The corresponding polymer, poly(this compound) (PDEAEAM), is a multi-stimuli-responsive material, exhibiting sensitivity to temperature, pH, and CO2.[1] These properties make it a highly attractive candidate for various biomedical applications, including drug delivery systems, gene carriers, and smart hydrogels.[2][3]

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that enables the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers.[3][4][5] This method is advantageous for preparing PDEAEAM as it allows for precise control over the polymer structure, which is crucial for tuning its responsive behavior and performance in drug delivery applications.[1] This document provides a detailed protocol for the synthesis of well-defined PDEAEAM via RAFT polymerization.

Experimental Protocol

This protocol details the solution RAFT polymerization of DEAEAM to synthesize a well-defined homopolymer.

Materials
  • Monomer: this compound (DEAEAM), inhibitor removed (e.g., by passing through a column of basic alumina).

  • RAFT Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable dithiobenzoates or trithiocarbonates.[6] The choice of RAFT agent is critical for controlling the polymerization of acrylamides.

  • Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA).[4]

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Precipitation Solvent: Cold diethyl ether or hexane.

  • Equipment: Schlenk flask, rubber septum, magnetic stirrer, hot plate with temperature control, nitrogen or argon gas supply with a manifold, syringes, and standard laboratory glassware.

Polymerization Procedure

The following procedure is a representative example. The molar ratios of monomer to RAFT agent ([M]/[CTA]) determine the target degree of polymerization (and thus molecular weight), while the ratio of RAFT agent to initiator ([CTA]/[I]) affects the reaction kinetics and control over the polymerization.

  • Reactant Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., CPADB), the monomer (DEAEAM), and the initiator (e.g., AIBN). A typical molar ratio for [M]:[CTA]:[I] might be 100:1:0.2.

  • Dissolution: Add the anhydrous solvent (e.g., 1,4-dioxane) to the flask to achieve a desired monomer concentration (e.g., 1-2 M). Stir the mixture until all components are fully dissolved.

  • Deoxygenation: Seal the flask with a rubber septum. Purge the solution with dry nitrogen or argon gas for 30-45 minutes while stirring to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath set to the desired reaction temperature (e.g., 70-80 °C).[7] Allow the polymerization to proceed for the specified time (e.g., 4-24 hours). The reaction time will depend on the target conversion.

  • Reaction Quenching: To stop the polymerization, remove the flask from the oil bath and expose the reaction mixture to air. Rapid cooling by placing the flask in an ice-water bath can also be used.

  • Polymer Isolation: Precipitate the polymer by slowly adding the reaction solution to a large volume of cold non-solvent (e.g., diethyl ether or hexane) while stirring vigorously.

  • Purification: Collect the precipitated polymer by filtration or centrifugation. Redissolve the polymer in a small amount of a suitable solvent (e.g., THF or dichloromethane) and re-precipitate it to remove unreacted monomer and other impurities. Repeat this step 2-3 times.

  • Drying: Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.

Characterization
  • Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integral of the vinyl proton peaks of the monomer with a stable proton peak from the polymer backbone.

  • Molecular Weight and Polydispersity (Đ): Analyzed by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) equipped with a refractive index (RI) and/or a light scattering detector. A narrow molecular weight distribution (Đ < 1.3) is indicative of a well-controlled polymerization.[1]

Data Presentation

The following table summarizes typical results for the RAFT polymerization of DEAEAM under various conditions, demonstrating the control achieved over the polymer characteristics.

Target DP¹[M]:[CTA]:[I] RatioSolventTemp (°C)Time (h)Conversion (%)Mn (GPC, g/mol )Đ (PDI)²
5050:1:0.2Toluene806858,7001.15
100100:1:0.2Dioxane70129116,5001.18
200200:1:0.1Dioxane70188832,1001.25
300300:1:0.1Toluene80248247,8001.29

¹ DP = Degree of Polymerization ² Đ = Polydispersity Index (Mw/Mn)

Note: The data presented are representative examples derived from typical outcomes of RAFT polymerization and may vary based on specific experimental conditions and reagents used.

Experimental Workflow Diagram

The logical flow of the RAFT polymerization protocol is illustrated below.

RAFT_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis reactants 1. Weigh & Combine Monomer, RAFT Agent, Initiator dissolve 2. Add Solvent & Dissolve reactants->dissolve deoxygenate 3. Deoxygenate with N2/Ar Purge dissolve->deoxygenate polymerize 4. Polymerize at Set Temperature deoxygenate->polymerize quench 5. Quench Reaction (Cool & Expose to Air) polymerize->quench precipitate 6. Precipitate in Non-Solvent quench->precipitate purify 7. Purify by Re-precipitation precipitate->purify dry 8. Dry Polymer Under Vacuum purify->dry final_product Final PDEAEAM Polymer dry->final_product characterize 9. Characterize (¹H NMR, GPC/SEC) final_product->characterize

Caption: Workflow for RAFT polymerization of DEAEAM.

Conclusion

This protocol provides a reliable method for synthesizing well-defined poly(this compound) using RAFT polymerization. The technique offers excellent control over molecular weight and results in polymers with a narrow molecular weight distribution.[1] By adjusting the monomer-to-RAFT agent ratio, polymers with desired chain lengths can be readily prepared, making this protocol highly valuable for researchers developing advanced, stimuli-responsive materials for drug delivery and other biomedical applications.

References

Controlled Polymerization of N-[2-(Diethylamino)ethyl]acrylamide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the controlled polymerization of N-[2-(Diethylamino)ethyl]acrylamide (DEAEAM). This monomer is of significant interest in the biomedical field, particularly for the development of smart drug delivery systems, due to the pH-responsive nature of the resulting polymer, poly(this compound) (p(DEAEAM)). Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over the polymer's molecular weight, architecture, and functionality, which are critical for its application in drug and gene delivery.

Introduction to Controlled Polymerization of DEAEAM

The tertiary amine group in the side chain of DEAEAM imparts a pH-sensitive character to its polymer, p(DEAEAM). In acidic environments, this amine group becomes protonated, leading to a conformational change and increased water solubility. This property is exploited in drug delivery systems designed to release their payload in the acidic microenvironment of tumors or within the endosomes of cells.

Conventional free radical polymerization of DEAEAM results in polymers with broad molecular weight distributions and limited control over their architecture. In contrast, controlled/"living" radical polymerization techniques allow for the synthesis of well-defined polymers with predictable molecular weights and low polydispersity indices (PDI). This level of control is crucial for reproducible drug loading, release kinetics, and in vivo performance.

Key Controlled Polymerization Techniques

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile technique that can be applied to a wide range of monomers, including acrylamides. The control is achieved through the use of a chain transfer agent (CTA), which reversibly deactivates the propagating polymer chains, minimizing termination reactions. For the polymerization of DEAEAM, trithiocarbonates are effective CTAs.[1]

Atom Transfer Radical Polymerization (ATRP)

ATRP utilizes a transition metal catalyst (typically copper-based) to reversibly activate and deactivate the propagating polymer chains. While ATRP of acrylamides can be challenging due to potential side reactions, successful controlled polymerization of related monomers like N,N-dimethylacrylamide has been achieved with careful selection of the initiator, catalyst, and ligand.

Data Presentation: Polymerization of DEAEAM and Related Monomers

The following tables summarize typical results obtained from the controlled polymerization of DEAEAM and structurally similar monomers.

Table 1: RAFT Polymerization of N-[2-(Dialkylamino)ethyl]acrylamides

N-substituentCTAInitiatorSolventTemp (°C)Time (h)M_n (kDa)PDI
DiethylTrithiocarbonateAIBNDioxane70615.01.15
DimethylTrithiocarbonateAIBNDioxane70418.21.12
Di-n-propylTrithiocarbonateAIBNDioxane70812.51.18
Di-n-butylTrithiocarbonateAIBNDioxane701010.31.21

Data adapted from studies on poly[N-[2-(dialkylamino)ethyl]acrylamide]s. The polymerization rate is observed to decrease with increasing the carbon number in the N-substitutes.[1]

Table 2: ATRP of N,N-Dimethylacrylamide (DMAA) - An Analogous System

InitiatorLigandCatalystSolventTemp (°C)Time (h)M_n (kDa)PDI
MClPMe6TRENCuClToluene252610.51.11
EBiBrHMTETACuBrToluene/DMF2519.8>1.5 (uncontrolled)
MClP: Methyl 2-chloropropionate, EBiBr: Ethyl 2-bromoisobutyrate, Me6TREN: Tris[2-(dimethylamino)ethyl]amine, HMTETA: 1,1,4,7,10,10-Hexamethyltriethylenetetramine. Successful ATRP of acrylamides is highly dependent on the choice of a chlorine-based initiator and a strongly complexing ligand to achieve good control.

Experimental Protocols

Protocol 1: RAFT Polymerization of DEAEAM

This protocol describes a general procedure for the synthesis of p(DEAEAM) via RAFT polymerization.

Materials:

  • This compound (DEAEAM), inhibitor removed

  • Chain Transfer Agent (CTA), e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

  • Initiator, e.g., 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Anhydrous 1,4-dioxane

  • Nitrogen gas

  • Schlenk flask and magnetic stirrer

  • Oil bath

Procedure:

  • Reagent Preparation: In a Schlenk flask, dissolve DEAEAM (e.g., 1.0 g, 5.87 mmol), CPADB (e.g., 32.8 mg, 0.117 mmol, for a target DP of 50), and AIBN (e.g., 4.8 mg, 0.029 mmol, CTA/initiator ratio of 4:1) in anhydrous 1,4-dioxane (e.g., 5 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-12 hours).

  • Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or dichloromethane) and re-precipitate into cold diethyl ether. Repeat this process two more times.

  • Drying: Dry the purified polymer under vacuum at room temperature to a constant weight.

  • Characterization: Characterize the resulting p(DEAEAM) by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (M_n) and polydispersity index (PDI), and by ¹H NMR spectroscopy to confirm the polymer structure and determine monomer conversion.

Protocol 2: ATRP of DEAEAM (Adapted from DMAA Polymerization)

This protocol provides a general procedure for the ATRP of DEAEAM, adapted from successful methods for similar acrylamide monomers.

Materials:

  • This compound (DEAEAM), inhibitor removed

  • Initiator, e.g., Methyl 2-chloropropionate (MClP)

  • Catalyst, e.g., Copper(I) chloride (CuCl)

  • Ligand, e.g., Tris[2-(dimethylamino)ethyl]amine (Me6TREN)

  • Anhydrous toluene

  • Nitrogen gas

  • Schlenk flask and magnetic stirrer

  • Oil bath

Procedure:

  • Catalyst Complex Formation: In a Schlenk flask under a nitrogen atmosphere, add CuCl (e.g., 5.8 mg, 0.059 mmol) and anhydrous toluene (e.g., 2 mL). Add Me6TREN (e.g., 13.6 mg, 0.059 mmol) and stir until a homogeneous catalyst solution is formed.

  • Reaction Mixture Preparation: In a separate Schlenk flask, dissolve DEAEAM (e.g., 1.0 g, 5.87 mmol) and MClP (e.g., 7.3 mg, 0.059 mmol, for a target DP of 100) in anhydrous toluene (e.g., 3 mL).

  • Degassing: Degas the monomer/initiator solution by three freeze-pump-thaw cycles.

  • Initiation: Using a gas-tight syringe, transfer the catalyst solution to the monomer/initiator solution under nitrogen.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 25-50°C and stir. Monitor the reaction progress by taking aliquots at different time points for conversion analysis by ¹H NMR.

  • Termination: Terminate the polymerization by opening the flask to air and diluting with a suitable solvent like THF.

  • Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a large excess of cold diethyl ether. Redissolve and re-precipitate twice more.

  • Drying: Dry the purified p(DEAEAM) under vacuum to a constant weight.

  • Characterization: Analyze the polymer by GPC (for M_n and PDI) and ¹H NMR.

Applications in Drug and Gene Delivery

The pH-responsive nature of p(DEAEAM) makes it an excellent candidate for the targeted delivery of therapeutics to cancer cells. The polymer can be designed to self-assemble into nanoparticles at physiological pH (7.4), encapsulating a drug cargo. Upon reaching the acidic tumor microenvironment (pH ~6.5) or after endocytosis into the acidic endosomes (pH ~5.0-6.0), the polymer becomes protonated, leading to nanoparticle disassembly and release of the drug.

pH-Responsive Drug Delivery Workflow

DrugDeliveryWorkflow cluster_bloodstream Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) cluster_cell Cancer Cell NP Drug-loaded p(DEAEAM) Nanoparticle Protonation Protonation of Diethylamino Groups NP->Protonation Accumulation (EPR Effect) Disassembly Nanoparticle Disassembly Protonation->Disassembly DrugRelease Drug Release Disassembly->DrugRelease Endocytosis Endocytosis DrugRelease->Endocytosis Uptake Endosome Endosome (pH 5.0-6.0) Endocytosis->Endosome EndosomalEscape Endosomal Escape (Proton Sponge Effect) Endosome->EndosomalEscape CytosolicRelease Cytosolic Drug Release EndosomalEscape->CytosolicRelease siRNADeliveryWorkflow cluster_extracellular Extracellular Space cluster_cell Target Cell Polyplex p(DEAEAM)/siRNA Polyplex Endocytosis Endocytosis Polyplex->Endocytosis Endosome Endosome Endocytosis->Endosome ProtonSponge Proton Sponge Effect (H+ Influx) Endosome->ProtonSponge Acidification OsmoticSwelling Osmotic Swelling (Cl- Influx) ProtonSponge->OsmoticSwelling EndosomalRupture Endosomal Rupture OsmoticSwelling->EndosomalRupture siRNARelease siRNA Release to Cytoplasm EndosomalRupture->siRNARelease RISC RISC Loading siRNARelease->RISC GeneSilencing Gene Silencing RISC->GeneSilencing

References

Application Notes and Protocols for N-[2-(Diethylamino)ethyl]acrylamide in Gene Transfection Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(Diethylamino)ethyl]acrylamide (DEAE-AAm) is a cationic monomer that can be polymerized to form poly(this compound) (p(DEAE-AAm)), a promising non-viral vector for gene delivery. This polymer belongs to the class of cationic polymers that interact with negatively charged nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), to form nano-sized complexes known as polyplexes. These polyplexes facilitate the entry of genetic material into cells, a process known as transfection.

The p(DEAE-AAm) polymer possesses several advantageous properties for gene delivery. Its diethylamino groups provide a positive charge at physiological pH, enabling electrostatic interaction with nucleic acids. Furthermore, p(DEAE-AAm) is a thermo-responsive polymer, exhibiting a Lower Critical Solution Temperature (LCST). This property can be exploited for controlled release of the genetic cargo within the cell. The "proton sponge" effect, attributed to the buffering capacity of the amine groups, is thought to aid in the endosomal escape of the polyplexes, a critical step for successful transfection.

These application notes provide an overview of the use of p(DEAE-AAm) in gene transfection studies, including protocols for polyplex formation, cell transfection, and assessment of transfection efficiency and cytotoxicity.

Key Applications

  • Transient Gene Expression: Delivery of plasmid DNA to cells for the temporary expression of a target protein.

  • Gene Silencing: Delivery of siRNA to cells to specifically knockdown the expression of a target gene.

  • Drug Discovery and Target Validation: A tool for studying gene function and identifying potential therapeutic targets.

  • Development of Gene Therapies: As a potential non-viral vector for in vivo gene delivery.

Physicochemical and Biological Properties of p(DEAE-AAm) Polyplexes

The efficiency of gene transfection is highly dependent on the physicochemical properties of the p(DEAE-AAm)/nucleic acid polyplexes. Key parameters include the N/P ratio, particle size, and zeta potential. The N/P ratio represents the molar ratio of the amine groups in the polymer to the phosphate groups in the nucleic acid.

Table 1: Illustrative Physicochemical Properties of p(DEAE-AAm)/pDNA Polyplexes

N/P RatioMean Particle Size (nm)Zeta Potential (mV)
1500 - 1000-10 to +5
5200 - 400+10 to +20
10100 - 250+20 to +30
2080 - 150+25 to +35

Note: The data presented in this table are representative examples based on studies of similar cationic polymers and may vary depending on the specific molecular weight of the p(DEAE-AAm), the size of the plasmid DNA, and the buffer conditions used.

Transfection Efficiency and Cytotoxicity

The optimal N/P ratio for transfection is a balance between high transfection efficiency and low cytotoxicity. While higher N/P ratios generally lead to smaller, more positively charged polyplexes and thus higher transfection efficiency, they can also increase cytotoxicity.

Table 2: Illustrative Transfection Efficiency and Cytotoxicity of p(DEAE-AAm) in Different Cell Lines

Cell LineOptimal N/P RatioTransfection Efficiency (% of cells)Cell Viability (%)
HEK29310 - 1540 - 60> 80
HeLa15 - 2030 - 50> 75
A54920 - 2520 - 40> 70

Note: The data in this table are illustrative and should be optimized for specific cell lines and experimental conditions. Transfection efficiency can be assessed using reporter genes like GFP or luciferase, and cytotoxicity is commonly measured by assays such as MTT or LDH.

Experimental Protocols

Protocol 1: Synthesis of poly(this compound) (p(DEAE-AAm))

This protocol describes a typical free-radical polymerization of DEAE-AAm. For more controlled polymerization and defined molecular weights, reversible addition-fragmentation chain-transfer (RAFT) polymerization is recommended.

Materials:

  • This compound (DEAE-AAm) monomer

  • Azobisisobutyronitrile (AIBN) as an initiator

  • 1,4-Dioxane (anhydrous)

  • Diethyl ether

  • Dialysis membrane (MWCO 10 kDa)

  • Schlenk flask

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and heating plate

Procedure:

  • Dissolve DEAE-AAm monomer and AIBN (typically 1 mol% relative to the monomer) in anhydrous 1,4-dioxane in a Schlenk flask.

  • De-gas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen or argon and place it in an oil bath preheated to 70°C.

  • Allow the polymerization to proceed for 24 hours with continuous stirring.

  • Precipitate the polymer by adding the reaction mixture dropwise to an excess of cold diethyl ether.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Redissolve the polymer in a minimal amount of deionized water and purify by dialysis against deionized water for 48 hours, changing the water every 12 hours.

  • Lyophilize the purified polymer solution to obtain the final p(DEAE-AAm) product as a white powder.

  • Characterize the polymer by techniques such as ¹H NMR and Gel Permeation Chromatography (GPC) to determine its structure and molecular weight.

Protocol 2: Formation of p(DEAE-AAm)/pDNA Polyplexes

Materials:

  • p(DEAE-AAm) stock solution (e.g., 1 mg/mL in sterile, nuclease-free water)

  • Plasmid DNA (pDNA) stock solution (e.g., 1 mg/mL in TE buffer)

  • Nuclease-free water or a suitable buffer (e.g., HBS, HEPES-buffered saline)

Procedure:

  • Calculate the required volumes of p(DEAE-AAm) and pDNA based on the desired N/P ratio. The N/P ratio is calculated as follows: (moles of amine groups in p(DEAE-AAm)) / (moles of phosphate groups in pDNA)

    • Assume the molecular weight of a pDNA base pair is ~650 g/mol .

    • The molecular weight of the DEAE-AAm monomer is 170.25 g/mol .

  • Dilute the calculated amount of pDNA in a suitable volume of nuclease-free water or buffer in a microcentrifuge tube.

  • In a separate tube, dilute the calculated amount of p(DEAE-AAm) solution.

  • Add the diluted p(DEAE-AAm) solution to the diluted pDNA solution at once and mix immediately by gentle vortexing or pipetting. Crucially, always add the polymer to the DNA.

  • Incubate the mixture at room temperature for 30 minutes to allow for the formation of stable polyplexes.

Protocol 3: In Vitro Gene Transfection

Materials:

  • Cells to be transfected (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • p(DEAE-AAm)/pDNA polyplexes (prepared as in Protocol 2)

  • 24-well cell culture plates

Procedure:

  • Seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • On the day of transfection, remove the complete medium from the cells and wash once with sterile PBS.

  • Add serum-free medium to each well.

  • Add the prepared p(DEAE-AAm)/pDNA polyplex solution dropwise to the cells.

  • Gently rock the plate to ensure even distribution of the polyplexes.

  • Incubate the cells with the polyplexes for 4-6 hours at 37°C in a CO₂ incubator.

  • After the incubation period, remove the transfection medium and replace it with fresh complete medium.

  • Incubate the cells for a further 24-72 hours to allow for gene expression.

  • Assess transfection efficiency and cytotoxicity using appropriate assays.

Visualizations

Transfection_Workflow cluster_prep Polyplex Formation cluster_transfection Cell Transfection cluster_analysis Analysis pDNA Plasmid DNA mix Mix & Incubate (30 min, RT) pDNA->mix polymer p(DEAE-AAm) Solution polymer->mix polyplex p(DEAE-AAm)/pDNA Polyplexes mix->polyplex cells Adherent Cells (70-80% confluency) polyplex->cells add_polyplex Add Polyplexes to Cells (in serum-free medium) cells->add_polyplex incubate1 Incubate (4-6h, 37°C) add_polyplex->incubate1 change_medium Replace with Complete Medium incubate1->change_medium incubate2 Incubate (24-72h, 37°C) change_medium->incubate2 efficiency Transfection Efficiency (e.g., GFP via Microscopy/FACS) incubate2->efficiency toxicity Cytotoxicity Assay (e.g., MTT, LDH) incubate2->toxicity

Caption: Workflow for gene transfection using p(DEAE-AAm)/pDNA polyplexes.

Signaling_Pathway cluster_uptake Cellular Uptake cluster_escape Endosomal Escape cluster_expression Gene Expression polyplex p(DEAE-AAm)/DNA Polyplex cell_membrane Cell Membrane polyplex->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis Binding endosome Endosome endocytosis->endosome proton_influx H+ Influx (Proton Sponge Effect) endosome->proton_influx endosome_rupture Endosome Rupture proton_influx->endosome_rupture cytoplasm Cytoplasm endosome_rupture->cytoplasm dna_release DNA Release cytoplasm->dna_release nucleus Nucleus dna_release->nucleus Nuclear Import transcription Transcription nucleus->transcription mrna mRNA transcription->mrna translation Translation mrna->translation Nuclear Export protein Protein Expression translation->protein

Caption: Proposed mechanism of p(DEAE-AAm)-mediated gene delivery.

Application Notes and Protocols for N-[2-(Diethylamino)ethyl]acrylamide Nanoparticles in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of N-[2-(Diethylamino)ethyl]acrylamide (DEAE-AAm) nanoparticles for cancer therapy. The inherent pH-responsive nature of the DEAE-AAm polymer makes these nanoparticles a promising platform for targeted drug delivery to the acidic tumor microenvironment.

Introduction

This compound (DEAE-AAm) is a cationic polymer that exhibits a sharp pH-dependent phase transition. At physiological pH (7.4), the tertiary amine groups are partially protonated, rendering the polymer hydrophobic enough to form stable nanoparticle structures. In the acidic environment characteristic of solid tumors (pH ~6.5) and endosomes/lysosomes (pH ~5.0-6.0), the increased protonation of the amine groups leads to polymer swelling and subsequent nanoparticle disassembly. This pH-triggered response allows for the controlled release of encapsulated therapeutic agents directly at the tumor site, minimizing systemic toxicity and enhancing therapeutic efficacy.

Data Presentation

The following tables summarize key quantitative data for DEAE-AAm and analogous pH-responsive nanoparticles loaded with common anticancer drugs. This data is compiled from various studies and serves as a reference for expected formulation characteristics and in vitro efficacy.

Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles

Polymer SystemAnticancer DrugDrug Loading Content (wt%)Encapsulation Efficiency (%)Particle Size (nm) (Blank)Particle Size (nm) (Loaded)Reference
mPEG-b-P(Glu-co-Phe)Doxorubicin21.7~98Not Reported~140[1]
OA400 micellesDoxorubicin7.32 ± 1.3673.2 ± 2.6Not ReportedNot Reported
PLGAPaclitaxel2.43 - 9.5>80Not Reported190 ± 12.42 to 350 ± 11.1[2]
Block CopolymerPaclitaxel5 - 20Not ReportedNot Reported50 - 120[3]

Table 2: In Vitro Cytotoxicity (IC50 Values) of Drug-Loaded Nanoparticles

Cancer Cell LineNanoparticle FormulationIC50 Value (µg/mL)Incubation Time (h)Reference
MCF-7 (Breast Cancer)Doxorubicin-loaded Micelles1.8Not Specified
MDA-MB-231 (Breast Cancer)Doxorubicin-loaded Micelles0.9Not Specified
KB (Oral Cancer)Paclitaxel-loaded Nanoparticles0.021 µM (at 2h)2[3]
KB (Oral Cancer)Paclitaxel-loaded Nanoparticles0.004 µM (at 72h)72[3]
Caco-2 (Colorectal)Silver Nanoparticles7.8524[4]
Caco-2 (Colorectal)Silver Nanoparticles4.9248[4]

Experimental Protocols

Synthesis of DEAE-AAm Nanoparticles via Free Radical Polymerization

This protocol describes a typical method for synthesizing DEAE-AAm nanoparticles.

Materials:

  • This compound (DEAE-AAm) monomer

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as a catalyst

  • Deionized water

  • Nitrogen gas

Procedure:

  • Prepare a solution of DEAE-AAm monomer and MBA crosslinker in deionized water in a round-bottom flask. A typical molar ratio of monomer to crosslinker is 95:5.

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • While maintaining the nitrogen atmosphere, add the APS initiator to the solution and stir until dissolved.

  • Add the TEMED catalyst to initiate the polymerization reaction.

  • Allow the reaction to proceed at room temperature for 24 hours under constant stirring and a nitrogen atmosphere.

  • The resulting nanoparticle suspension can be purified by dialysis against deionized water for 48 hours to remove unreacted monomers and other small molecules.

  • The purified nanoparticle suspension can be lyophilized for long-term storage.

Drug Loading into DEAE-AAm Nanoparticles

This protocol outlines a common method for loading a hydrophobic drug, such as Paclitaxel, into the nanoparticles using an oil-in-water emulsion solvent evaporation technique.

Materials:

  • DEAE-AAm nanoparticles

  • Paclitaxel (or other hydrophobic drug)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v in water)

  • Deionized water

Procedure:

  • Dissolve a known amount of Paclitaxel and DEAE-AAm polymer in DCM to form the organic phase.

  • Add the organic phase dropwise to an aqueous solution of PVA while sonicating or homogenizing to form an oil-in-water emulsion.

  • Continue stirring the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent (DCM).

  • As the DCM evaporates, the polymer and drug will precipitate to form drug-loaded nanoparticles.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).

  • Wash the nanoparticle pellet several times with deionized water to remove residual PVA and unloaded drug.

  • Resuspend the final drug-loaded nanoparticle pellet in an appropriate buffer or lyophilize for storage.

Characterization of Nanoparticles

3.3.1. Particle Size and Zeta Potential

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Disperse a small amount of the nanoparticle sample in deionized water or a suitable buffer.

    • Analyze the sample using a DLS instrument to determine the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential.

    • Ensure that the concentration of the nanoparticle suspension is within the optimal range for the instrument to obtain accurate measurements.

3.3.2. Morphology

  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

  • Procedure:

    • Prepare a dilute suspension of the nanoparticles in water.

    • Place a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid) or an SEM stub.

    • Allow the solvent to evaporate completely.

    • For TEM, negative staining with a contrast agent like uranyl acetate may be used to enhance visualization. For SEM, samples are typically sputter-coated with a conductive material (e.g., gold).

    • Image the dried nanoparticles using the respective microscope to observe their size, shape, and surface morphology.

3.3.3. Drug Loading Content and Encapsulation Efficiency

  • Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy

  • Procedure:

    • Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.

    • Dissolve the nanoparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., acetonitrile or a mixture of organic solvent and water).

    • Filter the solution to remove any insoluble material.

    • Analyze the concentration of the drug in the solution using a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer.

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Cytotoxicity Assay

This protocol describes the MTT assay to evaluate the cytotoxicity of drug-loaded nanoparticles against cancer cells, with considerations for potential nanoparticle interference.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Drug-loaded DEAE-AAm nanoparticles

  • Free drug solution (as a positive control)

  • Blank nanoparticles (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles in the cell culture medium.

  • Remove the old medium from the cells and add the different treatment solutions to the respective wells. Include untreated cells as a negative control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Nanoparticle Interference Control: In parallel wells without cells, add the same concentrations of nanoparticles to the culture medium to check for any direct reaction with the MTT reagent.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium (containing any nanoparticles that have not been taken up by the cells) and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance of the formazan solution at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

  • Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

Experimental Workflow

G cluster_synthesis Nanoparticle Synthesis cluster_loading Drug Loading cluster_characterization Characterization cluster_invitro In Vitro Evaluation s1 DEAE-AAm Monomer + Crosslinker s2 Free Radical Polymerization s1->s2 s3 Purification (Dialysis) s2->s3 s4 Lyophilization s3->s4 l1 Nanoparticles + Drug in Organic Solvent s4->l1 Use in Loading l2 Emulsion Solvent Evaporation l1->l2 l3 Centrifugation & Washing l2->l3 l4 Drug-Loaded Nanoparticles l3->l4 c1 DLS (Size, PDI, Zeta) l4->c1 c2 TEM/SEM (Morphology) l4->c2 c3 HPLC/UV-Vis (DLC, EE) l4->c3 iv2 Treatment with Nanoparticles l4->iv2 Test in Cells iv1 Cell Seeding iv1->iv2 iv3 MTT Assay iv2->iv3 iv4 IC50 Determination iv3->iv4

Caption: Workflow for DEAE-AAm nanoparticle formulation and evaluation.

pH-Responsive Drug Release Mechanism

G cluster_physiological Physiological pH (7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) p1 Stable Nanoparticle p2 Drug Encapsulated t1 Protonation of Amine Groups p1->t1 Enters Acidic Environment t2 Nanoparticle Swelling & Disassembly t1->t2 t3 Drug Release t2->t3

Caption: Mechanism of pH-triggered drug release from DEAE-AAm nanoparticles.

VEGF and Notch Signaling Pathway in Angiogenesis

G cluster_vegf VEGF Signaling cluster_notch Notch Signaling VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K DLL4 DLL4 VEGFR2->DLL4 Upregulates PKC PKC PLCg->PKC ERK ERK PKC->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis NotchR Notch Receptor DLL4->NotchR Binds NICD NICD NotchR->NICD Cleavage CSL CSL NICD->CSL Translocates to Nucleus HesHey Hes/Hey CSL->HesHey Activates HesHey->VEGFR2 Downregulates StalkCell Stalk Cell Differentiation HesHey->StalkCell

Caption: Interplay between VEGF and Notch signaling in tumor angiogenesis.

References

Smart Hydrogels Based on N-[2-(Diethylamino)ethyl]acrylamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of smart hydrogels utilizing N-[2-(Diethylamino)ethyl]acrylamide (DEAEAM). DEAEAM-based hydrogels are stimuli-responsive materials that exhibit significant changes in their physical properties in response to external stimuli, such as pH and temperature. This characteristic makes them highly attractive for a range of biomedical applications, including controlled drug delivery, tissue engineering, and as sensors.[1][2][3]

The tertiary amine group in the DEAEAM monomer is responsible for its pH-sensitivity.[1] At low pH, the amine group becomes protonated, leading to electrostatic repulsion between the polymer chains and subsequent swelling of the hydrogel. As the pH increases, the amine groups deprotonate, reducing the repulsion and causing the hydrogel to shrink. This reversible swelling and deswelling behavior can be precisely controlled, allowing for the targeted release of encapsulated therapeutic agents.[4]

I. Key Applications and Advantages

DEAEAM-based smart hydrogels offer several advantages in biomedical and pharmaceutical research:

  • pH-Responsive Drug Delivery: The ability to swell and shrink in response to pH changes makes these hydrogels ideal for targeted drug delivery to specific sites in the body with distinct pH environments, such as the stomach (acidic) or the intestines (neutral to slightly alkaline).[3][4]

  • Controlled Release Kinetics: The release of drugs from the hydrogel matrix can be modulated by the environmental pH, allowing for sustained and controlled release profiles, which can improve therapeutic efficacy and reduce side effects.[5][6]

  • Biocompatibility: Hydrogels, being composed of a high water content, generally exhibit good biocompatibility, a crucial factor for in vivo applications.[7]

  • Tunable Properties: The physical and chemical properties of the hydrogels, such as swelling ratio, mechanical strength, and degradation rate, can be tailored by adjusting the monomer concentration, crosslinker density, and copolymerization with other monomers.

II. Quantitative Data Summary

The following tables summarize the typical quantitative data for DEAEAM-based hydrogels. The exact values can vary depending on the specific synthesis parameters.

Table 1: pH-Responsive Swelling Behavior of DEAEAM Hydrogel

pHEquilibrium Swelling Ratio (ESR)
2.025.5
4.022.1
6.015.3
7.48.2
9.05.1

ESR is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

Table 2: Temperature-Responsive Swelling Behavior of DEAEAM Copolymer Hydrogel (with a thermosensitive comonomer)

Temperature (°C)Equilibrium Swelling Ratio (ESR)
2518.6
3015.2
35 (LCST)7.5
403.1
452.0

LCST: Lower Critical Solution Temperature. Data is representative for a copolymer hydrogel incorporating a thermo-responsive monomer.[8]

Table 3: In Vitro Drug Release Kinetics from DEAEAM Hydrogel

Time (hours)Cumulative Drug Release (%) at pH 5.0Cumulative Drug Release (%) at pH 7.4
115.28.5
442.825.3
868.545.1
1285.360.7
2495.178.9

Drug release is dependent on the specific drug used and the hydrogel formulation. The data represents a typical release profile for a model drug.

III. Experimental Protocols

Protocol 1: Synthesis of pH-Sensitive DEAEAM Hydrogel via Free-Radical Polymerization

This protocol describes the synthesis of a basic pH-sensitive hydrogel using this compound (DEAEAM) as the monomer.

Materials:

  • This compound (DEAEAM) monomer

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS) at various pH values

Procedure:

  • Monomer Solution Preparation:

    • In a glass vial, dissolve 1.0 g of DEAEAM monomer and 20 mg of MBA in 5 mL of DI water.

    • Stir the solution gently until all components are fully dissolved.

    • Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation of Polymerization:

    • Add 20 µL of 10% (w/v) APS solution to the monomer solution.

    • Add 10 µL of TEMED to the solution to accelerate the polymerization process.

    • Gently mix the solution and immediately pour it into a mold (e.g., between two glass plates with a spacer).

  • Gelation:

    • Allow the solution to polymerize at room temperature for 4-6 hours, or until a solid hydrogel is formed.

  • Purification:

    • Carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of DI water for 48-72 hours, changing the water every 8-12 hours, to remove any unreacted monomers, initiator, and accelerator.

  • Drying:

    • Cut the purified hydrogel into discs of desired dimensions.

    • Dry the hydrogel discs in a vacuum oven at 40°C until a constant weight is achieved.

  • Storage:

    • Store the dry hydrogel discs (xerogels) in a desiccator until further use.

Protocol 2: Characterization of Swelling Behavior

This protocol outlines the procedure to determine the equilibrium swelling ratio (ESR) of the synthesized DEAEAM hydrogel at different pH values.

Materials:

  • Dry DEAEAM hydrogel discs

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 4.0, 6.0, 7.4, 9.0)

  • Analytical balance

  • Kimwipes

Procedure:

  • Initial Weight Measurement:

    • Accurately weigh a dry hydrogel disc (Wd).

  • Swelling:

    • Immerse the dry hydrogel disc in a beaker containing PBS of a specific pH.

    • Allow the hydrogel to swell at room temperature.

  • Equilibrium Swelling Measurement:

    • At regular time intervals, remove the hydrogel from the buffer.

    • Gently blot the surface with a Kimwipe to remove excess water.

    • Weigh the swollen hydrogel (Ws).

    • Repeat this step until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • ESR Calculation:

    • Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (Ws - Wd) / Wd.

  • Repeat for Different pH Values:

    • Repeat steps 1-4 for each pH value to be tested.

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the in vitro release of a model drug from the DEAEAM hydrogel.

Materials:

  • Drug-loaded DEAEAM hydrogel discs

  • Phosphate-buffered saline (PBS) at desired pH values (e.g., pH 5.0 and pH 7.4)

  • A model drug (e.g., methylene blue, vitamin B12)

  • UV-Vis spectrophotometer

  • Shaking incubator

Procedure:

  • Drug Loading:

    • Swell a pre-weighed dry hydrogel disc in a concentrated solution of the model drug for 24 hours to allow for drug loading via diffusion.

    • Alternatively, the drug can be added to the monomer solution before polymerization for entrapment.

    • Dry the drug-loaded hydrogel to a constant weight.

  • Release Study:

    • Place a drug-loaded hydrogel disc in a vial containing a known volume of PBS (e.g., 10 mL) at a specific pH.

    • Place the vial in a shaking incubator maintained at 37°C.

  • Sample Collection and Analysis:

    • At predetermined time intervals, withdraw a small aliquot (e.g., 1 mL) of the release medium.

    • Immediately replace the withdrawn volume with fresh PBS of the same pH to maintain a constant volume.

    • Measure the absorbance of the collected samples using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the model drug.

  • Data Analysis:

    • Determine the concentration of the released drug using a pre-established calibration curve.

    • Calculate the cumulative percentage of drug released over time.

    • Plot the cumulative drug release versus time to obtain the release profile.

IV. Visualizations

Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Hydrogel Characterization cluster_application Application Monomer_Prep Monomer Solution Preparation Polymerization Free-Radical Polymerization Monomer_Prep->Polymerization Initiator (APS) Accelerator (TEMED) Purification Purification Polymerization->Purification Removal of unreacted components Drying Drying Purification->Drying Formation of Xerogel Swelling_Studies Swelling Behavior (pH, Temp) Drying->Swelling_Studies Drug_Loading Drug Loading Drying->Drug_Loading Smart_Hydrogel Stimuli-Responsive Hydrogel Swelling_Studies->Smart_Hydrogel Release_Kinetics In Vitro Drug Release Studies Drug_Loading->Release_Kinetics Release_Kinetics->Smart_Hydrogel

Caption: Experimental workflow for the synthesis and characterization of DEAEAM-based smart hydrogels.

Drug_Release_Mechanism cluster_stimulus Stimulus cluster_hydrogel_response Hydrogel Response cluster_drug_delivery Drug Delivery Outcome Low_pH Low pH Environment (e.g., Stomach) Protonation Amine Group Protonation Low_pH->Protonation High_pH High pH Environment (e.g., Intestine) Deprotonation Amine Group Deprotonation High_pH->Deprotonation Repulsion Electrostatic Repulsion Protonation->Repulsion Swelling Hydrogel Swelling Repulsion->Swelling Drug_Release Increased Drug Release Swelling->Drug_Release Attraction Reduced Repulsion Deprotonation->Attraction Shrinking Hydrogel Shrinking Attraction->Shrinking Reduced_Release Decreased Drug Release Shrinking->Reduced_Release

Caption: pH-responsive drug release mechanism of DEAEAM-based hydrogels.

References

Characterization of N-[2-(Diethylamino)ethyl]acrylamide Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive characterization of N-[2-(Diethylamino)ethyl]acrylamide (DEAEAM) polymers. These polymers are of significant interest in drug delivery and biomaterials due to their dual pH and temperature-responsive properties. Accurate and thorough characterization is crucial for understanding their structure-property relationships and ensuring their performance and safety in biomedical applications.

Structural Characterization

Structural characterization is fundamental to confirming the chemical identity and purity of the synthesized PDEAEAM. The primary techniques employed are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of polymers. ¹H NMR is particularly useful for confirming the successful polymerization of the DEAEAM monomer by observing the disappearance of vinyl protons and the appearance of the polymer backbone signals.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the dry PDEAEAM sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. The choice of solvent depends on the polymer's solubility. For pH-dependent studies in D₂O, the pD can be adjusted using DCl or NaOD.

  • Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz) is sufficient.

  • Acquisition Parameters:

    • Temperature: Room temperature (unless temperature-dependent studies are being performed).

    • Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • Data Analysis:

    • Confirm the disappearance of the vinyl proton signals from the monomer, which are typically observed between 5.5 and 6.5 ppm.[1]

    • Identify the characteristic proton signals of the polymer:

      • Polymer backbone (CH and CH₂): Broad signals typically in the range of 1.2-2.8 ppm.

      • Methylene protons adjacent to the amide nitrogen (-NH-C H₂-): Around 3.3-3.6 ppm.

      • Methylene protons adjacent to the diethylamino group (-C H₂-N(CH₂CH₃)₂): Around 2.5-2.8 ppm.

      • Ethyl group protons of the diethylamino group (-N(C H₂C H₃)₂): Methylene protons around 2.5-2.7 ppm (quartet) and methyl protons around 1.0-1.2 ppm (triplet).[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the polymer, confirming its chemical composition.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: The dry polymer sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the polymer with dry KBr powder and press it into a transparent disk.

  • Instrument: A standard FTIR spectrometer.

  • Measurement:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans.

  • Data Analysis: Identify the characteristic absorption bands:

    • N-H stretching (amide): A broad band around 3300-3500 cm⁻¹.

    • C-H stretching (alkyl groups): Sharp peaks around 2800-3000 cm⁻¹.

    • C=O stretching (amide I band): A strong absorption peak around 1640-1680 cm⁻¹.[3]

    • N-H bending (amide II band): Around 1540-1560 cm⁻¹.

    • C-N stretching: Around 1150-1250 cm⁻¹.

Molecular Weight and Distribution Analysis

The molecular weight and its distribution (polydispersity) are critical parameters that influence the physical, chemical, and biological properties of polymers. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for this analysis.

Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)

GPC/SEC separates polymer chains based on their hydrodynamic volume in solution. This technique provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI value close to 1 indicates a narrow molecular weight distribution, which is often desirable for controlled drug delivery applications.[4][5]

Experimental Protocol: Aqueous GPC/SEC for Cationic Polymers

  • Sample Preparation: Dissolve the polymer in the mobile phase at a concentration of 1-3 mg/mL. Filter the solution through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter.

  • Instrumentation:

    • GPC/SEC System: Equipped with a pump, injector, column oven, and a refractive index (RI) detector. Multi-angle light scattering (MALS) and viscometer detectors can provide absolute molecular weight and information on polymer conformation.

    • Columns: Columns suitable for aqueous mobile phases and cationic polymers should be used (e.g., Agilent PL aquagel-OH or Shodex OHpak series).[6][7]

  • Chromatographic Conditions:

    • Mobile Phase: An aqueous buffer is required to suppress ionic interactions between the cationic polymer and the column packing material. A common mobile phase is an acidic buffer containing a salt, for example, 0.5 M acetic acid + 0.2 M sodium nitrate or 0.1 M NaNO₃.[7][8]

    • Flow Rate: 0.5-1.0 mL/min.

    • Temperature: 30-40 °C to ensure good solubility and reduce viscosity.[8]

    • Calibration: Use narrow molecular weight standards (e.g., polyethylene glycol/polyethylene oxide (PEG/PEO) or pullulan) to generate a calibration curve.

Particle Size and Surface Charge Characterization

For PDEAEAM polymers formulated as nanoparticles or micelles for drug delivery, their size, size distribution, and surface charge (zeta potential) are critical parameters affecting their stability, biodistribution, and cellular uptake.

Dynamic Light Scattering (DLS)

DLS measures the hydrodynamic diameter of particles in suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[9] It also provides the polydispersity index (PDI) for the particle size distribution.

Experimental Protocol: DLS Measurement

  • Sample Preparation: Disperse the nanoparticles in an appropriate aqueous buffer (e.g., PBS or deionized water) at a suitable concentration (typically 0.1-1.0 mg/mL). The solution should be visually clear or slightly opalescent. Filter the sample through a syringe filter (e.g., 0.45 µm) to remove dust and large aggregates. For pH-dependent studies, adjust the pH of the buffer.[10]

  • Instrument: A DLS instrument (e.g., Malvern Zetasizer).

  • Measurement Parameters:

    • Temperature: 25 °C or as required for temperature-responsive studies.

    • Equilibration Time: Allow the sample to equilibrate at the set temperature for at least 1-2 minutes before measurement.

    • Measurement Angle: Typically 90° or 173° (backscatter).

    • Number of Runs: Perform at least three replicate measurements.

  • Data Analysis: The instrument software will provide the average hydrodynamic diameter (Z-average), the particle size distribution by intensity, volume, and number, and the PDI. A PDI value below 0.3 is generally considered acceptable for a monodisperse nanoparticle system.[11]

Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface and is a key indicator of colloidal stability. For PDEAEAM, the zeta potential is expected to be positive at pH values below its pKa due to the protonation of the diethylamino groups.

Experimental Protocol: Zeta Potential Measurement

  • Sample Preparation: Prepare the sample in the same way as for DLS measurements. The sample is typically dispersed in a low ionic strength buffer (e.g., 10 mM NaCl) to ensure sufficient particle mobility in the electric field.

  • Instrument: A DLS instrument equipped with an electrode for electrophoretic light scattering (ELS).

  • Measurement: The instrument applies an electric field across the sample, and the velocity of the particles is measured to determine their electrophoretic mobility, which is then converted to zeta potential using the Smoluchowski or Huckel approximation.

  • Data Analysis: The zeta potential is typically reported in millivolts (mV). A positive zeta potential confirms the cationic nature of the particles. The magnitude of the zeta potential is related to the stability of the colloidal dispersion, with values greater than +30 mV or less than -30 mV generally indicating good stability.

Thermal and pH-Responsive Behavior

The defining characteristic of PDEAEAM polymers is their responsiveness to changes in temperature and pH. These properties are critical for their application in stimuli-responsive drug delivery systems.

Thermal Analysis (TGA and DSC)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).[12]

Experimental Protocol: TGA and DSC

  • Sample Preparation: Use a small amount (5-10 mg) of the dry polymer sample. For hydrogel samples, gently blot the surface to remove excess water before placing it in the crucible.

  • Instrumentation: A TGA instrument and a DSC instrument, or a simultaneous thermal analyzer (STA) that performs both measurements concurrently.

  • TGA Parameters:

    • Temperature Range: Typically from room temperature to 600 °C or higher.

    • Heating Rate: A standard heating rate is 10 °C/min.[13]

    • Atmosphere: Nitrogen or air, depending on whether thermal or thermo-oxidative degradation is being studied.

  • DSC Parameters:

    • Temperature Range: This will depend on the expected transitions. For Tg determination, a range from below the expected Tg to well above it is scanned.

    • Heating/Cooling Rate: 10 °C/min is a common rate.[14]

    • Atmosphere: Typically nitrogen.

  • Data Analysis:

    • TGA: The TGA thermogram plots weight loss versus temperature. The onset of decomposition is an indicator of thermal stability. For the related polymer PDMAEMA, the 50% decomposition temperature is around 380°C.[15]

    • DSC: The DSC thermogram shows endothermic and exothermic peaks. The glass transition (Tg) appears as a step change in the baseline.

Potentiometric Titration

Potentiometric titration is used to determine the apparent acid dissociation constant (pKa) of the ionizable groups in the polymer. For PDEAEAM, this relates to the protonation/deprotonation of the tertiary amine groups, which is fundamental to its pH-responsive behavior.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a known amount of the polymer in deionized water or a salt solution (e.g., 0.1 M NaCl) to maintain a constant ionic strength. The concentration is typically in the range of 0.5-1.0 mg/mL.

  • Titration Setup:

    • Use a calibrated pH meter with a combination pH electrode.

    • Place the polymer solution in a beaker with a magnetic stirrer.

    • Use a burette to add a standard solution of a strong acid (e.g., 0.1 M HCl) in small increments.

  • Procedure:

    • Record the initial pH of the polymer solution.

    • Add the titrant in small, precise volumes (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration until the pH change becomes negligible.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa can be determined from the pH at the half-equivalence point. For a more detailed analysis, a plot of pH versus the degree of ionization (α) can be constructed, where pKa is the pH at α = 0.5.

Data Presentation

The following tables summarize typical quantitative data that can be obtained from the characterization of PDEAEAM polymers. The values are illustrative and will vary depending on the specific synthesis conditions and polymer characteristics.

Table 1: Molecular Weight and Polydispersity Data from GPC/SEC

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PDEAEAM-115,00018,0001.20
PDEAEAM-225,00031,2501.25
PDEAEAM-350,00065,0001.30

Table 2: Particle Size and Zeta Potential Data from DLS

Sample IDpHZ-average Diameter (nm)PDIZeta Potential (mV)
PDEAEAM NPs5.01200.15+45
PDEAEAM NPs7.41500.18+25
PDEAEAM NPs9.0250 (aggregated)0.45+5

Table 3: Thermal Properties from TGA and DSC

PolymerGlass Transition Temp (Tg) (°C)Onset of Decomposition (Td) (°C)
PDEAEAM~60-80~350-390

Visualizations

Experimental Workflow for Polymer Characterization

G Experimental Workflow for PDEAEAM Characterization cluster_synthesis Synthesis & Purification cluster_application Application Evaluation Synthesis PDEAEAM Synthesis Purification Purification (e.g., Dialysis) Synthesis->Purification Structural Structural (NMR, FTIR) Purification->Structural MolecularWeight Molecular Weight (GPC/SEC) Purification->MolecularWeight ParticleSize Particle Size & Charge (DLS, Zeta Potential) Purification->ParticleSize Thermal Thermal Properties (TGA, DSC) Purification->Thermal Responsive Responsive Behavior (Titration, DLS vs. T/pH) Purification->Responsive DrugDelivery Drug Delivery Studies Responsive->DrugDelivery

Caption: Workflow for PDEAEAM synthesis and characterization.

Relationship between Characterization Techniques and Polymer Properties

G Characterization Techniques and Polymer Properties cluster_techniques Characterization Techniques cluster_properties Polymer Properties NMR NMR Structure Chemical Structure NMR->Structure FTIR FTIR FTIR->Structure GPC GPC/SEC MW Molecular Weight & PDI GPC->MW DLS DLS Size Particle Size & Distribution DLS->Size LCST LCST (Thermo-responsiveness) DLS->LCST Zeta Zeta Potential Charge Surface Charge Zeta->Charge TGA TGA Stability Thermal Stability TGA->Stability DSC DSC Tg Glass Transition (Tg) DSC->Tg Titration Potentiometric Titration pKa pKa (pH-responsiveness) Titration->pKa

Caption: Techniques mapped to polymer properties.

References

Application Notes and Protocols for Block Copolymer Synthesis with N-[2-(Diethylamino)ethyl]acrylamide (DEAEAM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(Diethylamino)ethyl]acrylamide (DEAEAM) is a versatile, stimuli-responsive monomer that has garnered significant interest in the field of polymer chemistry and drug delivery. Its tertiary amine group imparts both pH and temperature sensitivity to the resulting polymers. Block copolymers containing a PDEAEAM segment can self-assemble into nano- and micro-structures, such as micelles or vesicles, in aqueous solutions. This behavior, coupled with their ability to respond to physiological cues like changes in pH, makes them excellent candidates for advanced drug delivery systems, gene therapy vectors, and other biomedical applications.

This document provides detailed protocols for the synthesis of block copolymers incorporating DEAEAM using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity.

Key Applications

  • pH-Responsive Drug Delivery: The diethylamino group of PDEAEAM has a pKa of approximately 7.3. At pH values below the pKa, the amine is protonated, leading to polymer chain extension and destabilization of self-assembled structures, triggering the release of encapsulated therapeutic agents in acidic environments, such as those found in tumor tissues or endosomes.

  • Thermo-Responsive Systems: PDEAEAM exhibits a Lower Critical Solution Temperature (LCST), above which it undergoes a phase transition from a soluble to an insoluble state. This property can be tuned by copolymerization and is useful for creating thermo-gelling systems for localized drug delivery.

  • Gene Delivery: The cationic nature of protonated PDEAEAM facilitates the complexation with negatively charged nucleic acids (e.g., plasmid DNA, siRNA), enabling their delivery into cells.

Experimental Protocols

Materials
  • This compound (DEAEAM) (purified by passing through a column of basic alumina to remove inhibitor)

  • Co-monomer (e.g., N-isopropylacrylamide (NIPAM), methyl methacrylate (MMA))

  • RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB), 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC))

  • Initiator (e.g., Azobisisobutyronitrile (AIBN), 4,4'-Azobis(4-cyanopentanoic acid) (ACPA))

  • Anhydrous solvent (e.g., 1,4-dioxane, N,N-dimethylformamide (DMF))

  • Deuterated solvent for NMR (e.g., D₂O, CDCl₃)

  • THF (for GPC)

  • Dialysis tubing (MWCO appropriate for the target polymer)

Protocol 1: Synthesis of a PDEAEAM-b-PNIPAM Diblock Copolymer via RAFT Polymerization

This protocol describes the synthesis of a diblock copolymer where the first block is PDEAEAM, which then serves as a macro-chain transfer agent (macro-CTA) for the polymerization of the second block, PNIPAM.

Step 1: Synthesis of PDEAEAM Macro-CTA

  • In a Schlenk flask, dissolve DEAEAM (e.g., 1.70 g, 10 mmol), CPADB (e.g., 55.9 mg, 0.2 mmol), and AIBN (e.g., 6.6 mg, 0.04 mmol) in anhydrous 1,4-dioxane (10 mL). The molar ratio of [Monomer]:[CTA]:[Initiator] is typically 50:1:0.2.

  • Seal the flask with a rubber septum and deoxygenate the solution by purging with dry nitrogen for 30 minutes in an ice bath.

  • Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 6 hours).

  • To monitor the reaction, periodically take small aliquots via a degassed syringe for ¹H NMR and GPC analysis to determine monomer conversion and polymer molecular weight, respectively.

  • After the desired conversion is reached, stop the polymerization by quenching the reaction in an ice bath and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.

  • Collect the polymer by filtration or centrifugation and dry it under vacuum to a constant weight.

Step 2: Chain Extension with NIPAM to form PDEAEAM-b-PNIPAM

  • In a new Schlenk flask, dissolve the PDEAEAM macro-CTA (e.g., 1.0 g, based on the molecular weight determined in Step 1), NIPAM (e.g., 1.13 g, 10 mmol), and AIBN (e.g., 3.3 mg, 0.02 mmol) in anhydrous 1,4-dioxane (15 mL).

  • Repeat the deoxygenation procedure as described in Step 1.

  • Place the flask in a preheated oil bath at 70 °C and stir for the desired time (e.g., 12 hours).

  • Monitor the polymerization progress by taking aliquots for analysis.

  • Once the desired block length is achieved, terminate the polymerization.

  • Purify the final block copolymer by dialysis against deionized water for 48 hours to remove unreacted monomer and initiator, followed by lyophilization to obtain the pure solid product.

Characterization

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used to confirm the structure of the monomers, the successful polymerization, and to determine the block copolymer composition.

  • PDEAEAM: Characteristic peaks include the vinyl protons (~5.5-6.5 ppm), the backbone protons (~1.5-2.5 ppm), the methylene protons adjacent to the amide (~3.4 ppm), and the ethyl protons of the diethylamino group (~1.0 and 2.6 ppm).

  • PNIPAM: Characteristic peaks include the isopropyl methine proton (~4.0 ppm) and the methyl protons (~1.1 ppm).

  • Block Copolymer: The spectrum will show a combination of the characteristic peaks for both blocks. The ratio of the integrated peak areas of non-overlapping signals from each block can be used to calculate the copolymer composition and the molecular weight of the second block.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ) of the polymers.

  • A successful RAFT polymerization is indicated by a narrow and symmetric GPC trace (Đ < 1.3).

  • For the block copolymer, a clear shift to a higher molecular weight (lower elution time) compared to the macro-CTA should be observed, with no significant tailing or shoulder, indicating efficient chain extension.[1]

Quantitative Data Summary

The following tables provide representative data for the synthesis of DEAEAM-containing block copolymers. The exact values will depend on the specific reaction conditions.

Table 1: Reaction Conditions for PDEAEAM Macro-CTA Synthesis

ParameterValue
MonomerDEAEAM
RAFT AgentCPADB
InitiatorAIBN
Solvent1,4-Dioxane
Temperature70 °C
[DEAEAM]₀/[CPADB]₀/[AIBN]₀50:1:0.2
Reaction Time6 hours
Monomer Conversion~60%

Table 2: Characterization of PDEAEAM Macro-CTA and PDEAEAM-b-PNIPAM Diblock Copolymer

PolymerMₙ (Theoretical) ( g/mol )Mₙ (GPC) ( g/mol )Đ (GPC)
PDEAEAM Macro-CTA5,1005,5001.15
PDEAEAM-b-PNIPAM16,40017,2001.25

Visualizations

G cluster_synthesis Block Copolymer Synthesis Workflow cluster_characterization Characterization start Start: Reagents reagents DEAEAM, RAFT Agent, Initiator, Solvent start->reagents reaction1 Step 1: RAFT Polymerization of First Block (PDEAEAM) reagents->reaction1 purification1 Purification 1: Precipitation reaction1->purification1 macroCTA PDEAEAM Macro-CTA purification1->macroCTA reaction2 Step 2: Chain Extension with Second Monomer macroCTA->reaction2 comonomer Co-monomer (e.g., NIPAM) comonomer->reaction2 purification2 Purification 2: Dialysis reaction2->purification2 block_copolymer Final Block Copolymer purification2->block_copolymer nmr ¹H NMR block_copolymer->nmr Structure & Composition gpc GPC/SEC block_copolymer->gpc MW & Đ

Caption: Workflow for the synthesis and characterization of a PDEAEAM-based diblock copolymer.

G cluster_drug_release pH-Triggered Drug Release Mechanism micelle Drug-Loaded Micelle (pH > 7.4) acidic_env Acidic Environment (e.g., Tumor, Endosome) pH < 7.0 micelle->acidic_env Uptake protonation Protonation of Diethylamino Groups acidic_env->protonation destabilization Micelle Destabilization protonation->destabilization release Drug Release destabilization->release

Caption: Signaling pathway for pH-responsive drug release from PDEAEAM-based micelles.

References

Application Notes and Protocols for Post-Polymerization Modification of Poly(N-[2-(diethylamino)ethyl]acrylamide)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(N-[2-(diethylamino)ethyl]acrylamide) (PDEAAm) is a versatile "smart" polymer renowned for its dual responsiveness to both temperature and pH. The tertiary amine groups in its side chains confer a pH-sensitive nature, becoming protonated and hydrophilic at low pH and deprotonated and hydrophobic at higher pH. This, combined with its thermo-responsive properties, makes PDEAAm a compelling candidate for various biomedical applications, particularly in drug delivery and tissue engineering.

Post-polymerization modification is a powerful strategy to further enhance and tailor the functionalities of PDEAAm. By chemically altering the pre-formed polymer backbone, researchers can introduce new functional groups, improve biocompatibility, and conjugate therapeutic agents or targeting moieties without altering the polymer's core architecture. This document provides an overview of key applications, modification strategies, and detailed protocols for the post-polymerization modification of PDEAAm.

Applications of Modified PDEAAm

The modification of PDEAAm opens up a vast range of applications, primarily centered on advanced drug delivery systems.

  • Enhanced Biocompatibility: The cationic nature of PDEAAm at physiological pH can lead to cytotoxicity. Modification of the tertiary amine groups to zwitterionic betaines can significantly reduce this toxicity, making the polymer more suitable for in vivo applications.[1]

  • Targeted Drug Delivery: By attaching specific ligands (e.g., antibodies, peptides) to the PDEAAm backbone, delivery systems can be engineered to target specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target effects.

  • Controlled Release Systems: The inherent pH and thermo-responsive nature of PDEAAm can be fine-tuned through modification. Copolymers can be designed to release encapsulated drugs under specific environmental triggers, such as the acidic microenvironment of a tumor or the localized hyperthermia applied to a treatment site.[2][3]

  • Gene Delivery: The cationic nature of PDEAAm allows for effective complexation with negatively charged nucleic acids like DNA and siRNA. Post-polymerization modifications can further optimize these complexes for enhanced stability and transfection efficiency.

  • Bio-conjugation: "Click chemistry" reactions provide an efficient means to conjugate a wide array of molecules, including fluorescent dyes for imaging, cross-linkers for hydrogel formation, and bioactive molecules, to the polymer backbone.[4]

Key Modification Strategies

Several robust chemical strategies are employed for the post-polymerization modification of PDEAAm. The tertiary amine on the diethylaminoethyl side chain is the primary site for these modifications.

  • Betainization: This process involves the quaternization of the tertiary amine followed by the introduction of a negative charge, creating a zwitterionic betaine structure. This modification is highly effective at improving the biocompatibility of polycations.[1] A common agent for this is 1,3-propanesultone.[1]

  • Thiol-Ene "Click" Chemistry: This is a highly efficient and versatile reaction that proceeds via a radical-mediated addition of a thiol to an alkene ("ene").[5] For PDEAAm, this typically involves a two-step process: first, quaternizing the amine with an ene-containing agent (e.g., allyl bromide), followed by the thiol-ene reaction to attach the desired functionality.[6]

  • Azide-Alkyne Cycloaddition: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage.[7] Similar to the thiol-ene approach, the PDEAAm is first functionalized with either an azide or an alkyne group, typically by quaternizing the tertiary amine, creating a platform for clicking on a corresponding molecule. This method is valued for its high specificity and mild reaction conditions.[4]

Diagrams of Workflows and Pathways

experimental_workflow cluster_start Polymer Synthesis cluster_modification Post-Polymerization Modification cluster_characterization Analysis & Application PDEAAm Synthesize Base PDEAAm Polymer Modification Select Modification Strategy (e.g., Betainization, Click Chem) PDEAAm->Modification Reaction Perform Chemical Reaction Modification->Reaction Purification Purify Modified Polymer (e.g., Dialysis, Precipitation) Reaction->Purification Characterization Characterize Product (NMR, FTIR, DLS, etc.) Purification->Characterization Application Application Testing (Drug Loading, Cytotoxicity) Characterization->Application

Caption: General experimental workflow for PDEAAm modification.

modification_pathways cluster_betainization Betainization cluster_thiol_ene Thiol-Ene Pathway cluster_cuaac CuAAC Pathway PDEAAm PDEAAm Tertiary Amine (-N(Et)2) Reagent1 1,3-Propanesultone PDEAAm->Reagent1 Reagent2 1. Quaternize with Allyl Bromide 2. Thiol-Compound + Initiator PDEAAm->Reagent2 Reagent3 1. Quaternize with Propargyl Bromide 2. Azide-Compound + Cu(I) Catalyst PDEAAm->Reagent3 Product1 Zwitterionic Betaine (Improved Biocompatibility) Reagent1->Product1 Product2 Thioether Linkage (Versatile Functionalization) Reagent2->Product2 Product3 Triazole Linkage (Bio-orthogonal Conjugation) Reagent3->Product3

Caption: Chemical pathways for modifying PDEAAm's tertiary amine.

drug_delivery_pathway Micelle Modified PDEAAm Micelle (Drug Encapsulated in Core) Systemic Systemic Circulation (pH 7.4) Micelle->Systemic Stable Tumor Tumor Microenvironment (Acidic pH < 7.0) Systemic->Tumor Release Drug Release Tumor->Release pH-triggered swelling/ disassembly of micelle Cell Tumor Cell Release->Cell Drug uptake

Caption: pH-responsive drug release mechanism in a tumor.

Experimental Protocols

Protocol 1: Betainization of PDEAAm using 1,3-Propanesultone

This protocol describes the conversion of the tertiary amine groups on PDEAAm to zwitterionic betaine groups to enhance biocompatibility.[1]

  • Materials:

    • PDEAAm

    • 1,3-Propanesultone

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Dialysis tubing (MWCO appropriate for the polymer)

    • Deionized (DI) water

  • Procedure:

    • Dissolve PDEAAm (1.0 g) in anhydrous DMF (20 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Add 1,3-propanesultone to the solution. A molar excess (e.g., 5-fold excess relative to the diethylaminoethyl monomer units) is recommended to drive the reaction to high conversion.

    • Stir the reaction mixture at 40-50°C for 48 hours under nitrogen.

    • After cooling to room temperature, precipitate the modified polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

    • Collect the precipitate by filtration or centrifugation and wash it several times with diethyl ether to remove unreacted reagents.

    • Dry the crude product under vacuum.

    • Dissolve the dried polymer in DI water and purify by dialysis against DI water for 3-4 days, changing the water frequently.

    • Lyophilize the dialyzed solution to obtain the final betainized PDEAAm (PDEAAm-betaine) as a white powder.

    • Confirm the modification using ¹H NMR (disappearance of the tertiary amine proton signals and appearance of new signals corresponding to the propyl sultone group) and FTIR spectroscopy.

Protocol 2: Two-Step Thiol-Ene Modification of PDEAAm

This protocol details the introduction of an "ene" functionality via quaternization, followed by a thiol-ene click reaction.

  • Materials:

    • PDEAAm

    • Allyl bromide

    • Thiol-containing molecule of interest (e.g., 1-thioglycerol)

    • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol

    • Diethyl ether

    • UV lamp (365 nm)

  • Procedure:

    • Step 1: Allylation of PDEAAm

      • Dissolve PDEAAm (1.0 g) in anhydrous THF (20 mL).

      • Add a 3-fold molar excess of allyl bromide relative to the monomer units.

      • Stir the mixture at room temperature for 24-48 hours. The quaternized, allylated product will precipitate.

      • Collect the precipitate by filtration, wash thoroughly with THF and diethyl ether, and dry under vacuum. This product is PDEAAm-allyl.

    • Step 2: Thiol-Ene Reaction

      • Dissolve the PDEAAm-allyl (0.5 g) in methanol (10 mL).

      • Add the thiol-containing molecule (e.g., 1-thioglycerol) in a slight molar excess (e.g., 1.2-fold) to the allyl groups.

      • Add the photoinitiator DMPA (e.g., 1-2 mol% relative to the thiol).

      • Degas the solution with nitrogen for 20 minutes to remove oxygen, which can inhibit the radical reaction.

      • Irradiate the solution with a 365 nm UV lamp for 1-2 hours at room temperature.

      • Precipitate the final product in cold diethyl ether, collect by filtration, and dry under vacuum.

      • Purify by dialysis if necessary.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the functionalization of PDEAAm with an alkyne group, followed by the CuAAC reaction with an azide-containing molecule.

  • Materials:

    • PDEAAm

    • Propargyl bromide

    • Azide-functionalized molecule (e.g., Azidomethyl-benzene)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Solvent (e.g., DMF or a mixture of water and THF)

    • Diethyl ether

  • Procedure:

    • Step 1: Propargylation of PDEAAm

      • Synthesize alkyne-functionalized PDEAAm (PDEAAm-alkyne) by following Step 1 of Protocol 2, but using propargyl bromide instead of allyl bromide.

    • Step 2: CuAAC "Click" Reaction

      • In a flask, dissolve PDEAAm-alkyne (e.g., 200 mg) and the azide-functionalized molecule (1.5 molar equivalents to the alkyne groups) in the chosen solvent (10 mL).

      • In a separate vial, prepare a fresh solution of sodium ascorbate (5 molar equivalents to CuSO₄) in water.

      • In another vial, prepare a solution of CuSO₄·5H₂O (e.g., 0.2 molar equivalents to the alkyne groups) in water.

      • Degas the polymer/azide solution with nitrogen for 20 minutes.

      • Under a nitrogen atmosphere, add the CuSO₄ solution to the reaction mixture, followed immediately by the sodium ascorbate solution. The solution may turn yellowish-brown.

      • Stir the reaction at room temperature for 24 hours.

      • Purify the polymer by precipitating in diethyl ether or by extensive dialysis against water (using a membrane with EDTA for the first few hours to remove copper, followed by pure water).

      • Lyophilize to obtain the final product.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization and application testing of modified PDEAAm.

Table 1: Physicochemical Properties of Modified PDEAAm Derivatives

Modification Type Degree of Modification (%) Particle Size (nm) Zeta Potential (mV, pH 7.4) Reference
PDEAAm (unmodified) 0% 150 ± 20 +15 to +25 -
PDEAAm-Betaine >90% 1114 ± 86 -5 to +5 [1]
PDEAAm-Allyl 20-50% 180 ± 30 +20 to +30 -

| PDEAAm-PEG (via CuAAC) | >95% (click efficiency) | 200 ± 25 | +10 to +15 | - |

Note: Data are representative examples. Actual values will depend on the initial polymer molecular weight, reaction conditions, and specific modifying agents used. The PDEAAm-Betaine data is adapted from a study on PEI microgels, which demonstrates a similar principle of size and charge change upon betainization.[1]

Table 2: Drug Loading and Release Characteristics of Modified PDEAAm Micelles

Polymer System Encapsulated Drug Drug Loading Content (wt%) Encapsulation Efficiency (%) Key Release Trigger Reference
mPEG-b-PDEAEMA-b-PMMA Doxorubicin ~24% ~55% Acidic pH [2]

| p(NIPAAm-co-DMAEMA) | SN-38 | ~6.3% | ~80% | Temperature > 41°C |[3] |

Note: Data presented are for related copolymers poly(2-(dimethylamino)ethyl methacrylate) (PDEAEMA) and poly(N-isopropylacrylamide) (PNIPAM), which exhibit analogous pH and thermo-responsive behaviors and are commonly used in similar drug delivery contexts.[2][3]

References

Application Notes and Protocols for n-[2-(Diethylamino)ethyl]acrylamide Stimuli-Responsive Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of n-[2-(Diethylamino)ethyl]acrylamide (DEAAm) in the creation of stimuli-responsive surfaces. The unique dual thermo- and pH-responsive properties of poly(DEAAm) (p(DEAAm)) make it a versatile platform for a range of applications, including drug delivery, cell sheet engineering, and smart sensors.

Introduction to this compound

This compound is a functional monomer that can be polymerized to form p(DEAAm), a "smart" polymer. The tertiary amine groups in the side chains of p(DEAAm) are responsible for its dual-responsive behavior. At low pH, these amines are protonated, rendering the polymer hydrophilic and soluble in water. As the pH increases, the amines deprotonate, leading to a more hydrophobic state. Additionally, p(DEAAm) exhibits a Lower Critical Solution Temperature (LCST), meaning it undergoes a reversible phase transition from a soluble (hydrophilic) to an insoluble (hydrophobic) state as the temperature is raised above its LCST. This transition temperature is also dependent on the pH of the surrounding environment.

The ability to tune the surface properties of a material from hydrophilic to hydrophobic in response to physiological changes in temperature and pH makes p(DEAAm)-grafted surfaces highly attractive for various biomedical applications.

Key Applications

Controlled Drug Delivery

Stimuli-responsive surfaces fabricated with p(DEAAm) can be used to create "smart" drug delivery systems.[1][2][3] Therapeutic agents can be loaded onto the polymer-grafted surface in its hydrophobic state. Upon a change in pH or temperature to a state where the polymer becomes hydrophilic, the loaded drug can be released in a controlled manner. This allows for targeted drug release at specific sites in the body, such as tumor microenvironments which often have a lower pH than healthy tissue.

Cell Sheet Engineering

Thermoresponsive p(DEAAm) surfaces are valuable tools in cell sheet engineering.[4][5][6][7][8] Cells can be cultured on the p(DEAAm)-grafted surface at 37 °C, where the polymer is hydrophobic and promotes cell adhesion. Once a confluent cell sheet has formed, the temperature can be lowered below the LCST. This causes the polymer to become hydrophilic, which facilitates the detachment of the intact cell sheet without the need for enzymatic digestion, preserving the crucial cell-cell junctions and extracellular matrix.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for p(DEAAm) that are critical for designing stimuli-responsive surfaces.

ParameterConditionValueReference
Lower Critical Solution Temperature (LCST) pH 7.4~32-35 °CFictionalized Data
pH 5.0> 40 °CFictionalized Data
pH 9.0~30 °CFictionalized Data
pKa of tertiary amine group ~7.0-7.3Fictionalized Data
Water Contact Angle (Hydrophilic State) T < LCST, Low pH< 30°Fictionalized Data
Water Contact Angle (Hydrophobic State) T > LCST, High pH> 70°Fictionalized Data
Polymer Brush Thickness (Swollen) T < LCST, Low pH30-50 nmFictionalized Data
Polymer Brush Thickness (Collapsed) T > LCST, High pH10-20 nmFictionalized Data

Experimental Protocols

Protocol 1: Synthesis of RAFT Chain Transfer Agent (CTA)

This protocol describes the synthesis of a suitable chain transfer agent for the RAFT polymerization of DEAAm.

Materials:

  • 4-Cyanopentanoic acid dithiobenzoate (CPAD)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • 3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Silicon wafers

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of CPAD: Dissolve CPAD (1 eq) and NHS (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) dissolved in anhydrous DCM dropwise to the solution. Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent under reduced pressure to obtain the NHS-activated CTA.

Protocol 2: Surface-Initiated RAFT (SI-RAFT) Polymerization of DEAAm on Silicon Wafers

This protocol details the grafting of p(DEAAm) brushes from a silicon wafer surface.

Materials:

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • (3-Aminopropyl)triethoxysilane (APTES)

  • NHS-activated CTA (from Protocol 1)

  • This compound (DEAAm) monomer

  • Azobisisobutyronitrile (AIBN) initiator

  • Anhydrous toluene

  • Anhydrous DMF

Procedure:

  • Substrate Cleaning: Immerse silicon wafers in piranha solution for 30 minutes to clean and hydroxylate the surface. Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Silanization: Immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature. Rinse with toluene and cure at 110 °C for 1 hour.

  • CTA Immobilization: Immerse the APTES-functionalized wafers in a solution of the NHS-activated CTA in anhydrous DMF overnight at room temperature. Rinse with DMF and DCM and dry under nitrogen.

  • SI-RAFT Polymerization: In a Schlenk flask, dissolve DEAAm monomer and AIBN in anhydrous DMF. Place the CTA-immobilized wafer in the flask. Deoxygenate the solution by bubbling with nitrogen for 30 minutes. Place the flask in an oil bath preheated to 70 °C and stir for the desired polymerization time.

  • Post-polymerization Cleaning: Remove the wafer from the polymerization solution and rinse thoroughly with DMF and water to remove any non-grafted polymer. Dry under a stream of nitrogen.

Protocol 3: Characterization of Stimuli-Responsive Surfaces

This protocol outlines the methods to characterize the changes in surface properties.

Materials:

  • Goniometer for contact angle measurements

  • Ellipsometer for thickness measurements

  • pH buffer solutions (e.g., pH 5.0, 7.4, 9.0)

  • Temperature-controlled stage

Procedure:

  • Contact Angle Measurement:

    • Place the p(DEAAm)-grafted wafer on the goniometer stage.

    • Equilibrate the surface with a specific pH buffer at a controlled temperature.

    • Dispense a droplet of the same buffer onto the surface and measure the static water contact angle.

    • Repeat the measurement at different temperatures (below and above the LCST) and pH values to determine the switching behavior of the surface wettability.

  • Ellipsometry Measurement:

    • Mount the p(DEAAm)-grafted wafer on the ellipsometer stage.

    • Measure the ellipsometric parameters (Ψ and Δ) of the dry polymer brush.

    • Introduce a liquid cell and fill it with a specific pH buffer.

    • Measure the ellipsometric parameters of the swollen polymer brush at different temperatures.

    • Model the data to determine the thickness of the polymer brush in its swollen and collapsed states.

Visualizations

Stimuli_Responsive_Behavior cluster_stimuli External Stimuli cluster_surface p(DEAAm) Surface Temperature Temperature Hydrophilic State Hydrophilic State Temperature->Hydrophilic State < LCST Hydrophobic State Hydrophobic State Temperature->Hydrophobic State > LCST pH pH pH->Hydrophilic State Low pH (Protonated) pH->Hydrophobic State High pH (Deprotonated) Hydrophilic State->Hydrophobic State

Caption: Dual-responsive behavior of a p(DEAAm) surface to temperature and pH.

Experimental_Workflow A Silicon Wafer Cleaning (Piranha Solution) B Silanization (APTES) A->B C CTA Immobilization (NHS-activated CTA) B->C D Surface-Initiated RAFT (DEAAm, AIBN) C->D E Characterization (Contact Angle, Ellipsometry) D->E Drug_Delivery_Pathway A Drug Loading (Hydrophobic State) B Stimulus Trigger (e.g., Low pH in Tumor) A->B C Surface Switches to Hydrophilic State B->C D Controlled Drug Release C->D

References

Troubleshooting & Optimization

Optimizing RAFT Polymerization of N-[2-(Diethylamino)ethyl]acrylamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of N-[2-(Diethylamino)ethyl]acrylamide (DEAEAM). This guide addresses common experimental challenges to facilitate the synthesis of well-defined p(DEAEAM) polymers.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the RAFT polymerization of DEAEAM, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
High Polydispersity Index (PDI or Đ > 1.3) 1. Inappropriate Chain Transfer Agent (CTA).2. High initiator concentration.3. Presence of oxygen.4. Monomer or solvent impurities.5. High temperature leading to thermal decomposition of the RAFT agent.[1]1. Select a CTA suitable for acrylamides, such as a trithiocarbonate. Dithiobenzoates may be less effective.[2]2. Decrease the initiator-to-CTA ratio. A common starting point is a [CTA]/[Initiator] ratio of 5:1 to 10:1.[3]3. Ensure thorough degassing of the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen or argon) for at least 30-60 minutes.4. Purify the DEAEAM monomer (e.g., by passing through a column of basic alumina to remove inhibitor) and use high-purity, anhydrous solvents.5. Lower the reaction temperature. Typical temperatures for AIBN-initiated RAFT are 60-80 °C.[4] If lower temperatures are needed, consider a low-temperature initiator like V-70 (2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile)).[5]
Low or No Monomer Conversion 1. Inactive or inappropriate initiator.2. Presence of inhibitor in the monomer.3. Inefficient CTA for the given monomer.4. Reaction temperature is too low for the chosen initiator.5. Hydrolysis of the RAFT agent, especially in aqueous media at elevated temperatures.[2][6]1. Use a fresh, properly stored initiator. Ensure the initiator is soluble in the chosen solvent.2. Remove the inhibitor from the DEAEAM monomer prior to use.3. Switch to a more suitable CTA. Trithiocarbonates are generally effective for acrylamides.[2][3]4. Increase the reaction temperature to ensure an appropriate decomposition rate of the initiator. For AIBN, this is typically ≥ 60 °C.5. If polymerizing in water, consider conducting the reaction at a lower temperature or using a more hydrolytically stable CTA. Maintaining a slightly acidic pH (around 5.5) can also improve CTA stability.[2][6]
Induction Period (Delayed Onset of Polymerization) 1. Slow fragmentation of the initial RAFT adduct radical.2. Presence of residual oxygen.3. Certain dithiobenzoate CTAs are known to cause induction periods with acrylamide-type monomers.[2][4]1. This is inherent to some CTA/monomer pairs. Allowing for a longer reaction time can compensate for this.2. Improve the degassing procedure.3. Consider using a trithiocarbonate CTA, which typically exhibits a shorter or no induction period with acrylamides.[2]
Monomer Hydrolysis The acrylamide functionality of DEAEAM can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, leading to the formation of acrylic acid and diethylaminoethylamine.1. Perform the polymerization under neutral or slightly acidic conditions.2. Use moderate reaction temperatures.3. Minimize reaction time to achieve the desired conversion.4. Purify the final polymer to remove any hydrolysis byproducts.
Insoluble Polymer Formation (Cross-linking) 1. Presence of bifunctional impurities in the monomer.2. Chain transfer to polymer or solvent.3. High monomer conversion, especially at high monomer concentrations.1. Ensure high purity of the DEAEAM monomer.2. Choose a solvent with a low chain transfer constant. Toluene and 1,4-dioxane have been successfully used.[4]3. Target a lower monomer conversion to avoid side reactions that can occur at high polymer concentrations.
Difficulty in Polymer Purification The tertiary amine group on p(DEAEAM) can interact with acidic impurities or surfaces, making purification challenging. The polymer may also be very soluble in common precipitation solvents.1. For precipitation, use a large excess of a non-solvent like cold diethyl ether or hexane. Repeat the precipitation process multiple times.2. Dialysis is an effective method for removing unreacted monomer and other small molecules, especially for water-soluble p(DEAEAM).3. If the polymer is colored (often yellow or pink from the CTA), the end groups can be removed post-polymerization via aminolysis or radical-induced reduction if desired.

Frequently Asked Questions (FAQs)

1. What is the best type of RAFT agent for the polymerization of DEAEAM?

For acrylamide-type monomers like DEAEAM, trithiocarbonates are generally the most suitable class of RAFT agents (CTAs).[2][3] They often provide better control over the polymerization and lead to shorter or no induction periods compared to some dithiobenzoates.[2] The choice of the R and Z groups of the CTA will also influence the reaction kinetics and should be selected based on the desired polymer architecture.

2. Which initiator should I use and at what concentration?

AIBN (2,2'-Azobisisobutyronitrile) is a commonly used thermal initiator for RAFT polymerization of acrylamides at temperatures between 60-80 °C.[4] The initiator concentration should be kept low relative to the CTA concentration to minimize the number of dead chains. A molar ratio of [CTA] to [AIBN] between 5:1 and 10:1 is a good starting point.[3]

3. What are suitable solvents for the RAFT polymerization of DEAEAM?

Both organic solvents and water can be used. Common organic solvents that have been shown to be effective include 1,4-dioxane, toluene, and dimethylformamide (DMF).[4][7] For aqueous polymerizations, it is important to control the pH to prevent hydrolysis of the monomer and the RAFT agent.[2][6]

4. How can I control the molecular weight of the resulting p(DEAEAM)?

The theoretical number-average molecular weight (M(_{n,th})) can be predicted using the following equation:

M({n,th}) = ((--INVALID-LINK-- / --INVALID-LINK--) * MW({Monomer}) * Conversion) + MW(_{CTA})

Where:

  • --INVALID-LINK-- and --INVALID-LINK-- are the initial molar concentrations of the monomer and CTA.

  • MW({Monomer}) and MW({CTA}) are the molecular weights of the monomer and CTA.

  • Conversion is the fractional monomer conversion.

Therefore, the molecular weight is primarily controlled by the initial molar ratio of monomer to CTA.

5. How do I remove the RAFT end-group after polymerization?

The thiocarbonylthio end-group can be removed if desired. Common methods include:

  • Aminolysis: Reaction with a primary amine.

  • Radical-induced reduction: Using an excess of a radical initiator.

  • Thermolysis: Heating the polymer to high temperatures, though this can also lead to polymer degradation.[1]

6. My final polymer is colored. Is this normal?

Yes, the presence of the thiocarbonylthio group from the RAFT agent imparts a color (typically yellow or pink) to the polymer. The intensity of the color is proportional to the concentration of the end-groups.

Experimental Protocols

General Protocol for RAFT Polymerization of DEAEAM in an Organic Solvent

This protocol provides a general procedure for the RAFT polymerization of DEAEAM using AIBN as the initiator and a trithiocarbonate CTA in 1,4-dioxane.

Materials:

  • This compound (DEAEAM), inhibitor removed

  • Trithiocarbonate RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • 1,4-Dioxane (anhydrous)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas (Nitrogen or Argon)

  • Oil bath

Procedure:

  • Reagent Preparation: Purify DEAEAM by passing it through a short column of basic alumina to remove the inhibitor. Recrystallize AIBN from methanol if necessary.

  • Reaction Setup: In a Schlenk flask, dissolve the DEAEAM monomer and the trithiocarbonate CTA in 1,4-dioxane to achieve the desired concentrations. For example, for a target degree of polymerization (DP) of 100, the molar ratio of [DEAEAM]:[CTA] would be 100:1.

  • Initiator Addition: Add the AIBN initiator. A typical molar ratio of [CTA]:[AIBN] is 5:1.

  • Degassing: Seal the flask and subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. Alternatively, purge the solution with an inert gas for 30-60 minutes.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.[7]

  • Monitoring: At timed intervals, take aliquots from the reaction mixture using a gas-tight syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and PDI (by GPC/SEC).

  • Termination: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air.

  • Purification: Precipitate the polymer by adding the reaction solution dropwise into a large excess of a cold non-solvent (e.g., diethyl ether or hexane). Collect the polymer by filtration or centrifugation, redissolve it in a small amount of a suitable solvent (e.g., THF or dichloromethane), and re-precipitate. Repeat this process 2-3 times. Dry the final polymer under vacuum.

Quantitative Data

The following table summarizes typical reaction conditions and outcomes for the RAFT polymerization of acrylamide-type monomers, which can be used as a starting point for optimizing DEAEAM polymerization.

MonomerCTA[M]:[CTA]:[I]SolventTemp (°C)Time (h)Conv. (%)M(_{n,exp}) ( g/mol )Đ
N,N-diethylacrylamideCyanoisopropyl dithiobenzoate200:1:0.2Toluene806~9018,5001.15
AcrylamideDodecyl trithiodimethyl propionic acid200:1:0.1DMSO702>9515,2001.20
N,N-dimethylacrylamideDifunctional trithiocarbonate100:1:0.2Water (pH 5.5)254~9810,5001.18
DEAEAMPEG-based trithiocarbonate50:1:0.2p-dioxane7048~9012,0001.25

Note: This table is a compilation of representative data from various sources for similar monomers and should be used as a guideline.[2][3][4][7]

Visualizations

General Mechanism of RAFT Polymerization

RAFT_Mechanism cluster_initiation Initiation cluster_main_equilibrium Main RAFT Equilibrium cluster_termination Termination I Initiator R Primary Radical (I•) I->R kd P1 Propagating Radical (P•) R->P1 + M P_n Propagating Radical (Pn•) P1->P_n M Monomer (M) Intermediate Intermediate Radical P_n->Intermediate + CTA CTA RAFT Agent (Z-C(=S)-S-R) Intermediate->P_n - CTA Dormant Dormant Species (Pn-S-C(=S)-Z) Intermediate->Dormant - R• Dormant->Intermediate + R• R_frag Leaving Group Radical (R•) R_frag->P1 + M (Re-initiation) P_nm Dead Polymer P_n_term Pn• P_n_term->P_nm P_m_term Pm• P_m_term->P_nm

Caption: General mechanism of RAFT polymerization.

Troubleshooting Workflow for High Polydispersity

Troubleshooting_High_PDI Start High PDI (Đ > 1.3) Check_CTA Is the CTA appropriate for acrylamides? Start->Check_CTA Check_Initiator Is the [CTA]/[I] ratio high enough (e.g., > 5)? Check_CTA->Check_Initiator Yes Solution_CTA Switch to a trithiocarbonate CTA. Check_CTA->Solution_CTA No Check_Oxygen Was the degassing procedure thorough? Check_Initiator->Check_Oxygen Yes Solution_Initiator Decrease initiator concentration. Check_Initiator->Solution_Initiator No Check_Purity Are the monomer and solvent pure? Check_Oxygen->Check_Purity Yes Solution_Oxygen Improve degassing (e.g., use freeze-pump-thaw). Check_Oxygen->Solution_Oxygen No Solution_Purity Purify monomer and use anhydrous solvent. Check_Purity->Solution_Purity No End PDI Controlled Check_Purity->End Yes Solution_CTA->Check_Initiator Solution_Initiator->Check_Oxygen Solution_Oxygen->Check_Purity Solution_Purity->End

Caption: Troubleshooting workflow for high polydispersity.

Influence of Key Parameters on RAFT Polymerization

Parameter_Influence cluster_inputs Input Parameters cluster_outputs Polymer Characteristics Ratio [Monomer]/[CTA] Ratio MW Molecular Weight (Mn) Ratio->MW Directly controls Temp Temperature PDI Polydispersity (Đ) Temp->PDI May increase at high T Rate Polymerization Rate Temp->Rate Increases Side_Reactions Side Reactions Temp->Side_Reactions May increase CTA_Type CTA Type CTA_Type->PDI Strongly affects control CTA_Type->Rate Affects induction period Solvent Solvent Solvent->Rate Can influence kinetics Solvent->Side_Reactions Can influence

Caption: Influence of key parameters on RAFT polymerization.

References

troubleshooting poor monomer conversion in n-[2-(Diethylamino)ethyl]acrylamide polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor monomer conversion and other issues during the polymerization of N-[2-(Diethylamino)ethyl]acrylamide (DEAEAM).

Troubleshooting Guide: Poor Monomer Conversion

Low or no monomer conversion is a common issue in polymerization reactions. The following guide, in a question-and-answer format, addresses potential causes and solutions.

Q1: My polymerization of DEAEAM is not initiating or has very low conversion. What are the most likely causes?

Poor initiation or low conversion in DEAEAM polymerization can often be traced back to several key factors. The primary culprits are typically the presence of inhibitors in the monomer, dissolved oxygen in the reaction mixture, or issues with the initiator.

A logical first step in troubleshooting is to systematically verify the purity of your reagents and the reaction setup. The following flowchart outlines a systematic approach to diagnosing the problem.

Troubleshooting_Workflow start Start: Poor Monomer Conversion inhibitor_check 1. Check for Inhibitor in Monomer start->inhibitor_check oxygen_check 2. Check for Oxygen in Reaction inhibitor_check->oxygen_check Inhibitor removed remove_inhibitor Action: Remove inhibitor (e.g., alumina column, recrystallization) inhibitor_check->remove_inhibitor Inhibitor present initiator_check 3. Verify Initiator and CTA oxygen_check->initiator_check System deoxygenated deoxygenate Action: Deoxygenate system (e.g., N2/Ar sparging, freeze-pump-thaw) oxygen_check->deoxygenate Oxygen present ph_check 4. Evaluate Reaction pH initiator_check->ph_check Reagents are correct optimize_reagents Action: Use fresh initiator/CTA. Optimize [M]:[CTA]:[I] ratio. initiator_check->optimize_reagents Incorrect ratio/degraded conditions_check 5. Review Polymerization Conditions ph_check->conditions_check pH is optimal adjust_ph Action: Adjust pH of the reaction mixture. ph_check->adjust_ph pH is suboptimal success Successful Polymerization conditions_check->success Conditions optimized adjust_conditions Action: Adjust temperature or solvent. conditions_check->adjust_conditions Suboptimal conditions remove_inhibitor->inhibitor_check deoxygenate->oxygen_check optimize_reagents->initiator_check adjust_ph->ph_check adjust_conditions->conditions_check

Figure 1: Troubleshooting workflow for poor monomer conversion.

Frequently Asked Questions (FAQs)

Monomer and Reagent Purity

Q2: How can I remove the inhibitor from the DEAEAM monomer?

Commercial DEAEAM is often supplied with inhibitors like monomethyl ether hydroquinone (MEHQ) to prevent premature polymerization during storage. High levels of these inhibitors can significantly hinder or completely stop your reaction.[1] Here are common methods for inhibitor removal:

  • Column Chromatography: Passing the monomer through a column of activated basic alumina is a widely used and effective method.[2]

  • Recrystallization: For solid monomers like acrylamide, recrystallization from a suitable solvent (e.g., warm acetone or chloroform) can effectively remove inhibitors.[3]

  • Washing with NaOH: For some monomers, washing with an aqueous NaOH solution can remove phenolic inhibitors. However, this is not recommended for DEAEAM as it can promote hydrolysis of the acrylamide group.

  • Activated Carbon: Stirring the monomer with activated carbon can adsorb the inhibitor, which is then removed by filtration. This method has been used on an industrial scale for acrylamide.[1]

Q3: Can I use the monomer as received?

While some polymerization techniques are more tolerant to inhibitors, it is generally best practice to remove them before use, especially for controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT). If you are experiencing low conversion, inhibitor presence is a likely cause.[4]

Reaction Conditions

Q4: How does oxygen affect DEAEAM polymerization?

Oxygen is a potent inhibitor of free-radical polymerizations.[5][6] It reacts with the initiating radicals to form stable peroxide radicals, which do not efficiently initiate polymerization, thus quenching the reaction. This leads to an induction period or complete inhibition of polymerization.[7]

Q5: What are the best methods to deoxygenate the reaction mixture?

To ensure a successful polymerization, it is crucial to remove dissolved oxygen. Common laboratory techniques include:

  • Inert Gas Sparging: Bubbling an inert gas such as nitrogen or argon through the reaction mixture for 20-30 minutes prior to heating is a common and effective method.[2][5]

  • Freeze-Pump-Thaw Cycles: This is a more rigorous method for removing dissolved gases. The reaction mixture is frozen in liquid nitrogen, subjected to a high vacuum to remove gases, and then thawed. This cycle is typically repeated three times.

  • Dual Initiator Systems: Some modern approaches use a dual initiator system where one initiator rapidly consumes dissolved oxygen at a lower temperature before the main polymerization initiator becomes active at a higher temperature.[8][9]

Q6: What is the optimal temperature for DEAEAM polymerization?

The optimal temperature depends on the initiator used. For thermally initiated systems, the temperature should be chosen based on the initiator's half-life. For instance, with AIBN as an initiator, temperatures between 60-80°C are common. For redox initiation systems, polymerization can often be conducted at room temperature.[5] It's important to note that excessively high temperatures can lead to a loss of control in RAFT polymerization.

Q7: How does the pH of the reaction medium affect the polymerization of DEAEAM?

The tertiary amine group in DEAEAM has a pKa around 7.3. The pH of the reaction medium will determine the degree of protonation of this amine. This can significantly impact polymerization kinetics:

  • Protonated State (Low pH): At pH values below the pKa, the amine group is protonated, making the monomer more hydrophilic. Electrostatic repulsion between the positively charged monomer and the growing polymer chain can affect the rate of propagation.[10]

  • Deprotonated State (High pH): At pH values above the pKa, the amine is in its free base form.

The pH can dramatically influence the polymerization rate, and the optimal pH may need to be determined empirically for your specific system.[10][11][12][13]

RAFT Polymerization Specifics

Q8: I'm using RAFT polymerization and getting a broad molecular weight distribution and low conversion. What could be wrong?

In addition to the factors mentioned above, poor control in RAFT polymerization can be due to:

  • Incorrect [Monomer]:[CTA]:[Initiator] Ratio: The ratio of monomer (M), Chain Transfer Agent (CTA), and Initiator (I) is critical for a controlled polymerization. A common starting point for the [CTA]:[I] ratio is between 2:1 and 10:1. Too much initiator can lead to a large number of chains initiated without CTA control, resulting in a broad molecular weight distribution.[14]

  • Inappropriate CTA: The choice of CTA is monomer-dependent. For acrylamides, trithiocarbonates are often effective.[15]

  • High Conversion Issues: Pushing for very high monomer conversion (>90%) in some RAFT systems can lead to a loss of control and broadening of the molecular weight distribution due to side reactions.[14]

Q9: My RAFT polymerization has a long induction period before starting. Is this normal?

A long inhibition or induction period can be observed in RAFT polymerization, particularly at high [CTA]/[Initiator] ratios. This can also be a symptom of residual oxygen or other inhibitors in the system that need to be consumed before polymerization can proceed effectively.

The relationship between the key components in a RAFT polymerization is crucial for achieving a controlled process with high conversion.

RAFT_Components cluster_reactants Reactants cluster_process Polymerization Process Monomer DEAEAM Monomer Propagation Propagation: Monomer Addition Monomer->Propagation Initiator Initiator (e.g., AIBN) Initiation Initiation: Radical Formation Initiator->Initiation CTA RAFT CTA (e.g., Trithiocarbonate) Reversible_Transfer Reversible Chain Transfer (RAFT) CTA->Reversible_Transfer Initiation->Propagation Propagation->Reversible_Transfer Termination Termination Propagation->Termination Reversible_Transfer->Propagation Dormant/Active Equilibrium Product Well-defined p(DEAEAM) (High Conversion, Low Polydispersity) Reversible_Transfer->Product

Figure 2: Key components and their roles in RAFT polymerization.

Data Presentation

Table 1: Influence of [CTA]/[ACPA] Ratio on PDEAEMA Polymerization

The following table summarizes the effect of the molar ratio of Chain Transfer Agent (CPADB) to Initiator (ACPA) on the polymerization of a related monomer, 2-(diethylamino)ethyl methacrylate (PDEAEMA). A similar trend can be expected for DEAEAM. Data suggests that a higher CTA to initiator ratio can improve control (lower Polydispersity Index - PDI) but may also lead to longer inhibition periods.

[CPADB]/[ACPA] Molar RatioMonomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
28518,5001.21
57819,2001.15
106520,1001.12
Source: Adapted from data on a similar monomer, 2-(diethylamino)ethyl methacrylate.[16]

Experimental Protocols

Representative Protocol for RAFT Polymerization of DEAEAM

This protocol is a general guideline and may require optimization for your specific application.

1. Materials:

  • This compound (DEAEAM) (inhibitor removed)

  • Chain Transfer Agent (CTA), e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

  • Initiator, e.g., 4,4'-Azobis(4-cyanopentanoic acid) (ACVA) or Azobisisobutyronitrile (AIBN)

  • Solvent (e.g., 1,4-dioxane, DMF, or water, depending on desired pH)

  • Schlenk flask or vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

2. Procedure:

  • Monomer Purification: Pass liquid DEAEAM through a short column of basic alumina to remove the inhibitor immediately before use.

  • Reaction Setup: In a Schlenk flask, combine DEAEAM, CTA, and initiator in the desired molar ratio (e.g., [M]:[CTA]:[I] = 100:1:0.2).

  • Solvent Addition: Add the desired amount of solvent to achieve the target monomer concentration.

  • Deoxygenation: Seal the flask and perform three freeze-pump-thaw cycles. Alternatively, sparge the solution with an inert gas for 30 minutes.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN) and stir.

  • Monitoring: At timed intervals, take aliquots of the reaction mixture using a degassed syringe to monitor monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via GPC).

  • Termination: To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Purification: Precipitate the polymer in a suitable non-solvent (e.g., cold diethyl ether or hexane), filter, and dry under vacuum to obtain the purified polymer.

References

preventing self-polymerization of n-[2-(Diethylamino)ethyl]acrylamide during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the self-polymerization of N-[2-(Diethylamino)ethyl]acrylamide (DEAE-A) during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DEAE-A) and why is its self-polymerization a concern?

A1: this compound is a functional monomer used in the synthesis of "smart" polymers that are responsive to pH and temperature.[1] These polymers have applications in areas like drug delivery.[1] Self-polymerization during synthesis is a major concern because it leads to the formation of unwanted oligomers and polymers, which reduces the yield and purity of the desired monomer.[1] This premature polymerization can result in a highly viscous or solid reaction mixture, making purification difficult and potentially leading to a complete loss of the product.

Q2: What are the main causes of self-polymerization during the synthesis of DEAE-A?

A2: The primary triggers for self-polymerization of acrylamide derivatives like DEAE-A are:

  • Heat: The synthesis of DEAE-A is an exothermic reaction.[2] Elevated temperatures can initiate free radical formation, leading to polymerization.

  • Presence of Radicals: Contaminants, such as peroxides or metal ions (e.g., iron from rust), can act as initiators for radical polymerization.

  • Exposure to UV Light: Ultraviolet light can provide the energy to initiate polymerization.

  • Absence of Oxygen: While counterintuitive, the presence of dissolved oxygen can actually inhibit the polymerization of some acrylic monomers when certain inhibitors are used.[3]

Q3: What are polymerization inhibitors and how do they work?

A3: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization. They function by scavenging free radicals that initiate the polymerization chain reaction. Common inhibitors for acrylic monomers include hydroquinone monomethyl ether (MEHQ) and phenothiazine (PTZ).[4] These inhibitors interrupt the propagation of polymer chains, thus stabilizing the monomer.[5]

Q4: Can I use the synthesized DEAE-A directly in my polymerization reaction if it contains an inhibitor?

A4: It depends on the subsequent polymerization method and the concentration of the inhibitor. In many cases, the inhibitor must be removed before controlled polymerization techniques like RAFT are used. However, for some free-radical polymerizations, a higher concentration of the initiator can be used to overcome the effect of the inhibitor.[6] It is generally recommended to remove the inhibitor for better control over the polymerization process.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: The reaction mixture becomes viscous or solidifies during the reaction.

Possible Cause Solution
Excessive Reaction Temperature - Immediately cool the reaction vessel in an ice bath.- Ensure the reaction is carried out at a low temperature (e.g., 0-5 °C), especially during the addition of acryloyl chloride.- Add the acryloyl chloride dropwise to control the exothermic reaction.
Insufficient Inhibitor - Ensure that an adequate amount of a suitable polymerization inhibitor (e.g., MEHQ or PTZ) is added to the reaction mixture before starting the reaction.- For subsequent syntheses, consider increasing the inhibitor concentration within the recommended range.
Contamination - Use clean, dry glassware to avoid contaminants that can initiate polymerization.- Use high-purity reagents.
Localized Hotspots - Ensure efficient stirring throughout the reaction to maintain a uniform temperature and prevent localized heating.

Problem 2: The final product is a mixture of monomer and polymer.

Possible Cause Solution
Polymerization during Work-up or Purification - Keep the product cool during all work-up and purification steps.- Consider adding a small amount of inhibitor to the fractions during distillation or chromatography.
High Distillation Temperature - If purifying by distillation, perform it under reduced pressure to lower the boiling point and minimize thermal stress on the monomer.
Inadequate Storage - Store the purified monomer at a low temperature (2-8 °C) in a dark container, and ensure it is properly inhibited.

Problem 3: Low yield of the desired DEAE-A monomer.

Possible Cause Solution
Side Reactions - Control the reaction temperature and stoichiometry of the reactants carefully.- The use of a non-nucleophilic base is recommended to avoid side reactions with acryloyl chloride.
Loss of Product during Purification - Optimize the purification method to minimize the loss of the monomer.
Self-Polymerization - Address the causes of self-polymerization as outlined in Problem 1.

Data Presentation: Polymerization Inhibitors

The following table summarizes common inhibitors used for acrylic monomers. The optimal concentration for this compound may need to be determined empirically but these values provide a good starting point.

InhibitorTypical Concentration Range (for acrylic monomers)Notes
Hydroquinone monomethyl ether (MEHQ) 100 - 500 ppmOften requires the presence of oxygen to be effective.[3]
Phenothiazine (PTZ) 100 - 300 ppmCan be used in anoxic conditions and at higher temperatures.[5]
Combination of MEHQ and PTZ Varies (e.g., 200 ppm MEHQ + 100 ppm PTZ)Can provide synergistic inhibition effects.[7]

Experimental Protocols

Synthesis of this compound with Polymerization Inhibitor

This protocol is a general guideline based on the synthesis of similar N-substituted acrylamides and should be adapted and optimized for specific laboratory conditions.

Materials:

  • N,N-Diethylethylenediamine

  • Acryloyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Hydroquinone monomethyl ether (MEHQ) or Phenothiazine (PTZ)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Preparation of the Reaction Mixture: In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve N,N-diethylethylenediamine and the polymerization inhibitor (e.g., 200 ppm MEHQ) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • Addition of Acryloyl Chloride: Add a solution of acryloyl chloride in anhydrous DCM dropwise to the cooled reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another 2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours.

  • Work-up:

    • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure at a low temperature.

    • The crude product can be further purified by vacuum distillation. It is advisable to add a small amount of inhibitor to the distillation flask.

  • Storage: Store the purified this compound with an appropriate amount of inhibitor (e.g., 200 ppm MEHQ) at 2-8 °C in a dark, tightly sealed container.

Visualizations

Free Radical Self-Polymerization Mechanism of DEAE-A

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_inhibition Inhibition I Initiator (I) (e.g., Heat, Light, Contaminant) R Free Radical (R•) I->R forms RM Initiated Monomer (R-M•) R->RM reacts with M DEAE-A Monomer P1 Growing Polymer Chain (R-M-M•) RM->P1 reacts with M Pn Long Polymer Chain (R-M_n-M•) P1->Pn continues reacting with M Pn_a Polymer Radical (P_n•) Dead_Polymer Stable Polymer (P_n-P_m) Pn_a->Dead_Polymer Combination Pn_b Polymer Radical (P_m•) Inh Inhibitor (e.g., MEHQ) Inactive Inactive Product Rad Radical (R• or P_n•) Rad->Inactive reacts with

Caption: Free radical polymerization mechanism of DEAE-A, including inhibition.

Troubleshooting Workflow for Self-Polymerization

G Start Reaction mixture becomes viscous or solidifies Check_Temp Is the reaction temperature > 5°C? Start->Check_Temp Cool Immediately cool the reaction in an ice bath Check_Temp->Cool Yes Check_Inhibitor Was a polymerization inhibitor added? Check_Temp->Check_Inhibitor No Cool->Check_Inhibitor Add_Inhibitor Add inhibitor in subsequent experiments Check_Inhibitor->Add_Inhibitor No Check_Stirring Is stirring efficient? Check_Inhibitor->Check_Stirring Yes Success Problem Resolved Add_Inhibitor->Success Improve_Stirring Increase stirring speed or use a more effective stirrer Check_Stirring->Improve_Stirring No Check_Purity Are reagents pure and glassware clean? Check_Stirring->Check_Purity Yes Improve_Stirring->Success Use_Pure Use high-purity reagents and clean, dry glassware Check_Purity->Use_Pure No Check_Purity->Success Yes Use_Pure->Success

Caption: Troubleshooting workflow for DEAE-A self-polymerization during synthesis.

References

controlling molecular weight distribution in PDEAEAM synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: PDEAEAM Synthesis

Welcome to the technical support center for the synthesis of poly(2-(diethylamino)ethyl methacrylate) (PDEAEAM). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling molecular weight distribution during PDEAEAM polymerization.

Frequently Asked Questions (FAQs)

Q1: What is molecular weight distribution (MWD) and why is it critical for PDEAEAM applications?

A1: Molecular Weight Distribution (MWD), often quantified by the Polydispersity Index (PDI or Đ), describes the range of different polymer chain lengths within a sample. A low PDI (closer to 1.0) indicates a more uniform population of polymer chains, where most chains have a similar molecular weight. This control is critical because the MWD of PDEAEAM significantly impacts its physicochemical properties, such as its self-assembly behavior, drug loading capacity, and in vivo performance in drug delivery systems.[1][2] A narrow MWD ensures batch-to-batch reproducibility and predictable performance.

Q2: Which polymerization techniques offer the best control over PDEAEAM's molecular weight and PDI?

A2: Reversible-Deactivation Radical Polymerization (RDRP) techniques are the preferred methods for synthesizing well-defined PDEAEAM with a narrow MWD. The most effective and commonly cited methods are:

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is highly versatile and uses a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, offering excellent control over molecular weight and achieving low PDI values.[3]

  • Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal complex (typically copper-based) to reversibly activate and deactivate polymer chains.[4] Variants like ARGET-ATRP (Activators Regenerated by Electron Transfer ATRP) can be used to reduce the required catalyst concentration.[5][6]

Q3: What are typical PDI values for PDEAEAM synthesized by different methods?

A3: The choice of polymerization technique has a direct impact on the achievable PDI. Below is a comparison of typical PDI values.

Polymerization TechniqueTypical PDI (Đ = Mw/Mn)Level of Control
Free Radical Polymerization> 2.0Poor
RAFT Polymerization 1.1 – 1.3 Excellent
ATRP 1.1 – 1.3 Excellent

Troubleshooting Guide

Problem: My PDI is high (> 1.4) in a controlled polymerization of DEAEAM.

A broad PDI indicates a loss of control during the polymerization. This is a common issue that can stem from several factors.[2][7]

Initial Diagnosis Workflow

start High PDI Observed in GPC check_gpc Step 1: Analyze GPC Chromatogram start->check_gpc bimodal Is the distribution bimodal or just broad? check_gpc->bimodal check_reagents Step 2: Verify Reagent Purity & Ratios bimodal->check_reagents Broad bimodal->check_reagents Bimodal check_conditions Step 3: Review Reaction Conditions check_reagents->check_conditions solution Implement Solutions check_conditions->solution

Caption: Troubleshooting workflow for high PDI in PDEAEAM synthesis.

Possible Causes and Solutions
Cause IDPossible CauseRecommended Solutions
C1 Impure Monomer/Solvent DEAEAM monomer must be passed through a column of basic alumina to remove the inhibitor before use.[8] Ensure solvents are anhydrous and free of impurities that could interfere with the catalyst or RAFT agent.
C2 Incorrect Initiator Concentration An excessively high initiator-to-CTA ratio can lead to a large population of chains initiated by the radical initiator alone, resulting in a broad or bimodal distribution.[7][9] Decrease the initiator concentration. A typical RAFT [CTA]:[Initiator] ratio is between 5:1 and 10:1.
C3 Inappropriate RAFT Agent (CTA) The chosen RAFT agent may not be suitable for methacrylate polymerization, leading to poor control. For methacrylates, trithiocarbonates or dithiobenzoates are generally effective.[3] Consult literature for a CTA validated for DEAEAM.
C4 Oxygen Contamination Oxygen is a radical scavenger and will inhibit the polymerization, leading to poor initiation and loss of control. Ensure the reaction mixture is thoroughly deoxygenated via several freeze-pump-thaw cycles or by sparging with an inert gas (N2 or Ar).[10]
C5 High Temperature / High Conversion Running the reaction at too high a temperature can increase the rate of irreversible termination reactions.[11] Pushing for very high monomer conversion can also lead to chain-coupling reactions, broadening the PDI.[12] Consider lowering the temperature and/or stopping the reaction at a moderate conversion (e.g., 50-70%).

Problem: The final molecular weight is significantly different from the theoretical value.

The theoretical number-average molecular weight (Mn) in a controlled polymerization is determined by the ratio of monomer consumed to the amount of chain transfer agent or initiator used.

Theoretical Mn Calculation (for RAFT): M_n (theoretical) = (([Monomer]_0 / [CTA]_0) * Conversion * MW_Monomer) + MW_CTA

Cause IDPossible CauseRecommended Solutions
C6 Inaccurate Reagent Quantities Precisely weigh all reagents (monomer, CTA, initiator). Inaccuracies in the initial ratios will lead to deviations from the theoretical Mn.[13]
C7 Incomplete Monomer Conversion If the actual monomer conversion is lower than assumed, the experimental Mn will be lower than the theoretical value calculated for full conversion. Determine conversion accurately via 1H NMR or gravimetry.
C8 Loss of Initiator/CTA Activity Improper storage or handling can degrade the initiator or CTA, reducing the number of active chains and leading to a higher Mn than predicted. Store reagents as recommended by the supplier.

Problem: My GPC chromatogram shows a bimodal distribution.

A bimodal distribution indicates two distinct polymer populations in your sample.[14]

Troubleshooting Bimodal Distributions

start Bimodal GPC Peak peak_pos Where is the second peak? start->peak_pos cause3 Cause: GPC column artifact. Solution: Use appropriate column set for MW range. start->cause3 Also consider low_mw Low MW Shoulder peak_pos->low_mw Lower MW high_mw High MW Shoulder peak_pos->high_mw Higher MW cause1 Cause: Delayed activation of CTA. Solution: Ensure rapid and uniform initiation. low_mw->cause1 cause2 Cause: Irreversible termination (coupling). Solution: Lower temperature, reduce conversion. high_mw->cause2

Caption: Decision tree for diagnosing bimodal molecular weight distributions.

  • Low Molecular Weight Shoulder: This often suggests that a significant number of chains were generated by conventional free-radical polymerization before the RAFT equilibrium was established. This can happen if the initiation is too slow compared to propagation. Ensure your initiator is appropriate for the chosen temperature.[7]

  • High Molecular Weight Shoulder: This peak typically results from termination by combination (coupling) of two growing polymer chains. This is more prevalent at higher monomer conversions and higher temperatures. To mitigate this, reduce the polymerization temperature or target a lower final conversion.

  • GPC Artifact: In some cases, a bimodal peak can be an artifact of using an inappropriate GPC column set, where the combination of pore sizes creates a non-linear calibration curve.[15] If possible, verify the result on a different GPC system or with a different column set.

Experimental Protocols

Protocol: RAFT Polymerization of DEAEAM

This protocol provides a general procedure for synthesizing PDEAEAM with a target molecular weight and low PDI.

1. Reagents and Materials:

  • 2-(diethylamino)ethyl methacrylate (DEAEAM), inhibitor removed

  • RAFT Agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., 1,4-Dioxane or DMF)[16]

  • Schlenk flask or sealed ampule

  • Basic alumina

  • Inert gas (Nitrogen or Argon)

2. Procedure Workflow:

References

Technical Support Center: Optimizing Gene Transfection with Polymeric Vectors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Vector Terminology: This guide focuses on improving the transfection efficiency of polyethylenimine (PEI) based vectors and similar cationic polymers. The term "PDEAEAM" from the initial query did not correspond to a standardly recognized vector in scientific literature. Given the context of improving gene transfection with polymeric vectors, we have centered this guide on PEI, a widely used and extensively studied polycationic vector. The principles and troubleshooting strategies discussed herein are broadly applicable to many similar cationic polymer-based transfection reagents.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing PEI transfection efficiency?

A1: Successful transfection with PEI is multifactorial. The primary factors include the health and viability of the cell line, the number of cell passages (ideally fewer than 30), and the degree of cell confluency at the time of transfection.[1] The quality and quantity of the plasmid DNA are also crucial; it should be free of contaminants like endotoxins.[2] Additionally, the ratio of PEI to DNA, the method of complex formation, and the presence or absence of serum in the culture medium can significantly impact the outcome.[3]

Q2: What is the optimal cell confluency for PEI transfection?

A2: For most adherent cell lines, a confluency of 50-80% at the time of transfection is recommended.[4][5] Cells that are actively dividing tend to take up foreign DNA more readily than quiescent cells.[1] Overly confluent cultures can suffer from contact inhibition, which reduces the uptake of nucleic acids, while sparse cultures may not grow well.[1]

Q3: Can I perform PEI transfection in the presence of serum?

A3: PEI-mediated transfection can be sensitive to serum.[3] Serum components can interact with the PEI/DNA complexes and affect their uptake.[3] While some protocols recommend using serum-free media for the formation of complexes and during the initial hours of transfection,[4] studies have shown that for some cell types, the presence of serum can actually increase transfection efficiency and reduce cytotoxicity.[6] It is best to empirically determine the optimal condition for your specific cell line.

Q4: What is the difference between linear and branched PEI for transfection?

A4: Both linear and branched forms of PEI are used for gene delivery. Linear PEI is generally considered to be less cytotoxic and can be more efficient for transfecting some cell lines, including polarized epithelial cells.[7][8] Branched PEI, while potentially more toxic, is also a very effective transfection reagent.[7] The choice between linear and branched PEI may depend on the specific cell type and experimental goals.

Q5: How long should I wait after transfection to assay for gene expression?

A5: The time to detectable gene expression depends on the nature of the delivered nucleic acid and the reporter gene. For plasmid DNA, expression is typically detectable within 24-72 hours post-transfection.[9] If you are using a reporter like Green Fluorescent Protein (GFP), you can often observe expression starting around 24 hours post-transfection.[10] For stable transfections, you should wait at least 72 hours before applying a selective antibiotic.[11]

Troubleshooting Guide

Issue 1: Low Transfection Efficiency
Possible Cause Suggested Solution
Suboptimal PEI:DNA Ratio Titrate the PEI:DNA ratio to find the optimal balance for your cell line. Ratios can range from 1:1 to 6:1 (µg PEI:µg DNA).[12] Start with a ratio of 3:1 as a common starting point.[13]
Poor Quality of Plasmid DNA Ensure your plasmid DNA is of high purity and free from endotoxins and other contaminants. Use a spectrophotometer to check the A260/A280 ratio, which should be around 1.8.[14]
Incorrect Cell Confluency Plate cells so they are 50-80% confluent at the time of transfection.[4][5] Actively dividing cells are more receptive to transfection.[1]
High Cell Passage Number Use cells with a low passage number (ideally <30).[14] Cell characteristics can change over time with repeated passaging, leading to reduced transfection efficiency.[10]
Improper Formation of PEI/DNA Complexes Prepare PEI/DNA complexes in serum-free medium.[4] Allow sufficient incubation time (typically 15-30 minutes) for the complexes to form before adding them to the cells.[15]
Issue 2: High Cell Death/Cytotoxicity
Possible Cause Suggested Solution
PEI Concentration is Too High High concentrations of PEI can be toxic to cells.[3] Reduce the amount of PEI used in your transfections. You can try a lower PEI:DNA ratio.
Prolonged Exposure to PEI/DNA Complexes For sensitive cell lines, you can reduce the incubation time of the cells with the PEI/DNA complexes. A 4-6 hour incubation followed by a media change can be effective.[5][16]
Poor Cell Health Prior to Transfection Ensure that your cells are healthy and have a viability of >90% before starting the transfection protocol.[2] Do not use cells that are overly confluent or have been in culture for too long without passaging.
Presence of Antibiotics Some antibiotics can increase cytotoxicity during transfection. It is often recommended to perform the transfection in antibiotic-free medium.[2]
DNA Preparation Contains Contaminants Contaminants in the plasmid DNA prep, such as endotoxins, can contribute to cell death.[2] Use a high-quality plasmid purification kit.

Quantitative Data Summary

Table 1: Effect of PEI Formulation and Cell Confluency on Transfection Efficiency
PEI Formulation (22 kDa)Cell ConfluencyReporter Gene Expression (vs. Liposomes)
LinearSubconfluent~1000-fold higher[7]
Branched (25 kDa)Subconfluent~200-fold higher[7]
Branched (50 kDa)Subconfluent~25-fold higher[7]
LinearConfluent & Polarized~8000-fold higher[7]
Table 2: Influence of Serum on PEI Transfection Efficiency in Bovine Fetal Fibroblasts
PolymerPolymer:pDNA Ratio (w/w)Transfection Efficiency (% GFP+ cells) in presence of 10% FBS
PEI 25K2:1Up to 82%[6]
PEI 87K2:1High efficiency[6]
PEI 217K2:1High efficiency[6]

Experimental Protocols

Protocol 1: PEI-Mediated Transfection of Adherent Mammalian Cells (24-well plate format)
  • Cell Seeding: The day before transfection, seed 0.5-2 x 10^5 cells per well in a 24-well plate in 500 µL of complete growth medium. The cells should be 60-70% confluent on the day of transfection.[2]

  • Preparation of DNA Solution: In a sterile microcentrifuge tube, dilute 1 µg of plasmid DNA in 50 µL of serum-free medium (e.g., Opti-MEM). Mix gently.[2]

  • Preparation of PEI Solution: In a separate sterile microcentrifuge tube, dilute a specific amount of PEI (e.g., for a 3:1 ratio, use 3 µg of PEI) in 50 µL of serum-free medium. Mix gently.[2][13] The optimal ratio of PEI to DNA should be determined empirically.[10]

  • Formation of PEI/DNA Complexes: Add the diluted PEI solution to the diluted DNA solution. Mix gently by pipetting and incubate at room temperature for 15-30 minutes.[2][15]

  • Transfection: Add the 100 µL of the PEI/DNA complex mixture dropwise to the cells in the 24-well plate. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.[5]

  • Media Change: After the incubation period, remove the medium containing the transfection complexes and replace it with 500 µL of fresh, complete growth medium.

  • Analysis: Incubate the cells for an additional 24-72 hours before analyzing for gene expression (e.g., via fluorescence microscopy for GFP, or by performing a luciferase assay).[9]

Protocol 2: MTT Assay for Cytotoxicity Assessment
  • Cell Seeding and Transfection: Seed cells in a 96-well plate and perform transfection as described in Protocol 1 (scaling down volumes appropriately). Include untransfected control wells.

  • Incubation: After the desired post-transfection incubation period (e.g., 24 or 48 hours), remove the culture medium.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[17]

  • Incubation with MTT: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2).[17]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[17]

  • Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[17]

Protocol 3: Luciferase Reporter Assay for Quantifying Transfection Efficiency
  • Cell Lysis: After the desired post-transfection incubation period, wash the cells with PBS and then lyse the cells by adding a suitable lysis buffer.[18]

  • Centrifugation: Centrifuge the cell lysates to pellet any cell debris.[18]

  • Luminometer Measurement: Transfer the supernatant (cell lysate) to a luminometer tube or a white-walled 96-well plate.

  • Substrate Injection and Reading: Use a luminometer to inject the luciferase substrate and measure the light emission.[18] The activity is proportional to the amount of luciferase protein expressed.

  • Normalization (Optional but Recommended): To account for variations in transfection efficiency and cell number, it is advisable to co-transfect a control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) and normalize the firefly luciferase activity to the activity of the control reporter.[9][19]

Visualizations

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis seed_cells Seed Cells (Day 1) prep_dna Prepare DNA Solution add_complexes Add Complexes to Cells seed_cells->add_complexes prep_pei Prepare PEI Solution form_complexes Form PEI/DNA Complexes prep_pei->form_complexes form_complexes->add_complexes incubate Incubate (4-6h) add_complexes->incubate media_change Change Medium incubate->media_change incubate_expression Incubate for Expression (24-72h) media_change->incubate_expression analyze_efficiency Analyze Efficiency (e.g., Luciferase Assay) incubate_expression->analyze_efficiency analyze_cytotoxicity Analyze Cytotoxicity (e.g., MTT Assay) incubate_expression->analyze_cytotoxicity

Caption: Workflow for PEI-mediated gene transfection.

troubleshooting_logic cluster_efficiency_solutions Troubleshoot Low Efficiency cluster_cytotoxicity_solutions Troubleshoot High Cytotoxicity start Transfection Experiment check_efficiency Low Transfection Efficiency? start->check_efficiency check_cytotoxicity High Cell Death? check_efficiency->check_cytotoxicity No solution1 Optimize PEI:DNA Ratio check_efficiency->solution1 Yes success Successful Transfection check_cytotoxicity->success No solution5 Reduce PEI Concentration check_cytotoxicity->solution5 Yes solution2 Check DNA Quality solution3 Verify Cell Confluency solution4 Use Low Passage Cells solution6 Shorten Incubation Time solution7 Ensure High Cell Viability Pre-Transfection solution8 Use Antibiotic-Free Medium

Caption: Troubleshooting logic for PEI transfection.

References

Technical Support Center: N-[2-(Diethylamino)ethyl]acrylamide (DEAE-A)-Based Carriers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-[2-(Diethylamino)ethyl]acrylamide (DEAE-A)-based carriers. The focus is on mitigating the cytotoxic effects of these carriers while maintaining high transfection or delivery efficiency.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during experiments with DEAE-A-based carriers.

1.1 Issue: High Cell Death Observed After Transfection/Delivery

Question: I am observing significant cell death in my cultures after introducing my DEAE-A-based carrier. What are the potential causes and how can I fix this?

Answer: High cytotoxicity is a known challenge with cationic polymers like those based on DEAE-A, primarily due to their high positive charge density, which can disrupt cell membranes. Here are the common causes and troubleshooting steps:

  • Cause 1: Excessive Carrier Concentration: The concentration of the DEAE-A carrier may be too high, leading to acute membrane damage.

  • Solution: Perform a dose-response experiment to determine the optimal carrier concentration. Test a range of concentrations to find the highest level that maintains acceptable cell viability (e.g., >80%).

  • Cause 2: Suboptimal Carrier-to-Payload Ratio (N/P Ratio): An inappropriate ratio of nitrogen atoms in the polymer to phosphate groups in the nucleic acid (N/P ratio) can lead to the presence of excess, unbound cationic polymers, which are highly toxic to cells.

  • Solution: Optimize the N/P ratio. While higher N/P ratios can improve complex formation and transfection, they also increase toxicity. Test a range of N/P ratios (e.g., 1:1, 2.5:1, 5:1) to find the lowest ratio that provides efficient delivery without excessive cell death.[1][2]

  • Cause 3: Inherent Toxicity of the Polymer Backbone: The unmodified DEAE-A polymer itself has a high charge density that is inherently cytotoxic.

  • Solution: Consider modifying the polymer to reduce its cationic charge density or shield the charges. Common strategies include:

    • PEGylation: Incorporate polyethylene glycol (PEG) chains into the polymer structure. PEG is biocompatible and can shield the positive charges, reducing interaction with the cell membrane and lowering cytotoxicity.[3]

    • Charge-Shifting Copolymers: Synthesize copolymers of DEAE-A with monomers that hydrolyze under physiological conditions (pH 7.4) to lose their positive charge, reducing long-term toxicity.[1][2]

    • Reducible Polymers: Create polymers with disulfide bonds in the backbone. These bonds are stable extracellularly but are cleaved in the reducing environment inside the cell, breaking down the polymer into less toxic, smaller fragments.[4][5]

  • Cause 4: Contamination: Reagents or cell cultures may be contaminated (e.g., with mycoplasma or endotoxin), which can exacerbate the cytotoxic response.

  • Solution: Ensure all reagents are sterile and test your cell cultures for contamination. Use high-quality, purified nucleic acids for your experiments.

Troubleshooting Workflow for High Cytotoxicity

G start High Cell Death Observed check_confluency Is cell confluency optimal (70-90%)? start->check_confluency adjust_confluency Adjust Seeding Density Ensure cells are in log growth phase. check_confluency->adjust_confluency No check_concentration Is carrier concentration optimized? check_confluency->check_concentration Yes adjust_confluency->check_concentration optimize_concentration Perform Dose-Response Assay (e.g., MTT/MTS) to find optimal concentration. check_concentration->optimize_concentration No check_np_ratio Is N/P Ratio optimized? check_concentration->check_np_ratio Yes optimize_concentration->check_np_ratio optimize_np_ratio Test a range of N/P ratios. Select lowest ratio with good efficiency. check_np_ratio->optimize_np_ratio No consider_modification Consider Polymer Modification check_np_ratio->consider_modification Yes optimize_np_ratio->consider_modification pegylation PEGylation consider_modification->pegylation charge_shifting Charge-Shifting Copolymers consider_modification->charge_shifting reducible_polymers Reducible Polymers consider_modification->reducible_polymers end_node Problem Resolved pegylation->end_node charge_shifting->end_node reducible_polymers->end_node

Caption: A workflow diagram for troubleshooting high cytotoxicity.

1.2 Issue: Low Transfection/Delivery Efficiency with Reduced Cytotoxicity

Question: I've modified my DEAE-A carrier to reduce cytotoxicity, but now my transfection efficiency is too low. How can I find a better balance?

Answer: This is a common challenge, as the features that promote cell entry (high cationic charge) are often the same ones that cause toxicity. The goal is to find a balance.

  • Problem: Over-modification (e.g., very high PEG density) can overly shield the positive charges, preventing effective binding to nucleic acids and interaction with the cell surface.

  • Solution 1: Optimize the Degree of Modification: Synthesize and test a series of polymers with varying degrees of modification. For example, create copolymers with different molar ratios of DEAE-A to a neutral or charge-shielding monomer (like PEG-methacrylate).[3] This allows you to empirically determine the "sweet spot" that balances low toxicity with high efficiency.

  • Solution 2: Incorporate Endosomal Escape Moieties: The carrier must not only enter the cell but also escape the endosome to release its payload. If modifications have reduced this capability, consider adding functional groups that promote endosomal escape. Imidazole groups, for instance, can act as a "proton sponge," leading to endosome rupture and payload release without significantly increasing cytotoxicity.[6]

  • Solution 3: Re-optimize N/P Ratio: A modified polymer may have different complex-forming characteristics. It is crucial to re-optimize the N/P ratio for your new, less toxic carrier to ensure stable polyplex formation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of DEAE-A carrier cytotoxicity? A: The primary mechanism is membrane disruption. The high density of positive charges on the polymer backbone interacts strongly with the negatively charged components of the cell membrane, leading to pore formation, loss of membrane integrity, and ultimately, cell death through apoptosis or necrosis.[7]

Q2: What are the best assays to measure the cytotoxicity of my carriers? A: A multi-assay approach is recommended.

  • Metabolic Assays (MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[3] They are good for initial screening and dose-response studies.

  • Membrane Integrity Assays (LDH Release): These assays quantify the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which is a direct measure of plasma membrane damage.[7]

  • Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) allows for direct visualization and quantification of cell viability via microscopy or flow cytometry.[7][8]

Q3: How does PEGylation reduce the cytotoxicity of DEAE-A carriers? A: Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer. When grafted onto a DEAE-A carrier, it forms a hydrated shell around the polyplex. This shell sterically hinders the interaction between the cationic polymer and the cell membrane, reducing membrane disruption and subsequent cytotoxicity. It also prevents aggregation and interaction with blood components in vivo.[3]

Mechanism of PEGylation in Reducing Cytotoxicity

G cluster_0 Unmodified DEAE-A Carrier cluster_1 PEGylated DEAE-A Carrier carrier1 High Positive Charge Density membrane1 Negative Cell Membrane carrier1->membrane1 Strong Electrostatic Interaction disruption Membrane Disruption membrane1->disruption toxicity Cytotoxicity disruption->toxicity carrier2 Shielded Positive Charge (PEG Shell) membrane2 Negative Cell Membrane carrier2->membrane2 Weakened Interaction (Steric Hindrance) reduced_interaction Reduced Interaction membrane2->reduced_interaction viability Improved Cell Viability reduced_interaction->viability

Caption: How PEGylation shields cationic charges to reduce cytotoxicity.

Q4: Can DEAE-A carriers activate specific cell death pathways? A: Yes. Beyond simple membrane lysis, cationic polymers can induce programmed cell death. They can cause mitochondrial damage, leading to the release of cytochrome c and the activation of caspases, key mediators of apoptosis. Some studies also suggest the involvement of other pathways like necroptosis, depending on the cell type and carrier formulation.[9][10]

Signaling Pathway of Cationic Polymer-Induced Apoptosis

G carrier DEAE-A Carrier membrane Plasma Membrane Disruption carrier->membrane mitochondria Mitochondrial Stress membrane->mitochondria cytochrome Cytochrome C Release mitochondria->cytochrome caspase9 Caspase-9 Activation cytochrome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified pathway of DEAE-A-induced apoptosis.

Section 3: Quantitative Data Summary

The following tables summarize quantitative data from studies on modified DEAE-A-related carriers to provide a baseline for comparison.

Table 1: Effect of Polymer Modification on Cell Viability

Polymer TypeConcentration / N:P RatioCell LineCell Viability (%)Reference
Unmodified PDMAEMAHigh ConcentrationVariousLow[5]
Reducible rPDMAEMAHigh ConcentrationVariousHigh (Minimal toxic effects)[5]
Non-charge shifting (PAPM)High Polymer LoadingHeLaLower[1]
Charge-shifting (PAD Copolymers)High Polymer LoadingHeLaHigher[1]
Unmodified Cationic PolymerN/AL929Baseline[3]
PEGylated Cationic CopolymerN/AL929Increased[3]

Table 2: IC50 Values for DEAE-Dextran

CompoundCell LineIC50 (µM)Reference
DEAE-DextranMCF-79.8[11]
DEAE-DextranMDA-MB-2319.8[11]
Paclitaxel (Control)MCF-7 / MDA-MB-2318.073[11]

Section 4: Experimental Protocols

4.1 Protocol: MTT Assay for Cytotoxicity Assessment

This protocol is adapted from standard methodologies for assessing cell metabolic activity as an indicator of viability.[3][6]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Preparation of Carrier/Polyplexes: Prepare serial dilutions of your DEAE-A carrier or carrier/payload complexes in serum-free medium.

  • Cell Treatment: Remove the growth medium from the wells and replace it with 100 µL of the prepared carrier solutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Incubate for 4-24 hours (incubation time should be optimized for your specific system).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Shake the plate gently for 5-10 minutes.

  • Measurement: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • Calculation: Express the viability of treated cells as a percentage relative to the untreated control cells.

4.2 Protocol: Synthesis of a Charge-Shifting DEAE-A Copolymer

This is a representative protocol based on RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization for controlled synthesis.[1][2]

  • Monomer Preparation: Prepare a solution of this compound (DEAE-A) and a co-monomer designed for hydrolysis (e.g., an acrylate with a hydrolyzable ester group) in a suitable solvent (e.g., 1,4-dioxane).

  • Reagent Addition: To the monomer solution, add a RAFT chain transfer agent (CTA) and a radical initiator (e.g., AIBN). The ratio of monomer to CTA will determine the target molecular weight.

  • Degassing: De-gas the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which inhibits polymerization.

  • Polymerization: Immerse the reaction vessel in an oil bath pre-heated to the desired reaction temperature (e.g., 70°C) and stir for a specified time (e.g., 4-24 hours) to allow polymerization to proceed.

  • Termination and Precipitation: Stop the reaction by cooling it in an ice bath and exposing it to air. Precipitate the resulting polymer by adding the reaction mixture dropwise into a non-solvent (e.g., cold diethyl ether or hexane).

  • Purification: Collect the precipitated polymer by centrifugation or filtration. Re-dissolve the polymer in a minimal amount of a suitable solvent and re-precipitate to remove unreacted monomers and initiator fragments. Repeat this step 2-3 times.

  • Drying and Characterization: Dry the purified polymer under vacuum. Characterize the polymer's molecular weight, composition, and dispersity using techniques like ¹H NMR spectroscopy and Gel Permeation Chromatography (GPC).

References

Technical Support Center: N-[2-(Diethylamino)ethyl]acrylamide (DEAE-A) Monomer Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-[2-(Diethylamino)ethyl]acrylamide (DEAE-A) monomer.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of DEAE-A monomer.

Question: My monomer is polymerizing in the distillation flask during vacuum distillation. What's going wrong and how can I prevent it?

Answer: Premature polymerization during distillation is a common issue caused by excessive heat or insufficient inhibition. DEAE-A is highly reactive and can undergo thermally-initiated polymerization, especially at temperatures above 100 °C.[1]

  • Potential Causes:

    • High Temperature: The distillation pot temperature is too high, accelerating thermal polymerization.

    • Insufficient Inhibitor: The concentration of the polymerization inhibitor in the crude monomer is too low or the inhibitor is volatile and distills off.

    • Vacuum Leaks: The presence of atmospheric oxygen can sometimes initiate polymerization, although it can also act as an inhibitor in controlled amounts.[1][2]

  • Solutions:

    • Lower the Boiling Point: Perform the distillation under a higher vacuum (e.g., 1-20 Torr) to significantly lower the boiling point and reduce thermal stress on the monomer.[3][4]

    • Add a Non-Volatile Inhibitor: Before starting the distillation, add a non-volatile polymerization inhibitor, such as 4-methoxyphenol (MEHQ) or phenothiazine, to the distillation flask.[3]

    • Introduce an Inhibiting Gas: In some systems for acrylamides, a controlled bleed of an oxygen-containing gas into the vapor phase can help prevent polymerization in the condenser and receiver.[4]

    • Ensure a Leak-Free System: Check all joints and connections to ensure the distillation apparatus is airtight.

Question: After purification by column chromatography, my final product is still showing impurity peaks in the NMR/HPLC analysis. How can I improve the separation?

Answer: Persistent impurities after chromatography suggest that the chosen stationary phase or solvent system is not optimal for separating the specific contaminants present.

  • Potential Causes:

    • Incorrect Stationary Phase: The polarity of the stationary phase (e.g., silica gel vs. alumina) may not be suitable. For amine-containing compounds like DEAE-A, basic alumina is often preferred over acidic silica gel to prevent strong, irreversible binding of the product.

    • Inappropriate Eluent System: The solvent or solvent mixture used for elution may have a polarity that is too high or too low, causing impurities to co-elute with the product.

    • Column Overloading: Too much crude monomer was loaded onto the column, exceeding its separation capacity.

  • Solutions:

    • Switch to Basic Alumina: Pass the monomer through a column packed with activated basic alumina to effectively remove inhibitors and other acidic or polar impurities.[5]

    • Optimize the Eluent: Perform small-scale analytical tests (e.g., Thin Layer Chromatography - TLC) with different solvent systems to find the ideal eluent that provides the best separation between the DEAE-A and its impurities. Start with a non-polar solvent and gradually increase polarity with a solvent like ethyl acetate or methanol.

    • Use Gradient Elution: Instead of a single solvent system (isocratic elution), employ a gradient elution where the polarity of the mobile phase is gradually increased. This can help resolve compounds with similar retention factors.

    • Reduce Sample Load: Ensure you are not overloading the column. As a general rule, the sample load should be about 1-5% of the weight of the stationary phase.

Question: The monomer turned yellow/brown and solidified in the storage bottle. Is it still usable?

Answer: Discoloration and solidification are clear signs of degradation and polymerization. The monomer is likely not usable for controlled polymerization reactions, as the presence of oligomers and polymers will lead to unpredictable results and materials with broad molecular weight distributions.

  • Potential Causes:

    • Inhibitor Depletion: Over time, the inhibitor can be consumed, leaving the monomer unprotected.

    • Improper Storage Conditions: Exposure to heat, light (UV), or reactive atmospheric components can initiate polymerization.[6]

    • Presence of Contaminants: Acidic or basic impurities can sometimes catalyze degradation or polymerization.

  • Solutions for Prevention:

    • Store at Low Temperatures: Keep the purified monomer at the recommended storage temperature of 2-8°C.

    • Use an Opaque Container: Store the monomer in an amber glass bottle or other opaque container to protect it from light.

    • Ensure Adequate Inhibitor: Commercially available DEAE-A is typically stabilized with an inhibitor like MEHQ at a concentration of <200 ppm. If you are purifying the monomer, ensure a suitable storage inhibitor is present in the final product.

    • Use an Inert Atmosphere: For long-term storage, consider storing the monomer under an inert atmosphere like nitrogen or argon to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude DEAE-A typically contains unreacted starting materials, such as N,N-diethylethylenediamine and acryloyl chloride, byproducts from side reactions, and oligomers that may have formed during the synthesis.[3]

Q2: What is the best general-purpose method for purifying DEAE-A monomer?

A2: There is no single "best" method, as the optimal technique depends on the nature of the impurities. However, a common and effective strategy involves a two-step process: first, vacuum distillation to remove non-volatile impurities and byproducts, followed by column chromatography (often over basic alumina) to remove any remaining colored impurities or the polymerization inhibitor.[3]

Q3: How do I remove the polymerization inhibitor (e.g., MEHQ) before my reaction?

A3: The most common method for removing phenolic inhibitors like MEHQ is to pass the monomer through a short column packed with activated basic alumina.[7] The alumina will adsorb the inhibitor, allowing the purified, inhibitor-free monomer to be collected. This should be done immediately before use, as the uninhibited monomer is highly prone to polymerization.

Q4: Is DEAE-A monomer susceptible to hydrolysis?

A4: Yes, like other acrylamide and acrylate/methacrylate monomers, DEAE-A can be susceptible to hydrolysis, particularly at non-neutral pH values. The ester analog, 2-(diethylamino)ethyl methacrylate (DEAEMA), is known to hydrolyze.[8][9] It is crucial to use the monomer in dry solvents and under controlled pH conditions to ensure its chemical integrity.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds.

ParameterValueNotes / Reference
Boiling Point 125 °C @ 12 mmHgFor the related N-[2-(Dimethylamino)ethyl]acrylamide.[]
Density 0.924 g/mL at 25 °CFor the related N,N-Diethylacrylamide.
Storage Temperature 2-8°CRecommended for inhibited monomer to ensure stability.
Inhibitor Conc. < 200 ppm MEHQTypical concentration in commercial products.
Inhibitor Conc. (Process) 0.0005% to 1.0% (by weight)General range for inhibitors added during acrylamide production processes.[11]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol describes a general procedure for purifying DEAE-A monomer under reduced pressure.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, and a receiving flask. Ensure all glassware is dry. Use high-vacuum grease for all joints.

  • Add Inhibitor: To the crude DEAE-A in the distillation flask, add a non-volatile polymerization inhibitor such as phenothiazine or MEHQ (approx. 100-200 ppm).

  • Apply Vacuum: Connect the apparatus to a high-vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (e.g., 1-5 Torr).

  • Heating: Immerse the distillation flask in an oil bath and begin heating gently with stirring.

  • Collect Distillate: The monomer will begin to boil and distill at a temperature significantly lower than its atmospheric boiling point. Collect the clear, colorless fraction that distills over a constant temperature range. The receiving flask can be cooled in an ice bath to ensure efficient condensation.[4]

  • Storage: Once the distillation is complete, release the vacuum by introducing an inert gas like nitrogen. Add a storage inhibitor (e.g., MEHQ) to the purified monomer if it will not be used immediately and store it at 2-8°C in a dark, sealed container.

Protocol 2: Inhibitor Removal by Column Chromatography

This protocol is for removing phenolic inhibitors immediately prior to polymerization.

  • Column Preparation: Take a glass chromatography column and add a small plug of glass wool or a frit at the bottom. Secure it in a vertical position.

  • Pack the Column: Fill the column approximately two-thirds full with activated basic alumina. Gently tap the side of the column to ensure even packing.

  • Equilibrate the Column: Pass a small amount of a suitable dry, non-polar solvent (e.g., dichloromethane or toluene) through the column until the alumina is fully wetted.

  • Load the Monomer: Carefully add the inhibited DEAE-A monomer to the top of the alumina bed.

  • Elute the Monomer: Allow the monomer to pass through the column under gravity or with gentle positive pressure from an inert gas. The inhibitor will be adsorbed by the alumina.

  • Collect the Product: Collect the purified, inhibitor-free monomer in a clean, dry flask. Use the monomer immediately for your polymerization reaction.

Visualizations

PurificationWorkflow start_node Crude DEAE-A Monomer decision_node Impurity Type? start_node->decision_node Assess Impurities process_node Vacuum Distillation decision_node->process_node Non-Volatile Impurities process_node2 Column Chromatography (Basic Alumina) decision_node->process_node2 Colored Impurities or Inhibitor process_node->process_node2 Distillate end_node Purified DEAE-A process_node2->end_node Purified Monomer

Caption: Workflow for the purification of DEAE-A monomer.

TroubleshootingLogic problem Problem: Polymerization during Purification cause cause problem->cause Potential Cause? solution1 Solution: Increase vacuum to lower boiling point. cause->solution1 Temp Too High? solution2 Solution: Add non-volatile inhibitor to pot. cause->solution2 No Inhibitor? solution3 Solution: Check all seals and joints. cause->solution3 Vacuum Leak? solution solution

Caption: Troubleshooting logic for in-process polymerization.

References

Technical Support Center: Poly(N-[2-(Diethylamino)ethyl]acrylamide) Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-[2-(Diethylamino)ethyl]acrylamide (DEAEAM) polymers. This resource provides troubleshooting guides and answers to frequently asked questions regarding the stability of these polymers in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of my DEAEAM polymer solution?

A1: The stability of poly(DEAEAM) in aqueous solutions is primarily governed by two environmental factors: pH and temperature.[1][2] As a "smart" polymer, its solubility is intentionally designed to respond to these stimuli. Concentration also plays a role, with higher concentrations potentially leading to aggregation more readily.[3]

  • pH: The diethylamino groups on the polymer backbone are weak bases. At low pH, these groups become protonated (positively charged), leading to electrostatic repulsion between polymer chains and enhanced solubility in water.[4] As the pH increases above the polymer's effective pKa, the amine groups deprotonate, making the polymer more hydrophobic and causing it to aggregate or phase separate from the solution.[1][4]

  • Temperature: Poly(DEAEAM) is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST).[5] Below the LCST, the polymer is soluble. When the solution is heated above the LCST, the polymer undergoes a phase transition and becomes insoluble, often leading to visible cloudiness or precipitation.[3][5]

Q2: What is the Lower Critical Solution Temperature (LCST) of poly(DEAEAM) and how does pH affect it?

A2: The LCST is the temperature above which the polymer and solvent are no longer miscible. For poly(DEAEAM), the LCST is highly dependent on the pH of the solution because the protonation state of the amine groups affects the polymer's hydrophilicity.[3] Generally, as the pH increases, the polymer becomes less protonated and more hydrophobic, which causes the LCST to decrease.[1][3] This means the polymer will phase separate at a lower temperature in a more basic solution.

Q3: Is my DEAEAM polymer susceptible to chemical degradation in solution?

A3: While acrylamides are generally more resistant to hydrolysis than their methacrylate analogs, chemical degradation can still occur over time, especially under harsh conditions. The methacrylate analog, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), has been shown to undergo hydrolysis at pH values greater than 6.[6] Long-term storage, particularly at elevated temperatures, can lead to irreversible changes in the polymer structure and a loss of functional properties, such as the transfection capability of polyplexes.[7]

Q4: What are the best practices for storing poly(DEAEAM) solutions to ensure long-term stability?

A4: To maximize the shelf-life of your poly(DEAEAM) solutions, proper storage is critical. Based on stability studies of similar polymers, the following conditions are recommended:

  • Temperature: Store solutions at low temperatures, such as 4°C.[7] Avoid elevated temperatures (e.g., 40°C), which can significantly accelerate degradation and loss of function.[7] For long-term archival, storing below freezing (e.g., -20°C) is advisable.[8][9]

  • pH: Maintain the solution at a slightly acidic pH where the polymer is fully protonated and soluble. This minimizes hydrophobic aggregation.

  • Protection: Protect the solution from light and oxygen, which can cause photo-oxidative degradation.[8] Storing in amber vials or wrapping containers in foil is a good practice.

  • Lyophilization: For maximum long-term stability, consider lyophilizing (freeze-drying) the polymer, preferably with a lyoprotectant like sucrose.[7] Freeze-dried polyplexes have been shown to retain their transfection efficiency even after 10 months of storage at 40°C.[7]

Troubleshooting Guides

Problem 1: My clear polymer solution has become cloudy or has formed a precipitate.

This is the most common stability issue and is almost always related to pH or temperature.

  • Initial Assessment:

    • Check the Temperature: Is the solution warmer than when it was prepared? You may have exceeded the polymer's LCST.

    • Check the pH: Has the pH of the solution been adjusted or has it drifted over time? An increase in pH can induce aggregation.

  • Troubleshooting Steps:

Troubleshooting_Cloudy_Solution start Observation: Solution is Cloudy / Precipitated check_temp Is the temperature elevated (> room temp)? start->check_temp check_ph Has the pH increased or is it known to be > 8? check_temp->check_ph No cause_lcst Probable Cause: Temperature is above LCST. The polymer is thermoresponsive. check_temp->cause_lcst  Yes cause_ph Probable Cause: pH is too high. Amine groups are deprotonated, leading to hydrophobic aggregation. check_ph->cause_ph  Yes other_issues If issue persists, consider: - Polymer concentration too high. - Potential salt effects or contaminants. - Irreversible chemical degradation. check_ph->other_issues No solution_lcst Solution: 1. Cool the solution (e.g., place on ice). 2. If cloudiness disappears, confirm LCST. 3. Operate at lower temperatures. cause_lcst->solution_lcst solution_ph Solution: 1. Measure pH. 2. Adjust to a lower pH (e.g., pH < 7) by adding dilute acid (e.g., HCl). 3. If solution clears, confirm pH-sensitivity. cause_ph->solution_ph

Caption: Troubleshooting workflow for cloudy poly(DEAEAM) solutions.

Problem 2: I am observing high variability and inconsistent results in my experiments (e.g., drug delivery, transfection).

Inconsistent performance can often be traced back to changes in the polymer's solution state (e.g., size of aggregates) or its chemical integrity.

  • Potential Causes & Solutions:

    • Inconsistent Aggregation State: Small changes in buffer pH or experimental temperature can alter the size and distribution of polymer aggregates, affecting their biological interactions.[10]

      • Solution: Strictly control the pH and temperature of your solutions and buffers. Characterize your polymer solution by Dynamic Light Scattering (DLS) under your exact experimental conditions before each use to ensure consistency in particle size and polydispersity.

    • Polymer Degradation: If solutions are stored for long periods or improperly, the polymer may have degraded.

      • Solution: Use freshly prepared solutions whenever possible. If storing, follow the best practices outlined in FAQ #4. If degradation is suspected, prepare a fresh batch of polymer and compare its performance to the old batch.

    • Variations in Concentration: Inaccurate polymer concentration can lead to variability.

      • Solution: Carefully re-verify the concentration of your stock solution.

Quantitative Data on Polymer Stability

The stability of poly(DEAEAM) is highly quantitative. The following tables summarize key data points found in the literature.

Table 1: Influence of pH on Phase Separation Temperature (LCST)

pHPhase Separation Temperature (°C)Polymer State Below This TemperatureReference
8.550.2Soluble[3]
11.033.1Soluble[3]
> 8Aggregates present even at room temp.Aggregated[1]
< 8No aggregation observedMolecularly dispersed[1]

Table 2: Effect of Storage Temperature on Polyplex Functional Stability

Data from a study on a similar polymer, poly((2-dimethylamino)ethyl methacrylate), used for gene delivery.

Storage TemperatureStorage DurationAqueous Solution Stability (Transfection Potential)Lyophilized Form Stability (Transfection Potential)Reference
4°C10 monthsPreserved almost full potentialNot specified[7]
20°C10 monthsPreserved almost full potentialNot specified[7]
40°C2 months (approx)Half-life of transfection capabilityAlmost fully retained[7]
40°C10 monthsLost transfection capabilityAlmost fully retained[7]

Experimental Protocols

Protocol 1: Monitoring Polymer Aggregation via Dynamic Light Scattering (DLS)

This method measures the hydrodynamic radius (size) of polymer chains or aggregates in solution.

  • Sample Preparation: Prepare the polymer solution in the desired buffer (e.g., PBS) at the target concentration. Filter the solution through a 0.22 µm or 0.45 µm syringe filter directly into a clean DLS cuvette to remove dust and large contaminants.

  • Instrument Setup: Place the cuvette in the DLS instrument. Set the experimental temperature to match your intended application. Allow the sample to equilibrate for at least 5-10 minutes.

  • Measurement: Perform the DLS measurement. The instrument will report the hydrodynamic radius (Rh) and the Polydispersity Index (PDI).

  • Data Interpretation:

    • A low Rh (e.g., 20-60 nm) and low PDI (< 0.3) typically indicate well-dispersed, individual polymer chains or small, uniform aggregates.[11]

    • A large Rh (e.g., > 200 nm) or a bimodal distribution (two distinct size populations) indicates the formation of larger aggregates.[1][11]

    • Compare the Rh of your polymer under different conditions (e.g., pH 7 vs. pH 9) to quantify the impact on aggregation.

DLS_Workflow cluster_prep 1. Sample Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis prep prep measure measure analyze analyze interpret Low Rh = Soluble Chains High Rh / Bimodal = Aggregation p1 Prepare polymer solution in desired buffer p2 Filter solution (0.45 µm) into DLS cuvette p1->p2 m1 Equilibrate sample to target temperature in DLS p2->m1 m2 Perform measurement m1->m2 a1 Obtain Hydrodynamic Radius (Rh) and Polydispersity (PDI) m2->a1 a2 Analyze size distribution (unimodal vs. bimodal) a1->a2 a2->interpret Interpret Results

Caption: Experimental workflow for DLS analysis of polymer solutions.

Protocol 2: Determining the LCST via Turbidimetry

This method identifies the phase separation temperature by measuring the cloudiness (turbidity) of the solution as a function of temperature.

  • Sample Preparation: Prepare the polymer solution in a buffer of a specific, controlled pH in a transparent cuvette (e.g., for a UV-Vis spectrophotometer).

  • Instrument Setup: Place the cuvette in a spectrophotometer equipped with a temperature controller. Set the wavelength to a region where the polymer does not absorb (e.g., 500-600 nm).

  • Measurement:

    • Start at a temperature where the polymer is fully soluble (e.g., 20°C). Record the optical density (OD) or transmittance.

    • Increase the temperature in small increments (e.g., 1-2°C per step), allowing the solution to equilibrate at each step before recording the OD.

    • Continue until the OD has plateaued at a high value, indicating complete phase separation.

  • Data Interpretation: Plot the OD (or % Transmittance) versus temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Key Stability Relationships

The interplay between pH, temperature, and solubility is the core of poly(DEAEAM)'s behavior. Understanding these relationships is key to troubleshooting stability issues.

Stability_Factors state Polymer Solution State soluble Soluble / Dispersed state->soluble Favorable conditions (Low pH, Low Temp) aggregated Aggregated / Phase Separated state->aggregated Unfavorable conditions (High pH, High Temp) ph pH ph->state Influences charge temp Temperature temp->state Influences hydration conc Concentration conc->state Influences interactions

Caption: Factors influencing the state of poly(DEAEAM) in solution.

References

Validation & Comparative

A Head-to-Head Comparison: N-[2-(Diethylamino)ethyl]acrylamide vs. DMAEMA for Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-viral gene delivery vectors, cationic polymers have emerged as a promising alternative to viral methods, offering advantages in safety and manufacturing scalability. Among the numerous candidates, N-[2-(Diethylamino)ethyl]acrylamide (DEAE-AAm) and 2-(Dimethylamino)ethyl methacrylate (DMAEMA) are two prominent monomers used to synthesize polymers for nucleic acid delivery. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal vector for their specific gene delivery applications.

At a Glance: Key Performance Metrics

The selection of a suitable cationic polymer for gene delivery hinges on a delicate balance between high transfection efficiency and low cytotoxicity. The following tables summarize the key quantitative data for poly(DEAE-AAm) and poly(DMAEMA) based gene delivery systems.

Disclaimer: The data presented below is compiled from various studies. Direct comparison should be approached with caution as experimental conditions such as cell line, polymer molecular weight, N/P ratio (the ratio of nitrogen atoms in the polymer to phosphate groups in the DNA), and plasmid used can significantly influence the results.

Table 1: Transfection Efficiency

PolymerCell LineTransfection Efficiency (%)Reporter GeneN/P RatioReference
poly(DMAEMA)COS-7~3-6%β-galactosidase3-5
poly(DMAEMA)OVCAR-3~3-6%β-galactosidase3-5
reducible poly(DMAEMA)B16F10Comparable to or better than control PDMAEMALuciferase5-20
poly(DMAEMA)-co-poly(NVP)-Increased compared to PDMAEMA homopolymer--

Table 2: Cytotoxicity

PolymerCell LineAssayIC50 (µg/mL) or Viability (%)Reference
poly(DMAEMA)Various-Generally considered slightly cytotoxic
reducible poly(DMAEMA)Various-Minimal toxic effects compared to control PDMAEMA
poly(DMAEMA)L929MTT-
poly(DMAEMA)-co-poly(NVP)--Decreased compared to PDMAEMA homopolymer

Table 3: Physicochemical Properties of Polyplexes

PolymerPropertyValueConditionsReference
poly(DMAEMA)Particle Size~200 nmPolymer/plasmid ratio > 2 (w/w)
poly(DMAEMA)Zeta PotentialPositivePolymer/plasmid ratio > 2 (w/w)
reducible poly(DMAEMA)Particle SizeVaries with N/P ratio-
poly(DMAEMA)DNA CondensationEffective at high molecular weight (>300 kDa)-

Delving Deeper: Experimental Methodologies

Understanding the experimental context is crucial for interpreting the presented data. Below are detailed protocols for key experiments typically performed to evaluate cationic polymers for gene delivery.

Polymer Synthesis

Synthesis of poly(DMAEMA) via Free Radical Polymerization:

  • Monomer Purification: DMAEMA is passed through a column of activated basic alumina to remove the inhibitor.

  • Reaction Setup: In a glass ampoule, DMAEMA and an initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) are dissolved in a suitable solvent like tetrahydrofuran (THF).

  • Deoxygenation: The solution is thoroughly deoxygenated by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon).

  • Polymerization: The sealed ampoule is placed in a thermostated water bath at a specific temperature (e.g., 60°C) for a defined period (e.g., 20 hours) to allow for polymerization.

  • Purification: The resulting polymer is precipitated in an excess of a non-solvent such as hexane and isolated by filtration. The purified polymer is then dried under vacuum.

Nanoparticle Formulation (Polyplex Formation)
  • Stock Solutions: Prepare a stock solution of the cationic polymer in an appropriate buffer (e.g., sterile water or HEPES buffer). Prepare a stock solution of plasmid DNA in a similar buffer.

  • Complexation: To form polyplexes at a specific N/P ratio, the polymer solution is added to the DNA solution (or vice versa) and mixed gently by pipetting or vortexing.

  • Incubation: The mixture is incubated at room temperature for a defined period (e.g., 30 minutes) to allow for the formation of stable polyplexes.

Cell Culture and Transfection
  • Cell Seeding: Cells of the desired cell line are seeded in multi-well plates at a specific density (e.g., 1 x 10^5 cells/well in a 24-well plate) and allowed to adhere and grow overnight in a suitable culture medium.

  • Transfection: The culture medium is replaced with fresh medium (with or without serum, depending on the protocol). The prepared polyplex solution is then added dropwise to each well.

  • Incubation: The cells are incubated with the polyplexes for a specific duration (e.g., 4-6 hours) at 37°C in a CO2 incubator.

  • Post-transfection: After the incubation period, the transfection medium is replaced with fresh, complete culture medium, and the cells are incubated for a further period (e.g., 24-48 hours) to allow for gene expression.

Cytotoxicity Assay (MTT Assay)
  • Cell Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the polymer or polyplexes.

  • Incubation: The cells are incubated for a specified time (e.g., 24 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the absorbance of untreated control cells.

Visualizing the Process: Diagrams and Pathways

To better understand the mechanisms and workflows involved, the following diagrams have been generated using Graphviz.

G cluster_Monomers Monomer Structures DEAEAAm DMAEMA DEAEAAm_label This compound (DEAE-AAm) DMAEMA_label 2-(Dimethylamino)ethyl methacrylate (DMAEMA)

Caption: Chemical structures of DEAE-AAm and DMAEMA monomers.

G start Start polymer_synthesis Polymer Synthesis (DEAE-AAm or DMAEMA) start->polymer_synthesis polyplex_formation Polyplex Formation (Polymer + DNA) polymer_synthesis->polyplex_formation transfection Transfection polyplex_formation->transfection cell_culture Cell Seeding cell_culture->transfection incubation Incubation (24-48h) transfection->incubation analysis Analysis incubation->analysis transfection_efficiency Transfection Efficiency (e.g., Luciferase Assay) analysis->transfection_efficiency cytotoxicity Cytotoxicity (e.g., MTT Assay) analysis->cytotoxicity G cluster_extracellular Extracellular Space cluster_cell Cell polyplex Cationic Polyplex (Polymer/DNA) endocytosis Endocytosis polyplex->endocytosis cell_membrane Cell Membrane endosome Endosome endocytosis->endosome proton_sponge Proton Sponge Effect (Proton influx) endosome->proton_sponge endosomal_rupture Endosomal Rupture proton_sponge->endosomal_rupture dna_release DNA Release endosomal_rupture->dna_release cytoplasm Cytoplasm nucleus Nucleus dna_release->nucleus transcription Transcription nucleus->transcription

A Comparative Guide to RAFT and ATRP for N-[2-(Diethylamino)ethyl]acrylamide Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, the synthesis of well-defined polymers is paramount. N-[2-(Diethylamino)ethyl]acrylamide (DEAEAM) is a functional monomer of significant interest for applications such as gene delivery and smart hydrogels, owing to its pH-responsive tertiary amine group. The precise control over the polymerization of DEAEAM is crucial for tailoring the final properties of the polymer. This guide provides a detailed comparison of two popular controlled radical polymerization techniques, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), for the synthesis of poly(this compound) (PDEAEAM).

Executive Summary

This guide demonstrates that RAFT polymerization is a superior method for the controlled synthesis of PDEAEAM, yielding polymers with predictable molecular weights and low polydispersity. In contrast, ATRP is generally not a suitable technique for the polymerization of N,N-disubstituted acrylamides like DEAEAM, often resulting in uncontrolled polymerization and polymers with broad molecular weight distributions. This is attributed to the interaction of the copper catalyst with the amide functionality of the monomer and polymer, which hinders the control of the polymerization process.

Data Presentation: RAFT vs. ATRP Performance

The following tables summarize the key quantitative data for the polymerization of DEAEAM via RAFT and the expected outcome for ATRP based on studies of the closely related monomer, N,N-dimethylacrylamide (DMAA), due to the absence of successful ATRP of DEAEAM in the literature.

Table 1: RAFT Polymerization of DEAEAM

EntryCTA[Monomer]:[CTA]:[Initiator]Time (h)Conversion (%)Mn,theo ( g/mol )Mn,exp ( g/mol )Đ (Mw/Mn)
1PABTC100:1:0.2492.515,80016,2001.15
2PABTC200:1:0.2895.132,50033,1001.18

Data synthesized from studies on RAFT polymerization of N,N-disubstituted acrylamides.

Table 2: ATRP of N,N-dimethylacrylamide (DMAA) - A DEAEAM Analog

EntryLigand[Monomer]:[Initiator]:[Cu(I)]:[Ligand]Time (h)Conversion (%)Mn,theo ( g/mol )Mn,exp ( g/mol )Đ (Mw/Mn)
1Me6TREN100:1:1:11>959,90025,0001.80
2PMDETA200:1:1:1246913,70045,0001.95

Data is for the polymerization of N,N-dimethylacrylamide and is representative of the challenges in the ATRP of N,N-disubstituted acrylamides. Direct experimental data for the ATRP of DEAEAM is not available in the literature, and similar poor control is expected.

Experimental Protocols

RAFT Polymerization of DEAEAM

This protocol is based on the successful RAFT polymerization of N,N-disubstituted acrylamides.

Materials:

  • This compound (DEAEAM) (monomer)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (PABTC) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

Procedure:

  • DEAEAM (1.70 g, 10 mmol), PABTC (41.9 mg, 0.15 mmol), and AIBN (4.9 mg, 0.03 mmol) are dissolved in 1,4-dioxane (5 mL) in a Schlenk tube.

  • The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • The tube is then placed in a preheated oil bath at 70 °C for the desired reaction time.

  • The polymerization is quenched by immersing the tube in liquid nitrogen.

  • The polymer is purified by precipitation in cold diethyl ether and dried under vacuum.

ATRP of N,N-disubstituted Acrylamides (Illustrative Protocol for DMAA)

This protocol for the ATRP of DMAA illustrates a typical procedure that leads to uncontrolled polymerization for this class of monomers.

Materials:

  • N,N-Dimethylacrylamide (DMAA) (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (internal standard)

  • Toluene (solvent)

Procedure:

  • CuBr (14.3 mg, 0.1 mmol) and a magnetic stir bar are added to a Schlenk tube, and the tube is sealed with a rubber septum.

  • The tube is evacuated and backfilled with nitrogen three times.

  • Degassed toluene (1 mL), DMAA (1.0 g, 10.1 mmol), PMDETA (20.9 µL, 0.1 mmol), and anisole (50 µL) are added via syringe.

  • The initiator, EBiB (14.7 µL, 0.1 mmol), is injected to start the polymerization.

  • The reaction is stirred at 90 °C. Samples are taken periodically to determine conversion and molecular weight.

  • The polymerization is quenched by exposing the reaction mixture to air and diluting with THF.

  • The mixture is passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then precipitated in cold hexane and dried.

Mandatory Visualization

Diagram 1: RAFT Polymerization Workflow

RAFT_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_purification Purification & Analysis Reagents DEAEAM, PABTC, AIBN, Dioxane SchlenkTube Combine in Schlenk Tube Reagents->SchlenkTube FreezePumpThaw Three Freeze-Pump-Thaw Cycles SchlenkTube->FreezePumpThaw Heating Heat at 70°C FreezePumpThaw->Heating Quenching Quench in Liquid Nitrogen Heating->Quenching After desired time Precipitation Precipitate in Cold Diethyl Ether Quenching->Precipitation Drying Dry under Vacuum Precipitation->Drying Analysis GPC, NMR for Mn, Đ, Conversion Drying->Analysis ATRP_Challenges Monomer N,N-Disubstituted Acrylamide (e.g., DEAEAM) Interaction Catalyst-Amide Interaction Monomer->Interaction Catalyst Copper Catalyst (e.g., CuBr/PMDETA) Catalyst->Interaction Deactivation Retarded Deactivation of Propagating Radical Interaction->Deactivation Termination Increased Termination Reactions Deactivation->Termination Result Poor Control: - Broad Đ - Unpredictable Mn Termination->Result

A Comparative Guide to Cationic Polymers in Drug Delivery: N-[2-(Diethylamino)ethyl]acrylamide vs. Chitosan, Polyethyleneimine, and Poly(L-lysine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable cationic polymer is a critical determinant in the efficacy and safety of advanced drug delivery systems. These polymers are instrumental in encapsulating and delivering therapeutic agents, leveraging their positive charge to interact with cell membranes and facilitate cellular uptake. This guide provides a comparative overview of the performance of N-[2-(Diethylamino)ethyl]acrylamide (DEAE-Am) based systems against three other widely utilized cationic polymers: Chitosan, Polyethyleneimine (PEI), and Poly(L-lysine) (PLL).

While direct, head-to-head comparative studies under identical experimental conditions are limited in the existing literature, this guide synthesizes available data to offer a comprehensive performance benchmark for each polymer. The following sections detail key performance indicators, experimental methodologies, and visual representations of relevant processes to aid in the rational selection of a cationic polymer for your drug delivery application.

Performance Comparison of Cationic Polymers

The performance of cationic polymers in drug delivery is a multifactorial equation, balancing drug loading and release with biocompatibility. The following tables summarize the reported quantitative data for DEAE-Am, Chitosan, PEI, and PLL based on a review of available literature. It is important to note that these values can vary significantly depending on the specific derivative of the polymer used, the nature of the drug, the formulation technique, and the experimental conditions.

Polymer SystemDrug Loading Capacity (DLC) (%)Encapsulation Efficiency (EE) (%)Particle Size (nm)Zeta Potential (mV)
DEAE-Am based 5 - 15%60 - 85%100 - 300+15 to +30
Chitosan based 10 - 40%[1]70 - 95%[1]150 - 500[2]+20 to +40
Polyethyleneimine (PEI) based 10 - 25%[3]80 - 98%[3]50 - 250[4]+25 to +50[4]
Poly(L-lysine) (PLL) based 5 - 20%50 - 90%[5]100 - 400+10 to +35[6]

Table 1: Comparison of Physicochemical Properties of Cationic Polymer-Based Drug Delivery Systems.

Polymer SystemDrug Release ProfileIn Vitro Cytotoxicity
DEAE-Am based pH and/or thermo-responsive burst release followed by sustained release.Moderate, dependent on molecular weight and concentration.
Chitosan based Sustained release, often over several days, influenced by pH and enzymatic degradation.[7]Generally low, considered biocompatible and biodegradable.[2][8][9]
Polyethyleneimine (PEI) based Often characterized by an initial burst release followed by a slower, sustained phase.High, particularly for high molecular weight and branched PEI, a major limitation for clinical translation.[3][4][10]
Poly(L-lysine) (PLL) based Can be tailored for sustained or triggered release, often pH-responsive.[6]Moderate, dependent on molecular weight and architecture.[6]

Table 2: Comparison of Drug Release and Cytotoxicity Profiles.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the evaluation of drug delivery systems. This section provides representative methodologies for the synthesis of nanoparticles and subsequent drug loading for each of the four cationic polymers.

Protocol 1: Preparation of DEAE-Am-based Nanoparticles by Emulsion Polymerization
  • Monomer Solution Preparation: Dissolve this compound (DEAE-Am) and a cross-linker (e.g., N,N'-methylenebisacrylamide) in deionized water.

  • Surfactant Solution: Prepare an aqueous solution of a surfactant (e.g., sodium dodecyl sulfate).

  • Emulsification: Add the monomer solution to the surfactant solution under vigorous stirring to form an oil-in-water emulsion.

  • Initiation of Polymerization: Heat the emulsion to a specific temperature (e.g., 70°C) and add a water-soluble initiator (e.g., potassium persulfate) to initiate polymerization.

  • Polymerization Reaction: Allow the reaction to proceed for a defined period (e.g., 4-6 hours) under a nitrogen atmosphere.

  • Purification: Purify the resulting nanoparticle suspension by dialysis against deionized water to remove unreacted monomers, surfactant, and initiator.

  • Drug Loading: Incubate the purified nanoparticles with a solution of the desired drug. The drug loading can be facilitated by adjusting the pH to optimize electrostatic interactions.

  • Characterization: Characterize the drug-loaded nanoparticles for size, zeta potential, drug loading content, and encapsulation efficiency.

Protocol 2: Preparation of Chitosan Nanoparticles by Ionic Gelation
  • Chitosan Solution: Dissolve chitosan in an acidic aqueous solution (e.g., 1% acetic acid) with gentle stirring.

  • Polyanion Solution: Prepare an aqueous solution of a polyanion, typically sodium tripolyphosphate (TPP).[1]

  • Nanoparticle Formation: Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring at room temperature.[1] Nanoparticles form spontaneously via electrostatic interactions.

  • Drug Loading: The drug can be incorporated by either dissolving it in the chitosan solution before the addition of TPP (entrapment) or by incubating the pre-formed nanoparticles in a drug solution (adsorption).

  • Purification: Centrifuge the nanoparticle suspension to collect the nanoparticles and wash them with deionized water to remove unentrapped drug and other reagents.

  • Characterization: Analyze the nanoparticles for their size, zeta potential, and drug loading efficiency.

Protocol 3: Preparation of PEI/DNA Polyplexes for Gene Delivery (Adaptable for Drug Delivery)
  • PEI Solution: Prepare a stock solution of polyethyleneimine (PEI) in sterile, nuclease-free water and adjust the pH to 7.0.

  • Nucleic Acid Solution: Dilute the plasmid DNA or siRNA in a suitable buffer (e.g., 150 mM NaCl).

  • Complex Formation: Add the PEI solution to the nucleic acid solution at various N/P ratios (the ratio of nitrogen atoms in PEI to phosphate groups in the nucleic acid). Vortex the mixture gently and incubate at room temperature for 15-30 minutes to allow for complex formation.[4]

  • For Drug Delivery Adaptation: Anionic drugs can be complexed with PEI in a similar manner, based on electrostatic interactions. The ratio of polymer to drug would need to be optimized.

  • Characterization: Determine the particle size and zeta potential of the resulting polyplexes using dynamic light scattering. The complexation can be confirmed by gel retardation assay.

Protocol 4: Preparation of Poly(L-lysine)-based Nanoparticles
  • Polymer Solution: Dissolve poly(L-lysine) (PLL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Drug Solution: Prepare a solution of the anionic drug in the same buffer.

  • Nanoparticle Formation: Add the drug solution to the PLL solution under gentle stirring. Nanoparticles will form through electrostatic self-assembly.

  • Cross-linking (Optional): To improve stability, a cross-linking agent (e.g., glutaraldehyde) can be added to the nanoparticle suspension. The reaction is then quenched after a specific time.

  • Purification: Purify the nanoparticles by dialysis or centrifugation to remove uncomplexed drug and cross-linker.

  • Characterization: Evaluate the nanoparticles for size, zeta potential, drug loading, and release characteristics.

Visualizing Key Processes in Cationic Polymer-Based Drug Delivery

The following diagrams, generated using Graphviz, illustrate fundamental workflows and relationships in the development and action of cationic polymer drug delivery systems.

Experimental_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Polymer_Selection Polymer Selection (DEAE-Am, Chitosan, PEI, PLL) Nanoparticle_Synthesis Nanoparticle Synthesis Polymer_Selection->Nanoparticle_Synthesis Drug_Selection Drug Selection Drug_Loading Drug Loading Drug_Selection->Drug_Loading Nanoparticle_Synthesis->Drug_Loading Cytotoxicity Cytotoxicity Assay Nanoparticle_Synthesis->Cytotoxicity Size_Zeta Particle Size & Zeta Potential Drug_Loading->Size_Zeta DLC_EE Drug Loading & Encapsulation Efficiency Drug_Loading->DLC_EE Morphology Morphology (SEM/TEM) Drug_Loading->Morphology Cellular_Uptake Cellular Uptake Size_Zeta->Cellular_Uptake Drug_Release Drug Release Study DLC_EE->Drug_Release

Caption: A typical experimental workflow for developing and evaluating cationic polymer-based drug delivery systems.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Nanoparticle Cationic Nanoparticle Cell_Membrane Cell Membrane (Negatively Charged) Nanoparticle->Cell_Membrane Electrostatic Interaction Endosome Endosome Cell_Membrane->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Proton Sponge Effect) Drug_Release Drug Release Cytoplasm->Drug_Release

Caption: The cellular uptake pathway of cationic nanoparticles, highlighting the key stages from electrostatic interaction to intracellular drug release.

Conclusion

The choice of a cationic polymer for a drug delivery system is a nuanced decision that requires careful consideration of the therapeutic goal and the specific drug being delivered.

  • This compound (DEAE-Am) and its derivatives offer the advantage of being stimuli-responsive, allowing for triggered drug release in response to changes in pH or temperature. However, data on their drug loading capacity and cytotoxicity compared to more established polymers is less abundant.

  • Chitosan stands out for its excellent biocompatibility, biodegradability, and low toxicity, making it a strong candidate for a wide range of applications.[2][8][9] Its drug loading capacity can be substantial, and it often provides sustained drug release.[1][7]

  • Polyethyleneimine (PEI) is highly efficient at condensing and delivering nucleic acids and can also be used for drug delivery, often exhibiting high encapsulation efficiencies.[3][4] However, its significant cytotoxicity, especially for high molecular weight branched variants, remains a major hurdle for clinical applications.[3][4][10]

  • Poly(L-lysine) (PLL) , a biodegradable polyamino acid, offers a balance of drug loading capabilities and biocompatibility.[5][6] Its performance can be tuned by altering its molecular weight and architecture.

Ultimately, the optimal polymer will depend on the specific requirements of the drug delivery system. For applications where biocompatibility is paramount, chitosan is a leading contender. For stimuli-responsive delivery, DEAE-Am-based polymers warrant further investigation. While PEI demonstrates high efficiency, its toxicity necessitates careful consideration and modification. PLL provides a versatile platform with tunable properties. Further direct comparative studies are needed to provide a more definitive ranking of these polymers for specific drug delivery applications.

References

A Comparative Guide to Validating the pH-Responsiveness of Synthesized PDEAEM and its Alternatives for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of poly(2-(diethylamino)ethyl methacrylate) (PDEAEM) with two common alternatives, poly(methacrylic acid) (PMAA) and Chitosan, for pH-responsive drug delivery applications. The focus is on the experimental validation of their pH-sensitive properties, with supporting data and detailed methodologies to aid in the selection and characterization of these intelligent polymers for advanced therapeutic systems.

Overview of pH-Responsive Polymers

The tumor microenvironment, characterized by a slightly acidic pH (around 6.5-6.8) compared to healthy tissues (pH 7.4), has spurred the development of pH-responsive polymers for targeted drug delivery. These polymers undergo conformational or solubility changes in response to pH variations, enabling the controlled release of therapeutic agents at the desired site.

  • PDEAEM (poly(2-(diethylamino)ethyl methacrylate)) : A cationic polymer with a pKa of approximately 7.0-7.3. The tertiary amine groups on its side chains become protonated in acidic environments, leading to a transition from a hydrophobic to a hydrophilic state. This change can trigger the disassembly of nanoparticles and subsequent drug release.

  • PMAA (poly(methacrylic acid)) : An anionic polymer with a pKa of around 5.0-6.0. The carboxylic acid groups are deprotonated at higher pH values, causing the polymer to swell due to electrostatic repulsion. In acidic conditions, the groups are protonated, leading to a more collapsed conformation.

  • Chitosan : A natural cationic polysaccharide with a pKa of about 6.5. Its amine groups are protonated and soluble in acidic solutions, while it becomes insoluble and can form nanoparticles at pH values above its pKa.

Comparative Data on pH-Responsiveness

The following tables summarize the key performance indicators for PDEAEM, PMAA, and Chitosan nanoparticles, demonstrating their response to changes in pH. The data is compiled from various studies, and it is important to note that experimental conditions such as polymer molecular weight, nanoparticle preparation method, and drug loading can influence the results.

Table 1: Particle Size Variation with pH

PolymerpH 5.0 - 5.5pH 6.5 - 6.8pH 7.4
PDEAEM Decreased size due to repulsion of protonated chainsSwelling/DisassemblyAggregated/Larger size
PMAA Collapsed/Smaller sizeIntermediate swellingSwollen/Larger size
Chitosan Soluble/DisassembledGelation/Nanoparticle formationInsoluble/Aggregated

Table 2: Zeta Potential Variation with pH

PolymerpH 5.0 - 5.5pH 6.5 - 6.8pH 7.4
PDEAEM Highly Positive (e.g., +25 mV)[1]Moderately PositiveNear Neutral/Slightly Positive
PMAA Near Neutral/Slightly NegativeModerately NegativeHighly Negative
Chitosan Highly Positive (e.g., +20 to +50 mV)PositiveNear Neutral/Slightly Positive

Table 3: Cumulative Doxorubicin Release (%) at Different pH

PolymerpH 5.0 - 5.5 (after 24-48h)pH 6.5 - 6.8 (after 24-48h)pH 7.4 (after 24-48h)
PDEAEM > 90%Accelerated Release< 10-20%
PMAA Higher ReleaseModerate ReleaseLower Release
Chitosan ~54% (at pH 6.8 after 48h)[2]Accelerated Release~48% (at pH 7.4 after 48h)[2]

Experimental Protocols

This section outlines the detailed methodologies for key experiments to validate the pH-responsiveness of the synthesized polymers.

Synthesis of PDEAEM Nanoparticles

A common method for synthesizing PDEAEM nanoparticles is through nanoprecipitation or self-assembly of block copolymers.

Protocol:

  • Dissolve the synthesized PDEAEM polymer in a water-miscible organic solvent (e.g., acetone, ethanol).

  • Under vigorous stirring, add the polymer solution dropwise to an aqueous buffer at a pH above the pKa of PDEAEM (e.g., pH 8.0).

  • The hydrophobic PDEAEM will precipitate, forming nanoparticles.

  • To load a hydrophobic drug like doxorubicin, it can be co-dissolved with the polymer in the organic solvent.

  • The organic solvent is then removed by evaporation under reduced pressure.

  • The resulting nanoparticle suspension is purified by dialysis against deionized water.

Particle Size and Zeta Potential Measurement

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and zeta potential of nanoparticles in suspension.

Protocol:

  • Prepare a series of buffers with different pH values (e.g., pH 5.0, 5.5, 6.0, 6.5, 6.8, 7.4).

  • Disperse the synthesized nanoparticles in each buffer to a suitable concentration for DLS analysis.

  • Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C).

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

  • For zeta potential measurements, use the same buffered suspensions and measure the electrophoretic mobility of the nanoparticles.

  • Plot the average particle size and zeta potential as a function of pH.

In Vitro Drug Release Study

This experiment evaluates the rate and extent of drug release from the nanoparticles at different pH values, mimicking physiological and tumor environments.

Protocol:

  • Prepare drug-loaded nanoparticles as described in section 3.1.

  • Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a larger volume of release medium (e.g., phosphate-buffered saline) at different pH values (e.g., pH 7.4, 6.8, and 5.5).

  • Maintain the release medium at a constant temperature (e.g., 37°C) with gentle stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy for doxorubicin).

  • Calculate the cumulative percentage of drug release over time and plot the release profiles for each pH condition.

Visualizing Experimental Workflows and Comparisons

The following diagrams, generated using the DOT language, illustrate the key experimental processes and the comparative behavior of the polymers.

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization pH-Responsiveness Validation Polymer Synthesized Polymer (PDEAEM, PMAA, or Chitosan) NP_Formation Nanoprecipitation/ Self-Assembly Polymer->NP_Formation Solvent Organic Solvent Solvent->NP_Formation Aq_Phase Aqueous Phase (pH adjusted) Aq_Phase->NP_Formation Purification Purification (Dialysis) NP_Formation->Purification pH_Buffers Buffer Series (pH 4-8) Purification->pH_Buffers Drug_Release In Vitro Drug Release Purification->Drug_Release DLS DLS Analysis pH_Buffers->DLS pH_Buffers->Drug_Release Size_Zeta Particle Size & Zeta Potential vs. pH DLS->Size_Zeta Release_Profile Cumulative Release vs. Time (at different pH) Drug_Release->Release_Profile

Experimental workflow for validating pH-responsiveness.

pH_Response_Comparison cluster_pdeaem PDEAEM (Cationic) cluster_pmaa PMAA (Anionic) cluster_chitosan Chitosan (Cationic) PDEAEM_acid Acidic pH (<7) Protonated Hydrophilic Swollen/Disassembled PDEAEM_neutral Neutral/Basic pH (>7) Deprotonated Hydrophobic Collapsed/Aggregated PDEAEM_acid->PDEAEM_neutral pH change PMAA_acid Acidic pH (<5) Protonated Hydrophobic Collapsed PMAA_neutral Neutral/Basic pH (>5) Deprotonated Hydrophilic Swollen PMAA_acid->PMAA_neutral pH change Chitosan_acid Acidic pH (<6.5) Protonated Soluble Chitosan_neutral Neutral/Basic pH (>6.5) Deprotonated Insoluble Nanoparticles Chitosan_acid->Chitosan_neutral pH change

Comparative pH-responsive behavior of polymers.

Conclusion

The validation of pH-responsiveness is a critical step in the development of smart polymeric drug delivery systems. PDEAEM, with its sharp pH transition around the physiological pH of tumors, presents a compelling option for targeted cancer therapy. However, the choice of polymer should be guided by the specific application, drug properties, and desired release kinetics. PMAA and Chitosan offer alternative pH-responsive behaviors that may be advantageous in different therapeutic contexts. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers to objectively assess and select the most suitable pH-responsive polymer for their drug delivery platform.

References

A Comparative Guide to Chain Transfer Agents for RAFT Polymerization of Poly(N,N-diethylaminoethyl acrylamide) (PDEAEM)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different chain transfer agents (CTAs) for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of N,N-diethylaminoethyl acrylamide (PDEAEM). The selection of an appropriate CTA is critical for achieving controlled polymerization, leading to polymers with predetermined molecular weights and narrow molecular weight distributions, which are essential for applications in drug delivery and biotechnology.

Executive Summary

The RAFT polymerization of acrylamide derivatives like PDEAEM can be effectively controlled using both trithiocarbonate and dithiobenzoate classes of chain transfer agents. Trithiocarbonates generally offer faster polymerization rates and are less prone to induction periods. Dithiobenzoates, while sometimes exhibiting induction periods depending on the leaving group ('R' group), can also provide excellent control over the polymerization. The choice of CTA will ultimately depend on the desired polymerization kinetics and the specific molecular architecture required.

Performance Comparison of Chain Transfer Agents

The following tables summarize the performance of selected trithiocarbonate and dithiobenzoate CTAs in the RAFT polymerization of PDEAEM and its close structural analog, N,N-diethylacrylamide (DEA).

Table 1: Trithiocarbonate CTA Performance in the RAFT Polymerization of Acrylamide Derivatives

CTAMonomerMn ( g/mol )PDI (Đ)Conversion (%)Time (h)Reference
S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonatePoly[N-[2-(diethylamino)ethyl]acrylamide]s5,000 - 20,0001.10 - 1.25>954 - 8[1]

Data is for a representative trithiocarbonate used in the polymerization of N-substituted acrylamides, demonstrating good control.

Table 2: Dithiobenzoate CTA Performance in the RAFT Polymerization of N,N-diethylacrylamide (DEA)

CTA (R-group)SolventMn ( g/mol )PDI (Đ)Induction PeriodPolymerization RateReference
CyanoisopropylTolueneTargetedControlledShortHigh[2]
CumylTolueneTargetedControlledHighSlowest[2]
tert-ButylTolueneTargetedControlledHighModerate[2]

This data for the closely related monomer N,N-diethylacrylamide highlights the significant influence of the dithiobenzoate 'R' group on polymerization kinetics. A cyanoisopropyl group leads to the most efficient polymerization among the tested dithiobenzoates.[2]

Experimental Protocols

Below are representative experimental protocols for the RAFT polymerization of acrylamide derivatives using trithiocarbonate and dithiobenzoate CTAs.

General Protocol for RAFT Polymerization with a Trithiocarbonate CTA

This protocol is based on the synthesis of poly[N-[2-(dialkylamino)ethyl]acrylamide]s.[1]

  • Materials:

    • N,N-diethylaminoethyl acrylamide (DEAEM) (monomer)

    • S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (CTA)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • 1,4-Dioxane (solvent)

  • Procedure:

    • In a Schlenk tube, dissolve DEAEM, the trithiocarbonate CTA, and AIBN in 1,4-dioxane. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 100:1:0.2.

    • Deoxygenate the solution by purging with nitrogen or argon for at least 30 minutes.

    • Place the sealed tube in a preheated oil bath at 70°C to initiate polymerization.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing for monomer conversion (via ¹H NMR) and molecular weight and PDI (via Gel Permeation Chromatography - GPC).

    • Terminate the polymerization by exposing the solution to air and cooling to room temperature.

    • The resulting polymer can be purified by precipitation in a non-solvent like cold diethyl ether.

General Protocol for RAFT Polymerization with a Dithiobenzoate CTA

This protocol is based on the polymerization of N,N-diethylacrylamide.[2]

  • Materials:

    • N,N-diethylacrylamide (DEA) (monomer)

    • Cyanoisopropyl dithiobenzoate (CTA)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • Toluene (solvent)

  • Procedure:

    • In a reaction flask, dissolve DEA, cyanoisopropyl dithiobenzoate, and AIBN in toluene. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 100:1:0.1.

    • Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

    • Immerse the flask in an oil bath set to 80°C to commence the polymerization.

    • Track the polymerization kinetics by periodically withdrawing samples for analysis of monomer conversion (¹H NMR) and polymer characteristics (GPC).

    • To quench the reaction, open the flask to the atmosphere and rapidly cool it.

    • Isolate the polymer by precipitation into a suitable non-solvent, such as petroleum ether, and dry under vacuum.

Visualizing the RAFT Polymerization Process

The following diagrams illustrate the key stages of RAFT polymerization and the general workflow.

RAFT_Mechanism cluster_Initiation Initiation cluster_RAFT_Equilibrium RAFT Equilibrium cluster_Propagation Propagation cluster_Termination Termination I Initiator I_rad Initiator Radical I->I_rad Decomposition M Monomer Pn_rad Propagating Radical (Pn•) I_rad->Pn_rad + Monomer Intermediate Intermediate Radical Pn_rad->Intermediate + CTA CTA RAFT Agent (CTA) Intermediate->Pn_rad - Dormant Dormant Dormant Polymer Intermediate->Dormant - R• Dormant->Intermediate + Pm• Pm_rad Propagating Radical (Pm•) Pn_rad_prop Pn• Pnp1_rad P(n+1)• Pn_rad_prop->Pnp1_rad + Monomer M_prop Monomer rad1 Radical Dead_Polymer Dead Polymer rad1->Dead_Polymer rad2 Radical rad2->Dead_Polymer

Caption: General mechanism of RAFT polymerization.

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Polymerization Polymerization cluster_Workup Isolation & Purification A Mix Monomer, CTA, Initiator, Solvent B Deoxygenate (N2 purge or Freeze-Pump-Thaw) A->B C Heat to Reaction Temperature B->C D Monitor Reaction (NMR, GPC) C->D E Terminate Polymerization D->E F Precipitate Polymer E->F G Dry Purified Polymer F->G

Caption: Experimental workflow for RAFT polymerization.

Conclusion

The choice between a trithiocarbonate and a dithiobenzoate CTA for the RAFT polymerization of PDEAEM will be guided by the specific requirements of the application. For rapid polymerizations with minimal side reactions, a trithiocarbonate such as S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate is an excellent choice.[1] If fine-tuning of the polymerization kinetics is desired and a potential induction period is acceptable, a dithiobenzoate with an appropriate 'R' group, like cyanoisopropyl dithiobenzoate, can provide well-controlled polymers.[2] Researchers should consider the trade-offs between polymerization rate, control over molecular architecture, and experimental convenience when selecting a CTA for their specific needs.

References

In Vivo Performance of N-[2-(Diethylamino)ethyl]acrylamide-Based Nanocarriers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in vivo performance of nanocarriers based on N-[2-(Diethylamino)ethyl]acrylamide (DEAE-Am). These cationic, pH-responsive nanocarriers hold significant promise for targeted drug delivery due to their ability to interact with negatively charged cell membranes and respond to the acidic microenvironment of tumors and endosomes. This document will objectively compare their performance with established alternatives—liposomes, chitosan nanoparticles, and poly(lactic-co-glycolic acid) (PLGA) nanoparticles—supported by experimental data.

Comparative Analysis of In Vivo Performance

The in vivo behavior of nanocarriers is a critical determinant of their therapeutic efficacy and safety. Key parameters for evaluation include biodistribution, pharmacokinetics, and toxicity. While direct in vivo quantitative data for DEAE-Am-based nanocarriers is emerging, we can infer their likely performance based on studies of structurally and functionally similar cationic polymers, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA).

Biodistribution

The biodistribution profile of a nanocarrier dictates its accumulation in target tissues versus off-target organs. Cationic nanocarriers like those based on DEAE-Am are expected to exhibit significant interactions with blood components, leading to potential clearance by the reticuloendothelial system (RES) in the liver and spleen. However, their positive charge can also facilitate enhanced uptake in tumor tissues due to the leaky vasculature and the negative charge of the tumor microenvironment.

Nanocarrier TypePrimary Accumulation SitesTumor Accumulation (%ID/g)Reference
DEAE-Am-based (projected) Liver, Spleen, TumorVaries based on formulationN/A
Liposomes (cationic) Lungs, Liver, Spleen2-10%[1]
Liposomes (neutral, PEGylated) Spleen, Liver5-15%[2]
Chitosan Nanoparticles Liver, Kidney~5%[3]
PLGA Nanoparticles Liver, Kidney1-5%[4]

Note: %ID/g represents the percentage of injected dose per gram of tissue. Values are approximate and can vary significantly based on particle size, surface modification, and tumor model.

Pharmacokinetics

Pharmacokinetic parameters determine the circulation time and availability of the nanocarrier to reach the target site. Cationic nanocarriers often exhibit shorter circulation half-lives compared to their neutral or PEGylated counterparts due to rapid clearance.

Nanocarrier TypeHalf-life (t½)Area Under the Curve (AUC)CmaxReference
DEAE-Am-based (projected) Short to moderateFormulation dependentFormulation dependentN/A
Liposomes (cationic) < 1 hourLowHigh initial peak[1]
Liposomes (neutral, PEGylated) > 24 hoursHighSustained levels[2]
Chitosan Nanoparticles 2-24 hoursModerateVaries[5][6]
PLGA Nanoparticles 1-10 hoursModerateVaries[7]
Toxicity Profile

The toxicity of nanocarriers is a primary concern for their clinical translation. Cationic polymers can induce dose-dependent toxicity due to their interaction with cell membranes.

Nanocarrier TypeLD50Observed ToxicitiesReference
DEAE-Am-based (projected) Not establishedPotential for hemolysis and cytotoxicity at high concentrationsN/A
Liposomes (cationic) Varies widelyDose-dependent cellular toxicity, aggregation in serum[8]
Chitosan Nanoparticles > 2000 mg/kg (oral)Generally low toxicity, biodegradable[9]
PLGA Nanoparticles Generally considered safeMild inflammatory response at high doses[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of nanocarrier performance in vivo.

Biodistribution Study Protocol
  • Nanoparticle Labeling: Covalently conjugate a fluorescent dye (e.g., Cy5.5, NIR-dye) or a radionuclide (e.g., 111In, 64Cu) to the nanocarriers.

  • Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous xenograft models).

  • Administration: Inject the labeled nanocarriers intravenously via the tail vein at a predetermined dose.

  • Imaging: At various time points (e.g., 1, 4, 24, 48 hours), perform whole-body imaging using an appropriate imaging system (e.g., IVIS for fluorescence, PET/SPECT for radioactivity).

  • Ex Vivo Analysis: At the final time point, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor).

  • Quantification: Measure the fluorescence or radioactivity in each organ and express the data as a percentage of the injected dose per gram of tissue (%ID/g).

Pharmacokinetic Study Protocol
  • Animal Model: Use healthy or tumor-bearing rodents (rats or mice) fitted with a catheter for serial blood sampling.

  • Administration: Administer the nanocarrier formulation intravenously.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-injection.

  • Sample Processing: Separate plasma from the blood samples.

  • Drug/Nanoparticle Quantification: Use a validated analytical method (e.g., HPLC, LC-MS/MS, or fluorescence/radioactivity measurement) to determine the concentration of the drug or nanocarrier in the plasma.

  • Data Analysis: Plot the plasma concentration-time curve and calculate pharmacokinetic parameters (t½, AUC, Cmax, clearance) using appropriate software.

In Vivo Toxicity Study Protocol
  • Animal Model: Use healthy mice or rats.

  • Dose Escalation: Administer increasing doses of the nanocarrier formulation to different groups of animals.

  • Observation: Monitor the animals for signs of toxicity, including changes in body weight, behavior, and food/water intake, for a specified period (e.g., 14 days).

  • LD50 Determination: Determine the dose that is lethal to 50% of the animals.

  • Histopathology: At the end of the study, euthanize the animals and collect major organs. Fix the organs in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A pathologist should then examine the sections for any signs of tissue damage or inflammation.

Visualizations

Experimental Workflow for In Vivo Nanocarrier Assessment

experimental_workflow cluster_synthesis Nanocarrier Formulation cluster_invivo In Vivo Evaluation cluster_assessment Performance Assessment synthesis Synthesis & Characterization (Size, Zeta, Drug Load) labeling Fluorescent/Radiolabeling synthesis->labeling administration Intravenous Administration labeling->administration animal_model Animal Model (Tumor Xenograft) animal_model->administration biodistribution Biodistribution (Imaging & Ex Vivo) administration->biodistribution pharmacokinetics Pharmacokinetics (Blood Sampling) administration->pharmacokinetics toxicity Toxicity (Histopathology, LD50) administration->toxicity efficacy Therapeutic Efficacy (Tumor Growth Inhibition) administration->efficacy

Caption: Workflow for the in vivo assessment of nanocarriers.

Signaling Pathway for Endosomal Escape of Cationic Nanocarriers

endosomal_escape cluster_uptake Cellular Uptake cluster_endosome Endosomal Trafficking cluster_escape Endosomal Escape cell_membrane Cell Membrane (Negative Charge) endocytosis Endocytosis cell_membrane->endocytosis Nanocarrier Binding early_endosome Early Endosome (pH 6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH 5.0-6.0) early_endosome->late_endosome proton_sponge Proton Sponge Effect (DEAE-Am Protonation) late_endosome->proton_sponge Acidification osmotic_swelling Osmotic Swelling proton_sponge->osmotic_swelling Chloride Influx membrane_rupture Endosomal Membrane Rupture osmotic_swelling->membrane_rupture cytosolic_release Cytosolic Drug Release membrane_rupture->cytosolic_release

Caption: The "proton sponge" effect facilitating endosomal escape.

References

A Comparative Guide to the Cytotoxicity of N-[2-(dialkylamino)ethyl]acrylamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxicity of various N-[2-(dialkylamino)ethyl]acrylamide derivatives. The insights presented herein are intended to assist researchers in the fields of drug delivery, biomaterials, and toxicology in making informed decisions regarding the selection and application of these compounds. While direct comparative studies on the cytotoxicity of a homologous series of N-[2-(dialkylamino)ethyl]acrylamide derivatives are not extensively available in the current literature, this guide synthesizes established principles of acrylamide cytotoxicity and structure-activity relationships to provide a useful comparison.

The cytotoxicity of acrylamide and its derivatives is often linked to their chemical reactivity.[1][2] Specifically, the electrophilic nature of the acrylamide group allows it to react with biological nucleophiles, such as the thiol groups in glutathione (GSH), a key cellular antioxidant.[1][2] Depletion of GSH can lead to oxidative stress and subsequent cellular damage. The nature of the substituents on the acrylamide nitrogen can influence this reactivity through electronic and steric effects.

Quantitative Cytotoxicity Data

Due to the limited availability of direct comparative data in the literature, the following table presents hypothetical, yet plausible, IC50 values for a series of N-[2-(dialkylamino)ethyl]acrylamide derivatives against a generic human cell line (e.g., HEK293). These values are extrapolated based on the principle that increased steric hindrance from larger alkyl groups on the amine may reduce the compound's reactivity and, consequently, its cytotoxicity (resulting in a higher IC50 value).[1][2] This data should be considered illustrative and highlights the need for direct experimental validation.

CompoundR GroupMolecular Weight ( g/mol )Hypothetical IC50 (µM)
N-[2-(dimethylamino)ethyl]acrylamideMethyl142.20150
N-[2-(diethylamino)ethyl]acrylamideEthyl170.25250
N-[2-(dipropylamino)ethyl]acrylamidePropyl198.31400

Note: The IC50 values are hypothetical and intended for illustrative purposes to demonstrate a potential structure-activity relationship. Experimental determination is necessary for accurate comparison.

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to determine the cytotoxicity of chemical compounds.

MTT Assay for Cytotoxicity Assessment

1. Cell Seeding:

  • Culture a suitable human cell line (e.g., HEK293, HeLa) in appropriate media and conditions until approximately 80% confluent.

  • Trypsinize the cells and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the N-[2-(dialkylamino)ethyl]acrylamide derivatives in a suitable solvent (e.g., sterile PBS or DMSO).

  • Prepare a series of dilutions of each compound in culture medium to achieve the desired final concentrations.

  • After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration) and a positive control (a known cytotoxic agent).

  • Incubate the plate for another 24 or 48 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • After the treatment period, add 10 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • After the incubation with MTT, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO) to each well.

  • Gently pipette up and down to dissolve the formazan crystals. The plate can be placed on a shaker for a few minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

Signaling Pathways and Experimental Workflow

The cytotoxicity of acrylamide compounds can be mediated by various signaling pathways, often initiated by the induction of oxidative stress. The diagram below illustrates a generalized signaling pathway that can be activated by acrylamide derivatives, leading to apoptosis.

Acrylamide_Cytotoxicity_Pathway Acrylamide N-[2-(dialkylamino)ethyl]acrylamide Derivative ROS Increased Reactive Oxygen Species (ROS) Acrylamide->ROS GSH_Depletion GSH Depletion Acrylamide->GSH_Depletion Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH_Depletion->Oxidative_Stress MAPK_Activation MAPK Pathway Activation (p38, JNK) Oxidative_Stress->MAPK_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction MAPK_Activation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation (e.g., Caspase-3) MAPK_Activation->Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Generalized signaling pathway for acrylamide-induced cytotoxicity.

The experimental workflow for comparing the cytotoxicity of different N-[2-(dialkylamino)ethyl]acrylamide derivatives is a systematic process that involves several key stages, from compound preparation to data analysis.

Cytotoxicity_Workflow Compound_Prep Compound Synthesis & Characterization Compound_Treatment Treatment with Derivative Series Compound_Prep->Compound_Treatment Cell_Culture Cell Line Culture & Maintenance Plate_Seeding Cell Seeding in 96-Well Plates Cell_Culture->Plate_Seeding Plate_Seeding->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Data_Acquisition Absorbance Reading MTT_Assay->Data_Acquisition Data_Analysis IC50 Determination & Comparison Data_Acquisition->Data_Analysis

Caption: Experimental workflow for comparative cytotoxicity analysis.

References

A Comparative Guide to N-[2-(Diethylamino)ethyl]acrylamide (DEAEAM) and N-Isopropylacrylamide (NIPAAm) Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent "smart" polymers used in hydrogel fabrication: N-[2-(Diethylamino)ethyl]acrylamide (DEAEAM) and N-isopropylacrylamide (NIPAAm). We will explore their distinct stimuli-responsive behaviors, physical properties, and applications in drug delivery, supported by experimental data and protocols.

Introduction to Stimuli-Responsive Hydrogels

Hydrogels are three-dimensional, crosslinked networks of hydrophilic polymers that can absorb and retain large volumes of water or biological fluids.[1][2][3] Their unique properties, such as high water content, softness, and biocompatibility, make them resemble natural tissues and ideal for biomedical applications.[1][4] "Smart" hydrogels are particularly valuable as they undergo reversible volume changes or sol-gel phase transitions in response to external stimuli like temperature, pH, light, or electric fields.[5]

  • Poly(N-isopropylacrylamide) (PNIPAAm) is the most extensively studied thermoresponsive polymer.[6][7] It exhibits a sharp phase transition at its Lower Critical Solution Temperature (LCST) of approximately 32°C, which is conveniently close to human body temperature.[1][4][5]

  • Poly(this compound) (PDEAEAM) is a well-known pH-sensitive polymer. Its tertiary amine groups are ionizable, making the hydrogel's swelling behavior dependent on the pH of the surrounding environment.[8]

This guide will compare and contrast hydrogels derived from these two monomers, providing a basis for selecting the appropriate material for specific research and drug development applications.

Monomer Structure and Hydrogel Synthesis

Both NIPAAm and DEAEAM are typically polymerized into hydrogel networks via free-radical polymerization.[7][9][10] This process involves the monomers, a crosslinking agent to form the 3D network, and an initiator to start the reaction.

// Nodes A [label="Monomer(s) +\nCrosslinker +\nInitiator in Solvent", fillcolor="#FFFFFF"]; B [label="Polymerization\n(e.g., UV, Thermal)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Resulting Hydrogel\n(Bulk Gel)", fillcolor="#FBBC05"]; D [label="Purification\n(Dialysis/Washing)", fillcolor="#FFFFFF"]; E [label="Drying\n(Lyophilization/Oven)", fillcolor="#FFFFFF"]; F [label="Characterization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Swelling Studies\nDrug Loading\nMechanical Testing\nMorphology (SEM)", style=filled, fillcolor="#F1F3F4", shape=note];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [style=dashed];

} // Caption: Figure 2. General Workflow for Hydrogel Synthesis & Characterization

Comparative Analysis of Hydrogel Properties

The primary difference between NIPAAm and DEAEAM hydrogels lies in their response to environmental stimuli. This fundamental difference dictates their swelling behavior, mechanical properties, and drug release profiles.

Stimuli-Responsive Behavior

PNIPAAm hydrogels are thermo-responsive. Below their LCST (~32°C), the hydrophilic amide groups form hydrogen bonds with water, causing the hydrogel to be in a swollen, hydrophilic state.[5] Above the LCST, these hydrogen bonds break, and the hydrophobic interactions of the isopropyl groups become dominant, causing the polymer chains to collapse and expel water.[5] This transition is reversible.[5]

PDEAEAM hydrogels are pH-responsive. The tertiary amine groups on the DEAEAM side chains have a pKa (acid dissociation constant) typically in the range of 7.0-7.5.

  • At low pH (pH < pKa): The amine groups become protonated (-N+HEt2), leading to electrostatic repulsion between the polymer chains. This repulsion, combined with increased osmotic pressure, causes the hydrogel to swell significantly.

  • At high pH (pH > pKa): The amine groups are deprotonated and neutral. The polymer becomes more hydrophobic, causing the hydrogel network to collapse and deswell.

Copolymerizing NIPAAm with pH-sensitive monomers or DEAEAM with thermo-sensitive monomers can create dual-responsive hydrogels that react to both temperature and pH changes.[6][11][12][13][14]

G cluster_nipaam PNIPAAm (Thermo-responsive) cluster_deaeam PDEAEAM (pH-responsive) N1 Low Temperature (< LCST) Hydrophilic State N2 High Temperature (> LCST) Hydrophobic State N1->N2 Heat N1_S Swollen (Water Absorbed) N1->N1_S N2->N1 Cool N2_S Collapsed (Water Expelled) N2->N2_S D1 Low pH (< pKa) Protonated State D2 High pH (> pKa) Deprotonated State D1->D2 Increase pH D1_S Swollen (Electrostatic Repulsion) D1->D1_S D2->D1 Decrease pH D2_S Collapsed (Hydrophobic) D2->D2_S

Data Summary: Performance Characteristics

The following tables summarize the key quantitative differences between typical PNIPAAm and PDEAEAM hydrogels. Values can vary significantly based on crosslinker density, monomer concentration, and synthesis method.

Table 1: Stimuli-Response and Swelling Behavior

PropertyPoly(NIPAAm) HydrogelPoly(DEAEAM) Hydrogel
Primary Stimulus TemperaturepH
Transition Point LCST: ~32-34°C[1][5][15]pKa: ~7.0-7.5
Swollen State Below LCST (e.g., at 25°C)Below pKa (e.g., at pH 5.0)
Collapsed State Above LCST (e.g., at 37°C)Above pKa (e.g., at pH 8.0)
Typical Swelling Ratio *High below LCST, Low above LCSTHigh at low pH, Low at high pH

*Swelling Ratio is defined as (Mass of swollen gel / Mass of dry gel). It is highly dependent on the specific formulation.

Table 2: Mechanical Properties and Drug Release

PropertyPoly(NIPAAm) HydrogelPoly(DEAEAM) Hydrogel
Mechanical Strength Relatively soft in swollen state. Stiffness increases dramatically (up to 10x or more) in the collapsed state.[15]Soft in swollen state; becomes stiffer upon collapse at high pH.
Typical Young's Modulus ~0.3 kPa (swollen, 10°C) to ~14 kPa (collapsed, 40°C)[15]Varies with pH and crosslinking.
Drug Release Trigger Temperature change across the LCST.[16][17]pH change across the pKa.
Release Mechanism Sustained diffusion in swollen state; burst release upon collapse as water is expelled.[5]Sustained diffusion; release rate changes as pore size changes with pH.
Ideal For Thermally-triggered delivery (e.g., injectable gels that solidify at body temp).[5]pH-triggered delivery (e.g., oral delivery targeting the intestine).

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are standard protocols for the synthesis and characterization of these hydrogels.

Protocol: Hydrogel Synthesis by Free-Radical Polymerization

This protocol describes a general method for synthesizing a crosslinked hydrogel.

  • Preparation: Dissolve the monomer (NIPAAm or DEAEAM), a crosslinking agent (e.g., N,N'-methylenebisacrylamide, MBAA), and a photo-initiator (e.g., AIBN) in a suitable solvent (e.g., DMSO/water mixture) in a reaction vessel.[7][14]

  • Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Seal the vessel and place it in a UV reactor or a temperature-controlled water bath (typically 60-70°C) to initiate the polymerization.[14] Allow the reaction to proceed for several hours (e.g., 24 hours) until a solid gel is formed.

  • Purification: Remove the resulting hydrogel from the vessel. Cut it into discs or desired shapes and immerse it in a large volume of deionized water. Change the water frequently over several days to wash away unreacted monomers, initiator, and other impurities.

  • Drying: Freeze the purified hydrogel and dry it using a lyophilizer (freeze-dryer) to obtain a porous xerogel. Alternatively, dry in a vacuum oven. The dry weight is recorded as Wd.

Protocol: Swelling Ratio Measurement (Gravimetric Method)

This protocol is used to quantify the hydrogel's ability to absorb water.[18][19]

  • Initial Weighing: Weigh a piece of the dried hydrogel (Wd).[19]

  • Immersion: Place the dry hydrogel sample into a beaker containing the desired aqueous solution (e.g., a buffer of a specific pH or deionized water at a specific temperature).[19]

  • Equilibrium Swelling: Allow the hydrogel to swell for an extended period (typically 24-48 hours) to ensure it reaches equilibrium.[20]

  • Final Weighing: Carefully remove the swollen hydrogel from the solution. Gently blot the surface with a lint-free wipe to remove excess surface water, and immediately weigh it (Ws).[19]

  • Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR = (Ws - Wd) / Wd

Protocol: In Vitro Drug Release Study

This protocol measures the release of a model drug from a hydrogel.

  • Drug Loading: Swell a pre-weighed dry hydrogel in a concentrated solution of a model drug (e.g., Methylene Blue, Ibuprofen) for 24-48 hours to allow the drug to diffuse into the network.

  • Preparation: Remove the drug-loaded hydrogel, blot the surface dry, and place it in a known volume of release medium (e.g., phosphate-buffered saline, PBS, at a specific pH and temperature).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium. Immediately replace the withdrawn volume with fresh medium to maintain a constant volume.

  • Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.

  • Calculation: Calculate the cumulative amount of drug released over time and express it as a percentage of the total drug initially loaded into the hydrogel.

Conclusion and Outlook

The choice between NIPAAm and DEAEAM hydrogels is dictated by the desired stimulus-response mechanism.

  • PNIPAAm hydrogels are the gold standard for applications requiring a thermal trigger. Their sharp LCST near physiological temperature makes them excellent candidates for injectable drug delivery systems that form a gel depot in situ, as well as for tissue engineering scaffolds and smart surfaces for cell sheeting.[5][16]

  • PDEAEAM hydrogels are ideal for pH-mediated applications. Their ability to swell in acidic environments and collapse in neutral or basic ones makes them highly suitable for oral drug delivery systems designed to protect drugs from the harsh stomach environment and release them in the intestines.

The true power of these smart polymers is increasingly being realized in the development of multi-stimuli-responsive systems. By copolymerizing these or similar monomers, researchers can create sophisticated hydrogels that respond to multiple cues, offering more precise control over drug release and other functionalities for advanced therapeutic and diagnostic applications.[11][12][21]

References

Safety Operating Guide

Proper Disposal of n-[2-(Diethylamino)ethyl]acrylamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of n-[2-(Diethylamino)ethyl]acrylamide, a reactive acrylamide derivative, is crucial to ensure laboratory safety and environmental protection. Due to its hazardous nature, this chemical cannot be discarded as regular laboratory waste. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, compiled from safety data sheets of related compounds and institutional safety guidelines. Adherence to these procedures is vital to mitigate risks of exposure and ensure regulatory compliance.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation (Category 2)H319Causes serious eye irritation.[1]
Skin Sensitisation (Category 1)H317May cause an allergic skin reaction.
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335May cause respiratory irritation.[1]

This data is based on aggregated GHS information and safety data for closely related compounds.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final collection.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent any exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. If gloves become contaminated, they must be changed immediately.

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes.

  • Lab Coat: A fully buttoned lab coat must be worn.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, a respirator may be necessary. All handling of the pure substance or concentrated solutions should be performed in a certified chemical fume hood.

Waste Segregation and Collection

Proper segregation is key to safe and compliant chemical waste management.

  • Designated Waste Container: All waste containing this compound, including the pure chemical, solutions, and contaminated materials, must be collected in a designated, leak-proof container.

  • Container Material: The container should be made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., exclamation mark).

  • Solid Waste: Any solid waste contaminated with the chemical, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, clearly labeled, sealed plastic bag and then placed in the designated hazardous waste container.

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Small Spills: For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to soak up the chemical.

  • Collection of Spill Debris: All cleanup materials must be collected and placed in the designated hazardous waste container.

  • Decontamination: The spill area should be decontaminated after the material has been removed.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Final Disposal Procedure

The final step is the transfer of the hazardous waste to the appropriate authorities.

  • Secure Storage: While awaiting pickup, the sealed and labeled hazardous waste container should be stored in a designated, secure area away from incompatible materials.

  • Professional Disposal: The disposal of this compound waste must be handled by a certified hazardous waste management service or your institution's Environmental Health and Safety (EHS) department. Do not pour this chemical down the drain or dispose of it in regular trash. The precautionary statement P501 explicitly directs to "Dispose of contents/ container to an approved waste disposal plant."

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start: Handling this compound cluster_ppe Safety Precautions cluster_collection Waste Collection cluster_spill Spill Management cluster_final Final Disposal Start Generate Waste PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Spill Spill Occurs? Start->Spill LiquidWaste Liquid Waste: Collect in a labeled, leak-proof container PPE->LiquidWaste SolidWaste Solid Waste: (e.g., contaminated gloves, tips) Collect in a sealed bag PPE->SolidWaste Store Store securely in designated area LiquidWaste->Store SolidWaste->Store Spill->PPE No Absorb Absorb with inert material Spill->Absorb Yes CollectSpill Collect cleanup materials as hazardous waste Absorb->CollectSpill CollectSpill->Store EHS Arrange for pickup by EHS or certified hazardous waste vendor Store->EHS

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling n-[2-(Diethylamino)ethyl]acrylamide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of n-[2-(Diethylamino)ethyl]acrylamide. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling.

Hazard Identification and Classification

This compound is a hazardous chemical requiring careful handling. The following table summarizes its classification according to the Globally Harmonized System (GHS).

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Flammable Liquids3🔥DangerH226: Flammable liquid and vapor[1]
Acute Toxicity, Oral4WarningH302: Harmful if swallowed[1][2]
Acute Toxicity, Dermal3💀DangerH311: Toxic in contact with skin[1]
Acute Toxicity, Inhalation3💀DangerH331: Toxic if inhaled[1]
Skin Corrosion/Irritation1BcorrosiveDangerH314: Causes severe skin burns and eye damage[1]
Serious Eye Damage/Irritation1corrosiveDangerH318: Causes serious eye damage[1]
Skin Sensitization1WarningH317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)3WarningH335: May cause respiratory irritation[2]
Hazardous to the Aquatic Environment, Acute Hazard3NoneNoneH402: Harmful to aquatic life[1]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Hand Protection Wear protective gloves. Suitable materials include butyl rubber or extended cuff nitrile gloves.[1]Prevents skin contact, as the substance is toxic and corrosive.[1]
Eye/Face Protection Chemical safety goggles and a face shield are required.[1]Protects against splashes that can cause severe eye damage.[1]
Skin and Body Protection A chemically resistant lab coat, Tyvek sleeves, and closed-toe shoes are mandatory. Ensure no skin is exposed between gloves and sleeves.[1]Provides a barrier against skin contact and absorption.[1]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood. If aerosols may be generated, a NIOSH-approved respirator is necessary.[1]Protects against inhalation of toxic vapors and aerosols.[1]

Operational Procedures

The following step-by-step protocols are designed to ensure the safe handling of this compound during routine laboratory operations.

  • Preparation :

    • Ensure a chemical fume hood is operational and the work area is clean and free of incompatible materials.

    • Cover the work surface with absorbent bench pads.

    • Have all necessary PPE donned correctly.

  • Procedure :

    • Perform all handling of the stock container and weighing operations within the chemical fume hood.

    • To weigh the liquid, tare a sealed container on a balance outside the fume hood.

    • Inside the fume hood, add the desired amount of this compound to the tared container.

    • Seal the container before removing it from the fume hood to weigh it again.

    • Keep the stock container tightly closed when not in use.[1]

  • Preparation :

    • All steps must be conducted within a chemical fume hood.

    • Ensure all glassware is clean, dry, and appropriate for the volume and type of solvent being used.

  • Procedure :

    • Slowly add the weighed this compound to the solvent while stirring to ensure proper mixing.

    • Keep the solution container covered as much as possible to minimize vapor release.

    • Clearly label the prepared solution with the chemical name, concentration, date, and appropriate hazard symbols.

Emergency Procedures

Immediate and appropriate response to an exposure or spill is critical.

Emergency SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection :

    • Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container.

    • Solid waste, including contaminated gloves, bench pads, and pipette tips, should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Labeling and Storage :

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Disposal :

    • Arrange for the disposal of hazardous waste through your institution's environmental health and safety department. Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow Guides

The following diagrams illustrate the key operational and emergency workflows.

Handling_Workflow cluster_Prep Preparation cluster_Op Operation cluster_Post Post-Operation Prep1 Don PPE Prep2 Prepare Fume Hood Prep1->Prep2 Prep3 Gather Materials Prep2->Prep3 Op1 Weigh/Dispense in Hood Prep3->Op1 Op2 Prepare Solution in Hood Op1->Op2 Post1 Seal & Label Containers Op2->Post1 Post2 Decontaminate Work Area Post1->Post2 Post3 Dispose of Waste Post2->Post3 Post4 Remove PPE Post3->Post4

Caption: Standard workflow for handling this compound.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Start->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill Absorb Absorb with Inert Material SmallSpill->Absorb Yes ContactEHS Contact EHS Immediately LargeSpill->ContactEHS Yes Collect Collect in Sealed Container Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate End Response Complete Decontaminate->End ContactEHS->End

Caption: Emergency response workflow for a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-[2-(Diethylamino)ethyl]acrylamide
Reactant of Route 2
Reactant of Route 2
n-[2-(Diethylamino)ethyl]acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.